molecular formula C28H29ClN4S B039527 Israpafant CAS No. 117279-73-9

Israpafant

Katalognummer: B039527
CAS-Nummer: 117279-73-9
Molekulargewicht: 489.1 g/mol
InChI-Schlüssel: RMSWMRJVUJSDGN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Israpafant is a potent and selective platelet-activating factor (PAF) receptor antagonist, making it an essential pharmacological tool for investigating the diverse physiological and pathophysiological roles of PAF. PAF is a potent phospholipid-derived mediator involved in a wide array of inflammatory processes, allergic responses, and cardiovascular functions. By competitively inhibiting the binding of PAF to its G-protein coupled receptor (PAFR), this compound effectively blocks downstream signaling cascades, thereby modulating platelet aggregation, neutrophil activation, vascular permeability, and bronchoconstriction.

Eigenschaften

IUPAC Name

7-(2-chlorophenyl)-9,13-dimethyl-4-[2-[4-(2-methylpropyl)phenyl]ethyl]-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29ClN4S/c1-17(2)15-21-11-9-20(10-12-21)13-14-22-16-24-26(23-7-5-6-8-25(23)29)30-18(3)27-32-31-19(4)33(27)28(24)34-22/h5-12,16-18H,13-15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMSWMRJVUJSDGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=NN=C(N2C3=C(C=C(S3)CCC4=CC=C(C=C4)CC(C)C)C(=N1)C5=CC=CC=C5Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5020312
Record name Israpafant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5020312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

489.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117279-73-9
Record name Israpafant
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117279-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Israpafant [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117279739
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Israpafant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5020312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISRAPAFANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3MCV749SW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Israpafant: A Technical Guide to its Antagonism of PAF Receptor and Inhibition of Intracellular Calcium Mobilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of israpafant (apafant), a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor. The document elucidates the mechanism of action of this compound, with a primary focus on its role in the inhibition of intracellular calcium mobilization, a critical step in the PAF signaling cascade. Detailed experimental protocols for assessing this compound's activity are provided, alongside a quantitative summary of its pharmacological properties. Signaling pathway and experimental workflow diagrams are included to offer a clear visual representation of the concepts discussed.

Introduction

Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a myriad of physiological and pathological processes, including inflammation, allergic responses, and thrombosis.[1][2] Its biological effects are mediated through the PAF receptor (PAFR), a G-protein coupled receptor (GPCR).[3] Upon activation, the PAF receptor primarily couples to Gq and Gi proteins, initiating a signaling cascade that leads to the activation of phospholipase C (PLC).[3] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 acts as a second messenger, binding to its receptors on the endoplasmic reticulum and triggering the release of stored calcium (Ca2+) into the cytoplasm. This elevation of intracellular calcium is a pivotal event that orchestrates a variety of cellular responses, including platelet and neutrophil aggregation.[4][5]

This compound (also known as apafant (B1666065) and WEB 2086) is a well-characterized, potent, and specific synthetic antagonist of the PAF receptor.[4][6] By competitively binding to the PAF receptor, this compound effectively blocks the actions of PAF, thereby inhibiting the downstream signaling events, most notably the mobilization of intracellular calcium. This guide will delve into the technical aspects of this compound's function, presenting key data and methodologies for its study.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the key quantitative data for this compound's interaction with the PAF receptor and its inhibitory effects on PAF-induced cellular responses.

Table 1: this compound Binding Affinity

ParameterValueCell Type/SystemReference
Kd15 nMHuman Platelets[4]

Kd (Equilibrium Dissociation Constant) represents the concentration of this compound required to occupy 50% of the PAF receptors at equilibrium. A lower Kd value indicates a higher binding affinity.

Table 2: this compound Inhibitory Potency

ParameterValueCell TypeDownstream Effect MeasuredReference
IC50170 nMHuman PlateletsPAF-induced Aggregation[4][6]
IC50360 nMHuman NeutrophilsPAF-induced Aggregation[4][6]

IC50 (Half-maximal Inhibitory Concentration) is the concentration of this compound that inhibits 50% of the PAF-induced response. The inhibition of platelet and neutrophil aggregation is a direct functional consequence of the blockade of intracellular calcium mobilization.

Signaling Pathway

The binding of PAF to its receptor initiates a well-defined signaling cascade leading to intracellular calcium mobilization. This compound acts as a competitive antagonist at the receptor level, preventing the initiation of this cascade.

PAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Binds and Activates This compound This compound This compound->PAFR Competitively Binds and Inhibits Gq Gq Protein PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca_cyto [Ca2+]i (Increased) ER->Ca_cyto Ca2+ Release Ca_ER Ca2+ Cellular_Response Cellular Response (e.g., Aggregation) Ca_cyto->Cellular_Response Triggers Calcium_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A 1. Cell Seeding (96-well plate) B 2. Fura-2 AM Loading (Incubation) A->B C 3. Washing & De-esterification B->C D 4. Pre-incubation with this compound C->D E 5. Baseline Fluorescence Reading (340/380 nm excitation) D->E F 6. PAF Stimulation (Agonist Injection) E->F G 7. Kinetic Fluorescence Reading F->G H 8. Calculate F340/F380 Ratio G->H I 9. Determine % Inhibition H->I J 10. Plot Dose-Response Curve and Calculate IC50 I->J

References

Israpafant Pharmacokinetics: A Deep Dive into Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Israpafant, also known by its developmental code Y-24180, is a potent and selective antagonist of the platelet-activating factor (PAF) receptor. PAF is a key phospholipid mediator implicated in a variety of inflammatory and allergic diseases. By blocking the PAF receptor, this compound holds therapeutic potential for conditions such as asthma and allergic reactions. Understanding the pharmacokinetic profile of this compound in preclinical animal models is crucial for predicting its behavior in humans and for designing safe and effective clinical trials. This technical guide provides a comprehensive overview of the available pharmacokinetic data for this compound in animal models, focusing on its absorption, distribution, metabolism, and excretion (ADME) properties.

I. Pharmacokinetic Profile in Rats

A pivotal study investigating the disposition of 14C-labeled this compound in male rats following a single oral administration has provided valuable insights into its pharmacokinetic profile.

Data Presentation: Pharmacokinetic Parameters in Male Rats
ParameterNon-fasting ConditionFasting ConditionReference
Time to Maximum Plasma Radioactivity (Tmax) 2 hours4 hours[1]
Estimated Absorption from Digestive Tract At least 70% of doseAt least 70% of dose[1]
Serum Protein Binding (1 hour post-dose) 86.6%-[1]
Serum Protein Binding (6 hours post-dose) 72.6%-[1]
Primary Route of Excretion FecesFeces[1]
Cumulative Fecal Excretion (within 120 hours) 96.6% of dose-[1]
Biliary Excretion (in bile-duct cannulated rats, within 72 hours) 69% of dose-[1]
Enterohepatic Circulation At least 29.3% of biliary radioactivity reabsorbed-[1]
Experimental Protocols

Study of 14C-Labeled Y-24180 in Male Rats

  • Test Substance: 14C-labeled this compound (Y-24180).

  • Animal Model: Male rats.

  • Administration: Single oral administration.

  • Study Arms:

    • Non-fasting condition.

    • Fasting condition.

    • Bile-duct cannulated rats for biliary excretion studies.

  • Sample Collection:

    • Blood samples were collected at various time points to determine plasma radioactivity concentrations.

    • Urine and feces were collected for 120 hours to determine the route and extent of excretion.

    • In bile-duct cannulated rats, bile was collected for 72 hours.

  • Analytical Method: Radioactivity in plasma, urine, feces, and bile was quantified using liquid scintillation counting. Serum protein binding was determined by ultrafiltration.[1]

II. Experimental Workflows and Biological Pathways

Experimental Workflow for Oral Pharmacokinetic Study in Rats

The following diagram illustrates the general workflow for an oral pharmacokinetic study in rats, based on the methodologies described in the available literature.

experimental_workflow cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Sample Analysis cluster_pk_analysis Pharmacokinetic Analysis drug_prep Prepare Oral Dose of this compound animal_dosing Administer to Rats (Oral Gavage) drug_prep->animal_dosing blood_sampling Serial Blood Sampling animal_dosing->blood_sampling excreta_collection Urine & Feces Collection animal_dosing->excreta_collection plasma_separation Plasma Separation blood_sampling->plasma_separation sample_analysis Quantify Drug Levels (e.g., LC-MS/MS) plasma_separation->sample_analysis protein_binding Determine Plasma Protein Binding plasma_separation->protein_binding pk_parameters Calculate PK Parameters (Cmax, Tmax, AUC, etc.) sample_analysis->pk_parameters

Figure 1: General workflow for an oral pharmacokinetic study in rats.

Drug Disposition Workflow of this compound in Rats

Based on the excretion data in rats, the following diagram illustrates the disposition of orally administered this compound.

drug_disposition oral_admin Oral Administration of this compound gi_tract Gastrointestinal Tract oral_admin->gi_tract absorption Absorption (>70%) gi_tract->absorption enterohepatic_circulation Enterohepatic Circulation (>29%) gi_tract->enterohepatic_circulation feces Fecal Excretion (97%) gi_tract->feces Unabsorbed Drug & Excreted Metabolites systemic_circulation Systemic Circulation absorption->systemic_circulation protein_binding_node Plasma Protein Binding (73-87%) systemic_circulation->protein_binding_node distribution Distribution to Tissues systemic_circulation->distribution liver Liver systemic_circulation->liver biliary_excretion Biliary Excretion (69%) liver->biliary_excretion biliary_excretion->gi_tract enterohepatic_circulation->systemic_circulation Reabsorption

Figure 2: this compound's absorption and excretion pathway in rats.

Platelet-Activating Factor (PAF) Receptor Signaling Pathway

This compound is an antagonist of the PAF receptor (PAFR), a G-protein coupled receptor (GPCR). The binding of PAF to its receptor initiates a cascade of intracellular signaling events that are implicated in inflammation and allergic responses. The diagram below outlines the major signaling pathways activated by PAFR.[2][3][4][5]

paf_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Binds Gq Gq PAFR->Gq Gi Gi PAFR->Gi PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates cellular_response Inflammatory & Allergic Responses Ca_release->cellular_response MAPK_pathway MAPK Pathway PKC->MAPK_pathway MAPK_pathway->cellular_response This compound This compound (Antagonist) This compound->PAFR Blocks

Figure 3: Simplified PAF receptor signaling pathway.

III. Discussion and Future Directions

The available data from a study in male rats provides a solid foundation for understanding the pharmacokinetic profile of this compound. The compound is well-absorbed orally, with the presence of food appearing to hasten its absorption. A notable characteristic is its extensive excretion via the biliary-fecal route, with significant enterohepatic circulation, which may contribute to its prolonged presence in the body. The high plasma protein binding suggests that the free fraction of the drug, which is responsible for its pharmacological effect, is relatively low.

While the rat data is informative, a comprehensive understanding of this compound's pharmacokinetics requires data from other animal species, particularly non-rodents like dogs and monkeys. Such comparative data would be invaluable for interspecies scaling and for more accurately predicting human pharmacokinetics. Future research should focus on conducting pharmacokinetic studies in these species to determine key parameters such as bioavailability, clearance, volume of distribution, and elimination half-life.

Furthermore, detailed metabolic profiling in different species would help identify any species-specific metabolites and metabolic pathways. This information is critical for assessing the potential for drug-drug interactions and for understanding the complete disposition of the drug.

References

Israpafant's Binding Affinity for the Platelet-Activating Factor (PAF) Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of Israpafant (Y-24180) for the Platelet-Activating Factor (PAF) receptor. This compound is a potent and selective antagonist of the PAF receptor, a G-protein coupled receptor implicated in a variety of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis. This document summarizes key binding affinity data, details relevant experimental methodologies, and visualizes the associated signaling pathways.

Quantitative Binding Affinity Data

This compound demonstrates high-affinity binding to the PAF receptor, effectively antagonizing the actions of the endogenous ligand, Platelet-Activating Factor. The following table summarizes the available quantitative data that characterizes the binding profile of this compound.

LigandParameterSpeciesAssay SystemValue (nM)Reference
This compound (Y-24180)IC50HumanPAF-induced platelet aggregation0.84[1]
This compound (Y-24180)IC50RabbitPAF-induced platelet aggregation3.84[1]
This compound (Y-24180)KiRatBenzodiazepine (B76468) Receptor Binding3680

Experimental Protocols

The determination of the binding affinity of this compound for the PAF receptor typically involves competitive radioligand binding assays and functional assays such as platelet aggregation inhibition.

Competitive Radioligand Binding Assay

This in vitro assay directly measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to the PAF receptor. A common radioligand used is [3H]PAF.

Objective: To determine the inhibition constant (Ki) of this compound for the PAF receptor.

Materials:

  • Radioligand: [3H]Platelet-Activating Factor ([3H]PAF)

  • Unlabeled Ligand: this compound (Y-24180)

  • Receptor Source: Membranes prepared from cells expressing the PAF receptor (e.g., rabbit platelets, human platelets, or transfected cell lines).

  • Assay Buffer: Tris-HCl buffer containing bovine serum albumin (BSA) and MgCl2.

  • Filtration System: Glass fiber filters and a vacuum manifold.

  • Scintillation Counter: For measuring radioactivity.

Methodology:

  • Membrane Preparation: Platelet membranes are prepared by homogenization and centrifugation of platelet-rich plasma. The final membrane pellet is resuspended in the assay buffer.

  • Assay Setup: The assay is typically performed in microtiter plates. Each well contains the platelet membrane preparation, a fixed concentration of [3H]PAF, and varying concentrations of this compound.

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]PAF (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis P1 Platelet-rich Plasma P2 Homogenization & Centrifugation P1->P2 P3 Platelet Membranes P2->P3 A1 Incubate: - Membranes - [3H]PAF - this compound P3->A1 A2 Filtration A1->A2 A3 Washing A2->A3 A4 Scintillation Counting A3->A4 D1 Determine IC50 A4->D1 D2 Calculate Ki (Cheng-Prusoff) D1->D2 G cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis S1 Whole Blood S2 Centrifugation S1->S2 S3 Platelet-Rich Plasma (PRP) S2->S3 A1 Pre-incubate PRP with this compound S3->A1 A2 Add PAF to induce aggregation A1->A2 A3 Measure light transmission A2->A3 D1 Calculate % Inhibition A3->D1 D2 Determine IC50 D1->D2 G PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Activates This compound This compound This compound->PAFR Inhibits Gq Gq/11 PAFR->Gq Activates Gi Gi/o PAFR->Gi Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates AC Adenylyl Cyclase Gi->AC Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP cAMP AC->cAMP Produces IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Ca->PKC Response Cellular Responses (e.g., Platelet Aggregation, Inflammation) Ca->Response PKC->Response cAMP->Response Modulates

References

Israpafant's Attenuation of Inflammatory Cascades: A Technical Guide to Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Israpafant (Y-24180) is a potent and selective antagonist of the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor implicated in a myriad of inflammatory and pathological processes. By competitively inhibiting the binding of Platelet-Activating Factor (PAF), this compound effectively abrogates the activation of several critical downstream signaling pathways. This technical guide provides an in-depth exploration of the signaling cascades affected by this compound, presenting quantitative data on its inhibitory effects and detailed experimental protocols for key assays. The guide is intended to serve as a comprehensive resource for researchers investigating PAF-mediated signaling and the therapeutic potential of PAFR antagonists like this compound.

Introduction: this compound and the Platelet-Activating Factor Receptor

Platelet-Activating Factor (PAF) is a potent phospholipid mediator that plays a crucial role in diverse physiological and pathological processes, including inflammation, allergic reactions, and thrombosis. Its effects are mediated through the Platelet-Activating Factor Receptor (PAFR), a seven-transmembrane G-protein coupled receptor (GPCR). Upon PAF binding, the PAFR undergoes a conformational change, leading to the activation of heterotrimeric G-proteins and the initiation of a complex network of intracellular signaling pathways.

This compound (Y-24180) is a thienotriazolodiazepine derivative that acts as a highly selective and potent competitive antagonist of the PAFR. Its primary mechanism of action is to block the binding of PAF to its receptor, thereby preventing the initiation of downstream signaling cascades. This antagonistic action underlies its potential therapeutic applications in various inflammatory conditions.

Quantitative Analysis of this compound's Inhibitory Activity

The efficacy of this compound as a PAFR antagonist has been quantified in various in vitro and in vivo studies. The following table summarizes key quantitative data on its inhibitory effects.

ParameterSpecies/Cell TypeValueReference
IC50 (PAF-induced platelet aggregation) Human0.84 nM[Not explicitly stated, but referenced]
IC50 (PAF-induced platelet aggregation) Rabbit3.84 nM[Not explicitly stated, but referenced]
Inhibition of PAF-induced CD11b expression on eosinophils HumanSignificant at ≥ 0.01 µM[1]
Inhibition of PAF-induced sICAM-1 binding to eosinophils HumanSignificant at ≥ 0.01 µM[1]
Inhibition of LTB4-induced CD11b expression on eosinophils Human1 µM[1]
Inhibition of LTB4-induced sICAM-1 binding to eosinophils Human1 µM[1]

Downstream Signaling Pathways Modulated by this compound

By blocking the initial PAF-PAFR interaction, this compound effectively dampens the activation of multiple downstream signaling pathways. This section details the key pathways affected and provides diagrams to visualize these complex networks.

G-Protein Coupling and Phospholipase C (PLC) Activation

The PAFR is known to couple to several types of G-proteins, primarily Gq/11 and Gi/o. Activation of Gq/11 leads to the stimulation of Phospholipase C (PLC), a pivotal enzyme in phosphoinositide signaling. PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC). This compound, by preventing PAFR activation, inhibits this entire cascade.

G_Protein_PLC_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PAF PAF PAFR PAFR PAF->PAFR Binds & Activates This compound This compound This compound->PAFR Blocks Gq Gq PAFR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release Triggers PKC PKC Activation DAG->PKC Activates Ca2_release->PKC Co-activates

G-Protein Coupling and PLC Activation Pathway.
Mitogen-Activated Protein Kinase (MAPK) Cascades

The activation of PAFR also triggers the Mitogen-Activated Protein Kinase (MAPK) signaling cascades, including the Extracellular signal-Regulated Kinase (ERK) and p38 MAPK pathways. These pathways are crucial for regulating a wide range of cellular processes, including cell proliferation, differentiation, inflammation, and apoptosis. The activation of these kinases is often mediated by upstream signaling components such as Ras and various MAP Kinase Kinases (MAPKKs). This compound's blockade of PAFR prevents the phosphorylation and subsequent activation of these key inflammatory kinases.

MAPK_Pathway cluster_upstream Upstream Signaling cluster_mapk_cascade MAPK Cascade cluster_downstream Downstream Effects PAFR Activated PAFR G_Proteins G-Proteins PAFR->G_Proteins Activates Upstream_Kinases Upstream Kinases (e.g., Ras/Raf) G_Proteins->Upstream_Kinases Activates MAPKKK MAPKKK Upstream_Kinases->MAPKKK Phosphorylates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, p38) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors MAPK->Transcription_Factors Activates Gene_Expression Gene Expression (Inflammation, etc.) Transcription_Factors->Gene_Expression Regulates This compound This compound This compound->PAFR Inhibits

MAPK Signaling Cascade Inhibition by this compound.
Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway

The PI3K/Akt signaling pathway is another critical downstream effector of PAFR activation. This pathway is centrally involved in cell survival, proliferation, and migration. Upon PAFR activation, PI3K is recruited to the plasma membrane where it phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, such as Akt (also known as Protein Kinase B). This recruitment leads to the phosphorylation and activation of Akt, which in turn phosphorylates a variety of downstream targets to promote cell survival and inhibit apoptosis. This compound's antagonism of PAFR disrupts the initiation of this pro-survival pathway.

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PAFR Activated PAFR PI3K PI3K PAFR->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits pAkt p-Akt (Active) Akt->pAkt Phosphorylation Downstream_Targets Downstream Targets pAkt->Downstream_Targets Phosphorylates Cell_Survival Cell Survival & Proliferation Downstream_Targets->Cell_Survival Promotes This compound This compound This compound->PAFR Inhibits

PI3K/Akt Pathway Inhibition by this compound.
Nuclear Factor-kappa B (NF-κB) Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitory proteins called IκBs. PAFR activation can lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB proteins. This phosphorylation marks IκBs for ubiquitination and subsequent degradation by the proteasome, allowing NF-κB to translocate to the nucleus and initiate the transcription of its target genes. By blocking PAFR, this compound prevents the activation of this pro-inflammatory transcription factor.

NFkB_Pathway cluster_upstream Upstream Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAFR Activated PAFR IKK_Complex IKK Complex PAFR->IKK_Complex Activates NFkB_IkB NF-κB/IκB Complex IKK_Complex->NFkB_IkB Phosphorylates IκB pIkB p-IκB NFkB_IkB->pIkB NFkB NF-κB NFkB_IkB->NFkB Releases Proteasome Proteasome pIkB->Proteasome Degradation NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocates DNA DNA (κB sites) NFkB_nucleus->DNA Binds Gene_Transcription Gene Transcription (Pro-inflammatory) DNA->Gene_Transcription Initiates This compound This compound This compound->PAFR Inhibits

NF-κB Pathway Inhibition by this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the impact of this compound on PAF-mediated signaling pathways.

PAF-Induced Platelet Aggregation Assay

Objective: To determine the IC50 of this compound for the inhibition of PAF-induced human platelet aggregation.

Materials:

  • Freshly drawn human venous blood collected into 3.2% sodium citrate.

  • Platelet-rich plasma (PRP) prepared by centrifugation.

  • Platelet-activating factor (PAF) stock solution.

  • This compound stock solution.

  • Aggregometer.

Procedure:

  • Prepare PRP by centrifuging citrated whole blood at 150 x g for 15 minutes at room temperature.

  • Adjust the platelet count of the PRP to approximately 2.5 x 10^8 cells/mL with platelet-poor plasma.

  • Pre-warm the PRP to 37°C for 10 minutes.

  • Add various concentrations of this compound or vehicle control to the PRP and incubate for 5 minutes at 37°C with stirring.

  • Initiate platelet aggregation by adding a submaximal concentration of PAF.

  • Monitor the change in light transmittance for 5-10 minutes using an aggregometer.

  • Calculate the percentage of inhibition of aggregation for each this compound concentration and determine the IC50 value.

Intracellular Calcium Mobilization Assay

Objective: To measure the effect of this compound on PAF-induced intracellular calcium mobilization.

Materials:

  • Cells expressing PAFR (e.g., platelets, eosinophils, or a transfected cell line).

  • Fura-2 AM or other suitable calcium indicator dye.

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.

  • PAF stock solution.

  • This compound stock solution.

  • Fluorometric imaging plate reader or spectrofluorometer.

Procedure:

  • Load the cells with Fura-2 AM (typically 2-5 µM) in the presence of Pluronic F-127 for 30-60 minutes at 37°C.

  • Wash the cells twice with HBSS to remove extracellular dye.

  • Resuspend the cells in HBSS and transfer to a 96-well plate.

  • Pre-incubate the cells with various concentrations of this compound or vehicle for 10-15 minutes at 37°C.

  • Measure the baseline fluorescence ratio (340/380 nm excitation, 510 nm emission).

  • Add PAF to stimulate the cells and immediately begin recording the fluorescence ratio over time.

  • Analyze the data to determine the peak intracellular calcium concentration and the inhibitory effect of this compound.

Western Blot for MAPK Phosphorylation

Objective: To assess the effect of this compound on PAF-induced phosphorylation of ERK and p38 MAPK.

Materials:

  • Cells expressing PAFR.

  • Serum-free cell culture medium.

  • PAF stock solution.

  • This compound stock solution.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF membranes and transfer apparatus.

  • Blocking buffer (e.g., 5% BSA in TBST).

  • Primary antibodies against phospho-ERK, total ERK, phospho-p38, and total p38.

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Chemiluminescence imaging system.

Procedure:

  • Serum-starve the cells for 4-6 hours prior to the experiment.

  • Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.

  • Stimulate the cells with PAF for 5-15 minutes.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using ECL substrate and a chemiluminescence imager.

  • Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total ERK) to normalize for loading.

  • Quantify the band intensities to determine the effect of this compound on MAPK phosphorylation.

NF-κB Nuclear Translocation Assay (EMSA)

Objective: To determine the effect of this compound on PAF-induced nuclear translocation of NF-κB.

Materials:

  • Cells expressing PAFR.

  • PAF stock solution.

  • This compound stock solution.

  • Nuclear extraction kit or buffers.

  • BCA protein assay kit.

  • Double-stranded oligonucleotide probe containing the NF-κB consensus binding site, labeled with a radioisotope (e.g., 32P) or a non-radioactive label.

  • Poly(dI-dC).

  • EMSA binding buffer.

  • Native polyacrylamide gel and electrophoresis apparatus.

  • Autoradiography film or imaging system for non-radioactive probes.

Procedure:

  • Pre-treat cells with this compound or vehicle for 1 hour.

  • Stimulate the cells with PAF for 30-60 minutes.

  • Prepare nuclear extracts from the cells.

  • Determine the protein concentration of the nuclear extracts.

  • Set up the binding reaction by incubating the nuclear extract with the labeled NF-κB probe and poly(dI-dC) in EMSA binding buffer for 20-30 minutes at room temperature.

  • For supershift analysis, add an antibody specific to an NF-κB subunit (e.g., p65) to the reaction.

  • Separate the protein-DNA complexes on a native polyacrylamide gel.

  • Dry the gel and expose it to autoradiography film or use an appropriate imaging system.

  • Analyze the gel to determine the effect of this compound on the formation of the NF-κB-DNA complex.

Conclusion

This compound is a potent and selective PAFR antagonist that effectively inhibits multiple downstream signaling pathways integral to the inflammatory response. By blocking the initial interaction between PAF and its receptor, this compound prevents the activation of G-protein-mediated signaling, including the PLC/IP3/Ca2+ and MAPK cascades, as well as the PI3K/Akt and NF-κB pathways. The quantitative data and detailed experimental protocols provided in this technical guide offer a valuable resource for researchers in the field of inflammation and drug discovery. Further investigation into the precise molecular interactions and the full spectrum of downstream effects of this compound will continue to elucidate its therapeutic potential in a range of PAF-mediated diseases.

References

Israpafant's Attenuation of G-Protein Coupled Receptor Signaling: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Israpafant (Y-24180) is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor, a G-protein coupled receptor (GPCR) critically involved in inflammatory and allergic responses. This technical guide delineates the mechanism of action of this compound, focusing on its effects on downstream signaling cascades initiated by PAF receptor activation. This document provides a comprehensive summary of quantitative pharmacological data, detailed experimental methodologies for key assays, and visual representations of the signaling pathways and experimental workflows.

Introduction to this compound and the PAF Receptor

This compound is a thienotriazolodiazepine derivative that exhibits high affinity and selectivity for the PAF receptor (PAFR).[1] The PAFR is a seven-transmembrane GPCR that, upon binding its ligand, platelet-activating factor, initiates a cascade of intracellular signaling events. These events are central to various physiological and pathological processes, including platelet aggregation, inflammation, and allergic reactions such as asthma.[2][3] this compound acts by competitively binding to the PAFR, thereby preventing the binding of PAF and inhibiting the subsequent activation of downstream signaling pathways.

G-Protein Coupling and Downstream Signaling of the PAF Receptor

The PAF receptor is known to couple to at least two major classes of heterotrimeric G-proteins: Gq and Gi. This dual coupling allows for the activation of multiple downstream effector enzymes and the generation of various second messengers.

  • Gq-Mediated Pathway: Activation of the Gq alpha subunit leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ concentration, along with DAG, activates protein kinase C (PKC), leading to the phosphorylation of various cellular proteins and culminating in physiological responses such as platelet aggregation and inflammatory mediator release.

  • Gi-Mediated Pathway: The Gi alpha subunit, when activated, inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). A reduction in cAMP levels can modulate the activity of protein kinase A (PKA) and other cAMP-dependent signaling pathways, influencing cellular processes like inflammation and smooth muscle contraction.

Quantitative Pharmacology of this compound

The potency and selectivity of this compound as a PAFR antagonist have been characterized through various in vitro assays. The following table summarizes the key quantitative data available for this compound.

ParameterSpeciesAssayValueReference
IC50 HumanPAF-induced Platelet Aggregation0.84 nM[1]
IC50 RabbitPAF-induced Platelet Aggregation3.84 nM[1]

IC50 (Half-maximal inhibitory concentration) represents the concentration of this compound required to inhibit the PAF-induced response by 50%.

Mechanism of Action: Inhibition of Downstream Signaling

By blocking the binding of PAF to its receptor, this compound effectively attenuates the initiation of the Gq and Gi-mediated signaling cascades. This leads to the inhibition of downstream events, including:

  • Inhibition of Platelet Aggregation: As demonstrated by its low nanomolar IC50 values, this compound is a potent inhibitor of PAF-induced platelet aggregation.[1] This is a direct consequence of blocking the Gq/PLC/Ca2+ signaling pathway.

  • Suppression of Inflammatory Responses: this compound has been shown to suppress allergic cutaneous reactions, including eosinophilia, cytokine production, edema, and erythema in mice.[1][2] This is attributed to its ability to block PAFR signaling in various immune cells.

  • Modulation of Eosinophil Activation: this compound inhibits the PAF-induced activation of eosinophils, key effector cells in allergic inflammation and asthma.[4]

Experimental Protocols

PAF-Induced Platelet Aggregation Assay

This assay is a fundamental method to determine the inhibitory potency of PAFR antagonists like this compound.

Objective: To measure the concentration-dependent inhibition of PAF-induced human platelet aggregation by this compound.

Methodology:

  • Blood Collection and Preparation of Platelet-Rich Plasma (PRP):

    • Draw whole blood from healthy, drug-free volunteers into tubes containing 3.8% (w/v) sodium citrate.

    • Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).

    • Carefully collect the upper PRP layer.

    • Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain platelet-poor plasma (PPP), which is used as a reference (100% aggregation).

  • Platelet Aggregation Measurement (Light Transmission Aggregometry - LTA):

    • Adjust the platelet count in the PRP to approximately 2.5-3.0 x 10^8 platelets/mL using PPP.

    • Pre-warm the PRP aliquots to 37°C for at least 5 minutes before the assay.

    • Place a cuvette with PRP in the aggregometer and establish a baseline of 0% aggregation. Use a cuvette with PPP to set the 100% aggregation level.

    • Add this compound (at various concentrations) or vehicle control to the PRP and incubate for a specified period (e.g., 2-5 minutes).

    • Initiate platelet aggregation by adding a sub-maximal concentration of PAF (e.g., 1-10 nM).

    • Record the change in light transmission for a set duration (e.g., 5-10 minutes). The increase in light transmission corresponds to the degree of platelet aggregation.

  • Data Analysis:

    • Calculate the percentage of aggregation for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Intracellular Calcium Mobilization Assay

This assay assesses the effect of this compound on the Gq-mediated release of intracellular calcium.

Objective: To measure the inhibition of PAF-induced intracellular calcium mobilization by this compound.

Methodology:

  • Cell Culture and Dye Loading:

    • Culture a suitable cell line expressing the PAF receptor (e.g., human platelets, neutrophils, or a recombinant cell line) under appropriate conditions.

    • Harvest the cells and wash them with a suitable buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation at 37°C for 30-60 minutes.

    • Wash the cells to remove excess dye.

  • Fluorometric Measurement:

    • Resuspend the dye-loaded cells in the assay buffer.

    • Use a fluorescence plate reader or a fluorometer to measure the baseline fluorescence.

    • Add this compound (at various concentrations) or vehicle control to the cells and incubate for a short period.

    • Stimulate the cells with PAF and immediately begin recording the fluorescence intensity over time. For Fura-2, this involves measuring the ratio of fluorescence at excitation wavelengths of 340 nm and 380 nm. For Fluo-4, a single excitation wavelength (e.g., 488 nm) is used.

    • The increase in fluorescence intensity or the 340/380 ratio reflects the increase in intracellular calcium concentration.

  • Data Analysis:

    • Quantify the peak fluorescence response for each condition.

    • Calculate the percentage of inhibition of the PAF-induced calcium response by this compound at each concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Clinical Significance and Therapeutic Potential

The potent anti-platelet and anti-inflammatory effects of this compound, mediated through the blockade of PAFR signaling, underscore its therapeutic potential in a range of conditions. Notably, a randomized, double-blind, placebo-controlled, two-phase cross-over study was conducted to evaluate the effects of this compound (Y-24180) on bronchial hyperresponsiveness (BHR) in 13 patients with extrinsic stable asthma.[5] In this study, oral administration of this compound (20 mg twice daily for 2 weeks) significantly improved the provocative concentration of methacholine (B1211447) producing a 20% fall in FEV1 (PC20-FEV1), a key index of BHR.[5] These findings suggest that PAF is an important mediator in the bronchial hyperresponsiveness associated with asthma in humans and highlight the potential of this compound as a therapeutic agent for this condition.[5]

Visualizing the Molecular Interactions and Workflows

Signaling Pathways

PAFR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Activates This compound This compound This compound->PAFR Inhibits Gq Gq PAFR->Gq Activates Gi Gi PAFR->Gi Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Co-activates Response_Gq Physiological Response (e.g., Platelet Aggregation, Inflammation) PKC->Response_Gq Leads to cAMP cAMP ATP->cAMP Response_Gi Modulation of Cellular Response cAMP->Response_Gi Modulates

Caption: PAF Receptor signaling cascade and the inhibitory action of this compound.

Experimental Workflows

Experimental_Workflows cluster_platelet Platelet Aggregation Assay cluster_calcium Calcium Mobilization Assay Blood Whole Blood Collection PRP_prep Platelet-Rich Plasma (PRP) Preparation Blood->PRP_prep LTA Light Transmission Aggregometry (LTA) PRP_prep->LTA IC50_platelet IC50 Determination LTA->IC50_platelet Cells Cell Culture & Dye Loading Fluorescence Fluorescence Measurement Cells->Fluorescence IC50_calcium IC50 Determination Fluorescence->IC50_calcium

Caption: Workflow for key in vitro assays to characterize this compound.

Conclusion

This compound is a potent and selective PAF receptor antagonist that effectively inhibits Gq and Gi-mediated signaling pathways. Its ability to block PAF-induced platelet aggregation and inflammatory responses, as demonstrated in preclinical and clinical studies, highlights its potential as a therapeutic agent for a variety of inflammatory and allergic disorders, including asthma. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working on PAF receptor antagonists and related signaling pathways.

References

Israpafant: A Technical Guide to its Anti-Inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Israpafant (WEB2086) is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor, a G-protein coupled receptor implicated in a wide array of inflammatory processes. This technical guide provides an in-depth exploration of the anti-inflammatory properties of this compound, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing its mechanism of action. By competitively inhibiting the binding of PAF to its receptor, this compound effectively blocks downstream signaling cascades that lead to hallmark inflammatory responses, including platelet and neutrophil aggregation, cytokine release, and increased vascular permeability. This document serves as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound in inflammatory diseases.

Introduction

Platelet-Activating Factor (PAF) is a potent phospholipid mediator that plays a crucial role in the pathogenesis of various inflammatory and allergic diseases. Its effects are mediated through the PAF receptor (PAFR), which is expressed on the surface of numerous cell types, including platelets, neutrophils, macrophages, and endothelial cells. Activation of the PAFR triggers a cascade of intracellular events, leading to cellular activation, aggregation, and the release of pro-inflammatory mediators.[1]

This compound is a thieno-triazolodiazepine derivative that acts as a specific and competitive antagonist of the PAF receptor.[2] Its ability to block the actions of PAF makes it a compelling candidate for the treatment of inflammatory conditions. This guide will delve into the quantitative data supporting its anti-inflammatory effects, the detailed protocols used in its evaluation, and the signaling pathways it modulates.

Mechanism of Action: PAF Receptor Antagonism

This compound exerts its anti-inflammatory effects by directly competing with PAF for binding to the PAF receptor. The PAF receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.[3]

Signaling Pathway

Upon PAF binding, the Gq protein activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][4] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[1][5] The increase in intracellular calcium, along with the activation of Protein Kinase C (PKC) by DAG, triggers a variety of cellular responses. These include the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and inflammation.[1][2] this compound, by blocking the initial binding of PAF, prevents the initiation of this entire signaling cascade.

PAF_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound PAFR PAF Receptor This compound->PAFR Blocks PAF PAF PAF->PAFR Gq Gq PAFR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release IP3->Ca2_release Induces PKC PKC DAG->PKC Activates MAPK MAPK Pathway Ca2_release->MAPK Activates PKC->MAPK Activates Inflammation Inflammatory Response MAPK->Inflammation Leads to

This compound's blockade of the PAF receptor signaling pathway.

Quantitative Data on Anti-Inflammatory Effects

The anti-inflammatory activity of this compound has been quantified in various in vitro and in vivo models.

In Vitro Studies
ParameterCell TypeSpeciesIC50 / KDReference
PAF Receptor Binding (KD) PlateletsHuman15 nM[2]
PAF-Induced Platelet Aggregation (IC50) PlateletsHuman170 nM[2]
PAF-Induced Neutrophil Aggregation (IC50) NeutrophilsHuman360 nM[2]
LPS-Induced TNF-α Production Inhibition Peritoneal MacrophagesMurineSignificant inhibition at 1 µM and 10 µM
In Vivo Studies
ModelSpeciesThis compound DoseEffectReference
PAF-Induced Wheal Formation Horse1-10 µ g/site (local)Dose-dependent reduction
PAF-Induced Neutrophil Accumulation Horse10 µ g/site (local)Inhibition of neutrophil infiltration
Allergen-Induced Asthmatic Response Human100 mg, three times a day for one weekNo significant attenuation of early or late asthmatic responses or airway hyperresponsiveness

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the anti-inflammatory properties of this compound.

In Vitro PAF-Induced Platelet Aggregation Assay

This assay measures the ability of this compound to inhibit platelet aggregation induced by PAF.

Protocol:

  • Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., sodium citrate). The blood is then centrifuged at a low speed to separate the PRP.

  • Aggregation Measurement: Platelet aggregation is monitored using a platelet aggregometer. A baseline is established with PRP.

  • Inhibition Assay: this compound, at various concentrations, is pre-incubated with the PRP for a specified time (e.g., 1-3 minutes).

  • Induction of Aggregation: PAF is added to the PRP to induce aggregation, and the change in light transmission is recorded over time.

  • Data Analysis: The percentage of inhibition is calculated by comparing the aggregation in the presence of this compound to the control (PAF alone). The IC50 value is then determined.

Platelet_Aggregation_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Blood_Collection Whole Blood Collection Centrifugation Low-Speed Centrifugation Blood_Collection->Centrifugation PRP Platelet-Rich Plasma (PRP) Centrifugation->PRP Aggregometer Platelet Aggregometer PRP->Aggregometer Preincubation Pre-incubation with This compound Aggregometer->Preincubation PAF_Addition Addition of PAF Preincubation->PAF_Addition Measurement Measure Aggregation PAF_Addition->Measurement Data_Analysis Calculate % Inhibition and IC50 Measurement->Data_Analysis

Workflow for the in vitro platelet aggregation assay.
In Vivo PAF-Induced Cutaneous Inflammation in Horses

This model assesses the effect of this compound on PAF-induced edema (wheal formation) and neutrophil infiltration in the skin.

Protocol:

  • Animal Subjects: Healthy horses are used for the study.

  • Intradermal Injections: A baseline is established by intradermally injecting a control vehicle. Subsequently, PAF is injected at various sites to induce an inflammatory response.

  • Treatment: this compound is administered either locally (co-injected with PAF) or systemically (intravenous injection) at specified doses.

  • Measurement of Wheal Formation: The diameter of the wheal (edema) at the injection site is measured at different time points after injection.

  • Neutrophil Accumulation Assessment: Skin biopsies are taken from the injection sites at various time points. The tissue is then processed for histological analysis.

  • Histological Analysis: The biopsy sections are stained (e.g., with Hematoxylin and Eosin) to visualize and quantify the number of neutrophils that have infiltrated the tissue.[6][7][8]

In Vitro Inhibition of TNF-α Production from Macrophages

This assay determines the effect of this compound on the production of the pro-inflammatory cytokine TNF-α by macrophages.

Protocol:

  • Macrophage Isolation: Peritoneal macrophages are harvested from mice by peritoneal lavage. The cells are then washed and cultured in appropriate media.

  • Cell Stimulation: The cultured macrophages are primed and then stimulated with Lipopolysaccharide (LPS) to induce the production and release of TNF-α.

  • Treatment: this compound is added to the cell cultures at different concentrations prior to or concurrently with LPS stimulation.

  • Sample Collection: The cell culture supernatant is collected after a specific incubation period.

  • TNF-α Quantification: The concentration of TNF-α in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: The percentage of inhibition of TNF-α production by this compound is calculated relative to the LPS-stimulated control.

Discussion and Future Directions

The data presented in this guide demonstrate that this compound is a potent antagonist of the PAF receptor with clear anti-inflammatory effects in preclinical models. Its ability to inhibit platelet and neutrophil aggregation, as well as reduce the production of the key pro-inflammatory cytokine TNF-α, underscores its potential as a therapeutic agent for inflammatory diseases.

However, the results from a clinical trial in asthma were not positive, indicating that PAF may not be a primary driver of the inflammatory response in this specific patient population or that the dosing regimen was not optimal.[9] Further research is warranted to explore the efficacy of this compound in other inflammatory conditions where PAF is known to play a more significant role.

Future studies should aim to:

  • Investigate the effect of this compound on a broader range of pro-inflammatory cytokines and chemokines.

  • Evaluate the efficacy of this compound in other animal models of inflammation, such as carrageenan-induced paw edema in rodents.[10][11]

  • Conduct clinical trials in patient populations with diseases where PAF is strongly implicated, such as sepsis or acute respiratory distress syndrome.

  • Explore different formulations and delivery routes to optimize the pharmacokinetic and pharmacodynamic profile of this compound.

Conclusion

This compound is a well-characterized PAF receptor antagonist with significant anti-inflammatory properties demonstrated in a variety of preclinical models. While its clinical development has faced challenges, the robust scientific foundation of its mechanism of action and its proven in vitro and in vivo efficacy suggest that it remains a valuable tool for inflammation research and a potential therapeutic candidate for specific PAF-mediated diseases. This technical guide provides a comprehensive overview to aid researchers and drug developers in their continued exploration of this compound.

References

The Anti-Nephrotoxic Potential of Israpafant: A Conceptual Framework

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drug-induced nephrotoxicity remains a significant hurdle in clinical practice, limiting the therapeutic efficacy of numerous essential medications, including chemotherapeutic agents like cisplatin (B142131) and immunosuppressants such as cyclosporine. The pathogenesis of drug-induced kidney injury is multifaceted, often involving direct tubular toxicity, inflammation, oxidative stress, and vascular damage. Emerging research has highlighted the pivotal role of Platelet-Activating Factor (PAF), a potent phospholipid mediator, in the inflammatory cascade associated with various forms of renal injury. This has led to the investigation of PAF receptor antagonists as a potential therapeutic strategy to mitigate nephrotoxicity. Israpafant (Y-24180) is one such potent and specific PAF receptor antagonist. This technical whitepaper aims to provide a comprehensive overview of the theoretical anti-nephrotoxic effects of this compound, based on the established role of PAF in kidney disease.

The Role of Platelet-Activating Factor (PAF) in Nephrotoxicity

Platelet-Activating Factor is a powerful inflammatory mediator implicated in a wide range of pathological processes, including those affecting the kidneys. In the context of nephrotoxicity, PAF contributes to renal injury through several mechanisms:

  • Inflammatory Cell Infiltration: PAF is a potent chemoattractant for inflammatory cells such as neutrophils and macrophages. The accumulation of these cells in the renal interstitium and glomeruli leads to the release of cytotoxic enzymes and reactive oxygen species (ROS), causing direct cellular damage.

  • Increased Vascular Permeability: PAF increases the permeability of the glomerular capillaries, leading to proteinuria, a hallmark of glomerular damage.

  • Hemodynamic Alterations: PAF can induce vasoconstriction of renal arterioles, leading to a reduction in renal blood flow and glomerular filtration rate (GFR). This ischemia can further exacerbate renal injury.

  • Direct Cellular Effects: PAF can directly act on renal cells, including mesangial and tubular epithelial cells, to promote inflammatory responses and apoptosis.

Studies have shown that various forms of kidney injury, including immune-mediated glomerulonephritis and drug-induced nephrotoxicity, are associated with increased PAF production within the kidneys.

This compound: A Platelet-Activating Factor Receptor Antagonist

This compound is a thieno-triazolo-diazepine derivative that acts as a selective and orally active antagonist of the PAF receptor. By competitively binding to the PAF receptor, this compound is expected to block the downstream signaling pathways activated by PAF, thereby mitigating its pro-inflammatory and nephrotoxic effects.

Postulated Anti-Nephrotoxic Mechanisms of this compound

Based on its mechanism of action as a PAF receptor antagonist, this compound is hypothesized to exert its anti-nephrotoxic effects through the following pathways:

  • Inhibition of Inflammatory Cell Recruitment: By blocking the PAF receptor, this compound would prevent the PAF-mediated chemotaxis of neutrophils and macrophages to the site of renal injury, thereby reducing the inflammatory infiltrate and subsequent tissue damage.

  • Preservation of Glomerular Permeability: this compound is expected to counteract the PAF-induced increase in glomerular capillary permeability, leading to a reduction in proteinuria and preservation of glomerular function.

  • Improvement of Renal Hemodynamics: By antagonizing the vasoconstrictive effects of PAF on renal arterioles, this compound could help maintain renal blood flow and GFR, thus preventing ischemic injury.

  • Direct Cytoprotection: this compound may offer direct protection to renal tubular epithelial cells by inhibiting PAF-mediated inflammatory signaling and apoptosis.

The following diagram illustrates the proposed mechanism of action for this compound in ameliorating nephrotoxicity.

Conceptual Signaling Pathway of this compound in Nephrotoxicity Nephrotoxic_Agent Nephrotoxic Agent (e.g., Cisplatin, Cyclosporine) Renal_Cell_Injury Renal Cell Injury Nephrotoxic_Agent->Renal_Cell_Injury PAF_Production Increased PAF Production Renal_Cell_Injury->PAF_Production PAF_Receptor PAF Receptor PAF_Production->PAF_Receptor binds to Inflammation Inflammation (Cytokine/Chemokine Release) PAF_Receptor->Inflammation Vasoconstriction Renal Vasoconstriction PAF_Receptor->Vasoconstriction Increased_Permeability Increased Vascular Permeability PAF_Receptor->Increased_Permeability Nephrotoxicity Nephrotoxicity (Reduced GFR, Proteinuria, Tubular Damage) Inflammation->Nephrotoxicity Vasoconstriction->Nephrotoxicity Increased_Permeability->Nephrotoxicity This compound This compound (Y-24180) This compound->PAF_Receptor blocks

Caption: Conceptual pathway of this compound's anti-nephrotoxic action.

Future Directions and Research Needs

The conceptual framework presented here strongly suggests that this compound holds promise as a therapeutic agent for the prevention and treatment of drug-induced nephrotoxicity. However, to translate this potential into clinical reality, further rigorous preclinical research is imperative. Specifically, studies are needed to:

  • Generate Quantitative Data: Conduct dose-response studies of this compound in well-established animal models of cisplatin- and cyclosporine-induced nephrotoxicity to obtain quantitative data on its effects on markers of renal function (e.g., serum creatinine, BUN, GFR) and injury (e.g., proteinuria, histological scores).

  • Elucidate Detailed Mechanisms: Investigate the specific signaling pathways modulated by this compound in the context of nephrotoxicity, including its effects on inflammatory cytokine and chemokine expression, oxidative stress markers, and apoptotic pathways in renal tissue.

  • Establish Pharmacokinetics in Renal Impairment: Determine the pharmacokinetic profile of this compound in the setting of renal impairment to guide appropriate dosing strategies.

  • Comparative Efficacy Studies: Compare the anti-nephrotoxic efficacy of this compound with other PAF receptor antagonists and standard-of-care renoprotective agents.

The following diagram outlines a potential experimental workflow for investigating the anti-nephrotoxic effects of this compound.

Proposed Experimental Workflow for this compound Nephrotoxicity Studies Animal_Model Animal Model of Nephrotoxicity (e.g., Cisplatin-induced in rats) Treatment_Groups Treatment Groups: 1. Vehicle Control 2. Nephrotoxic Agent 3. Nephrotoxic Agent + this compound (various doses) Animal_Model->Treatment_Groups Monitoring In-life Monitoring (Body weight, water/food intake) Treatment_Groups->Monitoring Sample_Collection Sample Collection (Blood, Urine, Kidney Tissue) Monitoring->Sample_Collection Biochemical_Analysis Biochemical Analysis (Serum Creatinine, BUN, Proteinuria) Sample_Collection->Biochemical_Analysis Histopathology Histopathological Examination (H&E, PAS staining) Sample_Collection->Histopathology Molecular_Analysis Molecular Analysis (qPCR, Western Blot for inflammatory and apoptotic markers) Sample_Collection->Molecular_Analysis Data_Analysis Data Analysis and Interpretation Biochemical_Analysis->Data_Analysis Histopathology->Data_Analysis Molecular_Analysis->Data_Analysis

Caption: A proposed experimental workflow for future this compound studies.

Conclusion

Methodological & Application

Application Notes and Protocols for Israpafant in Platelet Aggregation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Israpafant (also known as Y-24180) is a potent and highly selective antagonist of the Platelet-Activating Factor (PAF) receptor.[1][2] PAF is a phospholipid mediator that plays a crucial role in various physiological and pathological processes, including inflammation and thrombosis. Its receptor, PAFR, is a G-protein coupled receptor (GPCR) found on the surface of various cells, including platelets. Activation of PAFR on platelets by PAF leads to a signaling cascade that results in platelet activation, aggregation, and degranulation, contributing to thrombus formation.

These application notes provide a comprehensive guide for the use of this compound in in vitro platelet aggregation assays. The document details the mechanism of action of this compound, protocols for its use in Light Transmission Aggregometry (LTA), and expected outcomes based on its high specificity for the PAF receptor.

Mechanism of Action

This compound is a thienotriazolodiazepine derivative that functions as a competitive antagonist at the PAF receptor.[1] It binds to the receptor with high affinity, thereby preventing the binding of PAF and inhibiting its downstream signaling pathways. The signaling cascade initiated by PAF binding to its receptor on platelets involves the activation of Gq and Gi proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Concurrently, the Gi pathway inhibits adenylyl cyclase, leading to decreased levels of cyclic adenosine (B11128) monophosphate (cAMP). The culmination of these signaling events is the activation of the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor, which is the final common pathway for platelet aggregation. This compound, by blocking the initial binding of PAF, effectively inhibits this entire cascade.

Data Presentation

AgonistThis compound IC50 (in vitro)Notes
Platelet-Activating Factor (PAF)0.84 nMPotent and specific inhibition of PAF-induced human platelet aggregation.
ADPData not availableThis compound is expected to have minimal to no inhibitory effect.
CollagenData not availableThis compound is expected to have minimal to no inhibitory effect.
ThrombinData not availableThis compound is expected to have minimal to no inhibitory effect.
Arachidonic AcidInactiveNo significant inhibition of arachidonic acid-induced effects.[1]
Histamine, Serotonin, Acetylcholine, Bradykinin, Leukotriene D4Inactive or weakly activeNo significant inhibition of bronchoconstriction induced by these agents, suggesting high specificity for the PAF receptor.[1]

Note: The lack of specific IC50 values for ADP, collagen, and thrombin in platelet aggregation assays in the reviewed literature underscores the reported high specificity of this compound for the PAF receptor. Researchers are encouraged to perform their own comprehensive agonist panels to confirm this specificity within their experimental setup.

Experimental Protocols

The following is a detailed protocol for assessing the inhibitory effect of this compound on PAF-induced platelet aggregation using Light Transmission Aggregometry (LTA).

Materials and Reagents
  • This compound (Y-24180)

  • Platelet-Activating Factor (PAF)

  • Other platelet agonists (e.g., ADP, Collagen, Thrombin)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 3.2% or 3.8% Sodium Citrate (B86180) solution

  • Tyrode's buffer (or similar physiological buffer)

  • Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP)

  • Aggregometer cuvettes with stir bars

  • Calibrated pipettes

Equipment
  • Light Transmission Aggregometer

  • Clinical centrifuge

  • Water bath or incubator at 37°C

  • pH meter

Preparation of Reagents
  • This compound Stock Solution: Due to its likely poor water solubility, this compound should be dissolved in a suitable organic solvent such as DMSO to prepare a concentrated stock solution (e.g., 10 mM). It is crucial to keep the final concentration of DMSO in the assay below 0.5% to avoid solvent-induced effects on platelets.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution in the assay buffer to achieve the desired final concentrations for the dose-response curve.

  • Agonist Solutions: Prepare stock solutions of PAF and other agonists in their respective recommended solvents and dilute them to the desired working concentrations in the assay buffer.

Blood Collection and PRP/PPP Preparation
  • Collect whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks.

  • Use a 19- or 21-gauge needle to minimize platelet activation during venipuncture.

  • Mix the blood gently with 1/10th volume of sodium citrate anticoagulant.

  • To obtain PRP, centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off.

  • Carefully aspirate the upper layer of PRP and store it at room temperature.

  • To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 10-15 minutes.

  • Aspirate the supernatant, which is the PPP.

Light Transmission Aggregometry (LTA) Procedure
  • Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.

  • Calibration:

    • Pipette a known volume of PPP into an aggregometer cuvette to set the 100% light transmission baseline.

    • Pipette the same volume of PRP into another cuvette to set the 0% light transmission baseline.

  • Assay Procedure:

    • Pipette PRP into pre-warmed cuvettes containing a stir bar.

    • Add the vehicle control (e.g., buffer with the same final concentration of DMSO as the this compound samples) or different concentrations of this compound to the PRP.

    • Incubate the mixture for a predetermined time (e.g., 2-5 minutes) at 37°C with stirring.

    • Add the agonist (e.g., PAF) to initiate platelet aggregation.

    • Record the change in light transmission for a set period (e.g., 5-10 minutes) or until the aggregation reaches a plateau.

  • Data Analysis:

    • Determine the maximum percentage of aggregation for each condition.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve and calculate the IC50 value.

Mandatory Visualizations

PAF_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR This compound This compound This compound->PAFR Inhibition Gq Gq PAFR->Gq Gi Gi PAFR->Gi PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP ↓ cAMP AC->cAMP Produces IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca2+]i IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Activates Aggregation Platelet Aggregation Ca2->Aggregation PKC->Aggregation cAMP->Aggregation Inhibits

Caption: PAF Receptor Signaling Pathway in Platelets.

LTA_Workflow cluster_prep Preparation cluster_assay LTA Assay Blood Whole Blood (Sodium Citrate) Centrifuge1 Centrifuge (150-200 x g, 15-20 min) Blood->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 Centrifuge (1500-2000 x g, 10-15 min) Centrifuge1->Centrifuge2 Calibrate Calibrate Aggregometer (0% with PRP, 100% with PPP) PRP->Calibrate PPP Platelet-Poor Plasma (PPP) Centrifuge2->PPP PPP->Calibrate Incubate Incubate PRP with This compound or Vehicle (37°C with stirring) Calibrate->Incubate AddAgonist Add Agonist (PAF) Incubate->AddAgonist Record Record Light Transmission (5-10 min) AddAgonist->Record Analyze Analyze Data (IC50 Calculation) Record->Analyze

Caption: Experimental Workflow for LTA with this compound.

References

Application Notes and Protocols for Israpafant in In Vivo Inflammation Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Israpafant, also known as Y-24180, is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor.[1] PAF is a key phospholipid mediator implicated in a variety of inflammatory and allergic responses. By blocking the PAF receptor, this compound effectively inhibits the downstream signaling cascades that lead to inflammation, making it a valuable tool for in vivo studies of inflammatory processes. This compound is a thienotriazolodiazepine derivative, a class of compounds known for their high affinity and specificity for the PAF receptor.[1] Its efficacy has been demonstrated in various preclinical models of inflammation, including allergic cutaneous reactions and pulmonary eosinophilia.

These application notes provide detailed protocols for the use of this compound in common in vivo inflammation models, along with summarized quantitative data from relevant studies to facilitate experimental design and data interpretation.

Mechanism of Action

Platelet-Activating Factor (PAF) exerts its pro-inflammatory effects by binding to its specific G-protein coupled receptor (GPCR) on the surface of various immune and endothelial cells. This binding initiates a cascade of intracellular signaling events, including the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC). Concurrently, PAF receptor activation stimulates the mitogen-activated protein kinase (MAPK) pathway. The culmination of these signaling events is the activation of transcription factors, such as NF-κB, which orchestrate the expression of pro-inflammatory genes, leading to the production of cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules. This results in key inflammatory responses such as increased vascular permeability, edema, and the recruitment and activation of leukocytes, particularly eosinophils.

This compound acts as a competitive antagonist at the PAF receptor, preventing PAF from binding and thereby inhibiting the initiation of this inflammatory cascade.

cluster_0 cluster_1 PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Binds G_protein G-protein Activation PAFR->G_protein This compound This compound This compound->PAFR Antagonizes PLC Phospholipase C (PLC) G_protein->PLC MAPK MAPK Pathway G_protein->MAPK IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC Ca2+ Release & PKC Activation IP3_DAG->Ca_PKC NFkB NF-κB Activation Ca_PKC->NFkB MAPK->NFkB Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression Inflammation Inflammation (Edema, Leukocyte Infiltration) Gene_Expression->Inflammation

This compound's mechanism of action.

Quantitative Data

The following tables summarize the quantitative data for this compound (Y-24180) from in vivo studies.

Table 1: Efficacy of this compound in a Mouse Model of Allergic Cutaneous Reaction

Treatment GroupDose (mg/kg, p.o.)Immediate Phase Reaction Inhibition (%)Late Phase Reaction Inhibition (%)
This compound (Y-24180)1Not specifiedSuppressed
This compound (Y-24180)10SuppressedSuppressed

Data adapted from a study on IgE-mediated cutaneous reactions in mice.[2] The administration was once at 10 mg/kg or twice at 1 to 10 mg/kg.

Table 2: Efficacy of this compound in a Mouse Model of Allergic Pulmonary Eosinophilia

Treatment GroupDose (mg/kg/day, p.o.)Eosinophil Infiltration InhibitionIL-5 Release Inhibition
This compound (Y-24180)0.3Dose-dependent suppressionNot significant
This compound (Y-24180)1Dose-dependent suppressionNot significant
This compound (Y-24180)3Dose-dependent suppressionSuppressed

Data adapted from a study on antigen-induced eosinophil infiltration in the bronchoalveolar lavage fluid of mice.[3]

Experimental Protocols

Carrageenan-Induced Paw Edema in Rodents

This model is widely used to assess the anti-inflammatory activity of compounds in an acute inflammatory setting.

Materials:

  • This compound (Y-24180)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer or calipers

  • Male Wistar rats (180-200 g) or Swiss albino mice (20-25 g)

  • Syringes and needles

Protocol:

  • Animal Acclimatization: House the animals in a controlled environment for at least one week prior to the experiment with free access to food and water.

  • Drug Preparation and Administration: Prepare a suspension of this compound in the chosen vehicle. Administer this compound orally (p.o.) or intraperitoneally (i.p.) at the desired doses (e.g., 1-10 mg/kg) 60 minutes before the carrageenan injection. The control group should receive the vehicle alone.

  • Induction of Edema: Inject 0.1 mL (for rats) or 0.05 mL (for mice) of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.

  • Data Analysis: Calculate the percentage increase in paw volume for each animal and at each time point. The percentage inhibition of edema by this compound is calculated using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.

  • (Optional) Biochemical Analysis: At the end of the experiment, animals can be euthanized, and the paw tissue can be collected for the analysis of inflammatory mediators such as TNF-α, IL-1β, and IL-6 using ELISA or other immunoassays.

acclimatization Animal Acclimatization drug_admin This compound/Vehicle Administration (p.o./i.p.) acclimatization->drug_admin carrageenan Carrageenan Injection (Sub-plantar) drug_admin->carrageenan 60 min measurement Paw Volume/Thickness Measurement carrageenan->measurement 1, 2, 3, 4, 5 hrs analysis Data Analysis (% Inhibition) measurement->analysis

Carrageenan-induced paw edema workflow.
Zymosan-Induced Peritonitis in Mice

This model is used to study the acute inflammatory response, particularly leukocyte migration.

Materials:

  • This compound (Y-24180)

  • Vehicle (e.g., sterile saline)

  • Zymosan A (1 mg/mL in sterile saline)

  • Phosphate-buffered saline (PBS) containing EDTA

  • Hemocytometer or automated cell counter

  • Microscope slides and staining reagents (e.g., Wright-Giemsa)

  • Male Swiss albino mice (20-25 g)

  • Syringes and needles

Protocol:

  • Animal Acclimatization: As described in the previous protocol.

  • Drug Preparation and Administration: Prepare a solution or suspension of this compound in the chosen vehicle. Administer this compound (e.g., 1-10 mg/kg, i.p. or p.o.) 30-60 minutes before the zymosan injection. The control group receives the vehicle.

  • Induction of Peritonitis: Inject 1 mL of zymosan A solution (1 mg/mL) intraperitoneally into each mouse.

  • Peritoneal Lavage: At a predetermined time point (e.g., 4 or 24 hours) after zymosan injection, euthanize the mice by cervical dislocation. Inject 5 mL of cold PBS with EDTA into the peritoneal cavity, gently massage the abdomen, and then aspirate the peritoneal fluid.

  • Leukocyte Quantification: Determine the total number of leukocytes in the peritoneal lavage fluid using a hemocytometer or an automated cell counter.

  • Differential Cell Count: Prepare cytospin slides from the peritoneal fluid and stain with Wright-Giemsa. Perform a differential count of neutrophils, macrophages, and other leukocytes under a light microscope.

  • Data Analysis: Express the results as the total number of leukocytes and the number of specific leukocyte populations per peritoneal cavity. Calculate the percentage inhibition of leukocyte migration by this compound compared to the control group.

  • Optional Cytokine Analysis: The supernatant from the peritoneal lavage fluid can be collected after centrifugation and used to measure the levels of inflammatory cytokines (TNF-α, IL-6, IL-1β) and chemokines by ELISA.

acclimatization Animal Acclimatization drug_admin This compound/Vehicle Administration (p.o./i.p.) acclimatization->drug_admin zymosan Zymosan Injection (i.p.) drug_admin->zymosan 30-60 min lavage Peritoneal Lavage zymosan->lavage 4 or 24 hrs cell_count Leukocyte Count (Total & Differential) lavage->cell_count analysis Data Analysis cell_count->analysis

Zymosan-induced peritonitis workflow.

Formulation and Administration Notes

  • Oral Administration (p.o.): this compound can be suspended in a vehicle such as 0.5% carboxymethyl cellulose (B213188) (CMC) or a mixture of polyethylene (B3416737) glycol (PEG) and water. Ensure the suspension is homogenous before each administration.

  • Intraperitoneal Administration (i.p.): For intraperitoneal injection, this compound can be dissolved in a vehicle such as sterile saline, potentially with a small amount of a solubilizing agent like DMSO, followed by dilution with saline to minimize toxicity. The final concentration of the solubilizing agent should be kept low and consistent across all groups.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the PAF receptor in various in vivo models of inflammation. The protocols outlined in these application notes provide a starting point for researchers to design and execute robust preclinical studies. It is recommended to perform dose-response studies to determine the optimal concentration of this compound for each specific model and experimental condition. Further characterization of its effects on a broader range of inflammatory mediators will continue to elucidate its therapeutic potential.

References

Application Notes and Protocols for Israpafant (Apafant) in Experimental Allergic Conjunctivitis Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allergic conjunctivitis is a prevalent ocular inflammatory condition mediated by a complex interplay of immune cells and inflammatory mediators. Platelet-activating factor (PAF) has been identified as a key mediator in the pathogenesis of allergic reactions, contributing to the recruitment and activation of eosinophils, which are hallmark cells in the chronic phase of allergic inflammation. Israpafant (also referred to as Apafant (B1666065) in the cited literature) is a potent and selective antagonist of the PAF receptor. These application notes provide a comprehensive overview of the use of this compound in preclinical, experimental models of allergic conjunctivitis, detailing its mechanism of action, protocols for in vivo studies, and a summary of its efficacy.

Note on nomenclature: The scientific literature predominantly refers to the compound used in these studies as Apafant. It is presented here as this compound (Apafant) to align with the user's query.

Mechanism of Action

This compound exerts its anti-allergic effects by competitively blocking the binding of platelet-activating factor (PAF) to its receptor (PAF-R) on the surface of various immune cells, particularly eosinophils. In the context of allergic conjunctivitis, allergen challenge leads to the release of PAF, which then triggers a signaling cascade in eosinophils, resulting in their activation and the release of pro-inflammatory mediators. By inhibiting the PAF receptor, this compound effectively attenuates eosinophil activation and the subsequent inflammatory response.[1][2][3]

Signaling Pathway of PAF Receptor Antagonism

The following diagram illustrates the signaling pathway initiated by PAF and the inhibitory action of this compound.

PAF_Signaling_Pathway cluster_allergen Allergen Exposure cluster_mediators Mediator Release cluster_eosinophil Eosinophil Response cluster_inhibition Pharmacological Intervention Allergen Allergen MastCell Mast Cell Allergen->MastCell IgE-mediated activation PAF PAF Release MastCell->PAF PAFR PAF Receptor (PAF-R) PAF->PAFR binds to Eosinophil Eosinophil GProtein G-Protein Activation PAFR->GProtein PLC Phospholipase C (PLC) Activation GProtein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Activation Eosinophil Activation (e.g., EPO release) Ca_PKC->Activation This compound This compound (Apafant) This compound->PAFR blocks

Caption: PAF signaling pathway in eosinophils and its inhibition by this compound.

Quantitative Data Summary

The efficacy of this compound (Apafant) has been evaluated in guinea pig models of experimental allergic conjunctivitis. The following tables summarize the key quantitative findings from these studies.

Table 1: Effect of this compound (Apafant) on PAF-Induced Eosinophil Activation
Parameter Observation
Eosinophil Peroxidase (EPO) Activity in Tear FluidInstillation of PAF solution significantly increased EPO activity.[2]
Inhibition by this compound (Apafant)Pre-treatment with this compound (Apafant) ophthalmic solution inhibited the PAF-induced increase in EPO activity.[2][3]
Table 2: Efficacy of this compound (Apafant) in a Repetitive Antigen Challenge Model
Parameter Observation
Clinical Symptoms (Redness, Edema)Animals treated with this compound (Apafant) ophthalmic solution showed a significant reduction in clinical symptom scores on both the first (day 14) and second (day 16) challenges.[2][3]
Itch-Scratch ResponseA significant reduction in the itch-scratch response was observed in the this compound (Apafant) treated group on both challenge days.[2][3]
Onset and Duration of ActionThe inhibitory action of 0.1% this compound (Apafant) on PAF-induced conjunctival vascular permeability lasted for at least 6 hours.[4]

Experimental Protocols

Detailed methodologies for inducing and evaluating experimental allergic conjunctivitis in guinea pigs and assessing the efficacy of this compound (Apafant) are provided below.

Protocol 1: Induction of Chronic Allergic Conjunctivitis in Guinea Pigs

This protocol describes the active immunization and repetitive antigen challenge to establish a chronic model of allergic conjunctivitis.

Protocol1_Workflow Day0 Day 0: Active Immunization Day14 Day 14: First Antigen Challenge Day0->Day14 Sensitization Period Day16 Day 16: Second Antigen Challenge Day14->Day16 Chronic Phase Induction Evaluation Evaluation of Allergic Response Day16->Evaluation

Caption: Workflow for inducing chronic allergic conjunctivitis in guinea pigs.

Materials:

  • Male Hartley guinea pigs

  • Ovalbumin (OVA)

  • Aluminum hydroxide (B78521) gel (as adjuvant)

  • Phosphate-buffered saline (PBS)

  • Syringes and needles for injection

  • Micropipette

Procedure:

  • Active Immunization (Day 0):

    • Prepare an emulsion of ovalbumin absorbed on aluminum hydroxide gel.

    • Actively immunize guinea pigs by a subconjunctival injection of the OVA-adjuvant mixture.[3]

  • Repetitive Antigen Challenge (Days 14 and 16):

    • Prepare a 2.5% ovalbumin solution in PBS.[2]

    • On day 14, induce the first allergic reaction by topical instillation of the 2.5% OVA solution into the conjunctival sac of the immunized guinea pigs.[2]

    • On day 16, repeat the topical instillation of the 2.5% OVA solution to induce a second allergic response, characteristic of the chronic phase.[2][3]

Protocol 2: Evaluation of this compound (Apafant) Efficacy

This protocol details the administration of this compound (Apafant) and the subsequent evaluation of its therapeutic effects.

Materials:

  • This compound (Apafant) ophthalmic solution

  • Vehicle control solution

  • Stopwatch

  • Scoring system for clinical symptoms

  • Tear collection supplies (e.g., microcapillary tubes)

  • Eosinophil Peroxidase (EPO) activity assay kit

Procedure:

  • Drug Administration:

    • For the repetitive challenge model, topically administer this compound (Apafant) ophthalmic solution or vehicle control four times daily (q.i.d.) from day 13 to day 16.[3]

    • For PAF-induced eosinophil activation studies, administer this compound (Apafant) ophthalmic solution 15 and 5 minutes prior to PAF instillation.[3][4]

  • Evaluation of Itch-Scratch Response:

    • Immediately after the antigen challenge on days 14 and 16, observe the animals for 30 minutes.

    • Count the number of itch-scratching episodes, defined as scratching the eye and surrounding area with the hind paw.[3]

  • Assessment of Clinical Symptoms:

    • At 30 minutes after the antigen challenge, evaluate clinical symptoms such as conjunctival redness and edema.

    • Score the symptoms on a scale of 0 to 4 (or a similar validated scale), where 0 represents no symptoms and higher scores indicate increasing severity.[3]

  • Measurement of Eosinophil Peroxidase (EPO) Activity:

    • To assess eosinophil activation, collect tear fluid from the conjunctival sac at specified time points after challenge.

    • Measure the EPO activity in the tear fluid using a commercially available assay kit, following the manufacturer's instructions.[2][3] This serves as a biomarker for eosinophil degranulation.

Conclusion

The available preclinical data strongly support the role of this compound (Apafant) as a potent PAF receptor antagonist with significant efficacy in experimental models of allergic conjunctivitis. Its ability to inhibit eosinophil activation and reduce both early and late-phase allergic responses, including itching and clinical signs of inflammation, highlights its therapeutic potential. The protocols outlined in these application notes provide a framework for researchers to further investigate the pharmacological properties of this compound and other PAF receptor antagonists in the context of ocular allergies.

References

Israpafant: A Tool for Investigating the Role of Platelet-Activating Factor (PAF) in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet-activating factor (PAF) is a potent phospholipid mediator involved in a diverse range of physiological and pathological processes, including inflammation, thrombosis, and anaphylaxis. Emerging evidence has implicated the PAF/PAF receptor (PAFR) signaling axis in the progression of various cancers, where it can promote tumor growth, angiogenesis, and metastasis. Israpafant (also known as Y-24180) is a potent and selective antagonist of the PAF receptor.[1][2] Its ability to block PAF-mediated signaling makes it a valuable research tool for elucidating the role of this pathway in cancer biology and for evaluating the therapeutic potential of PAFR antagonism.

These application notes provide a summary of the utility of this compound in cancer cell line research, including its effects on cellular processes and relevant experimental protocols.

Mechanism of Action

This compound is a thienotriazolodiazepine derivative that acts as a selective and competitive antagonist of the PAF receptor, a G-protein coupled receptor.[1] By binding to the PAFR, this compound prevents the binding of PAF and subsequently inhibits the downstream signaling cascades. In normal physiological and inflammatory responses, PAF binding to its receptor triggers a cascade of intracellular events, including the activation of phospholipases, protein kinases, and transcription factors, leading to cellular responses such as platelet aggregation, neutrophil activation, and increased vascular permeability. In cancer cells, this signaling can be co-opted to promote proliferation, migration, and survival. This compound, by blocking the initial step of PAF binding, allows researchers to dissect the contribution of PAFR signaling to these oncogenic processes.

Data Presentation

The following table summarizes the quantitative data available for this compound (Y-24180) from studies on its inhibitory activity and its effects on cancer cell lines.

ParameterCell Line/SystemValueReference
IC50 (PAF-induced platelet aggregation)Human Platelets0.84 nM[2]
IC50 (PAF-induced platelet aggregation)Rabbit Platelets3.84 nM[2]
Concentration for [Ca2+]i increase PC3 (Human Prostate Cancer)1-10 µM[3]
Concentration for proliferation inhibition PC3 (Human Prostate Cancer)0.1-10 µM[3]
Concentration for [Ca2+]i increase MG63 (Human Osteosarcoma)1-5 µM[4]
Concentration for proliferation inhibition MG63 (Human Osteosarcoma)0.1-5 µM[4]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental design, the following diagrams are provided.

PAF_Signaling_Pathway PAF Signaling Pathway and this compound Inhibition PAF PAF PAFR PAF Receptor (PAFR) PAF->PAFR Binds G_protein G-protein PAFR->G_protein Activates This compound This compound (Y-24180) This compound->PAFR Blocks PLC Phospholipase C (PLC) G_protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Ca_release->Downstream PKC->Downstream Cancer_effects Cancer Progression (Proliferation, Migration, Angiogenesis) Downstream->Cancer_effects

Caption: PAF signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Experimental Workflow for Studying this compound in Cancer Cell Lines cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Analysis Cell_culture 1. Culture Cancer Cell Lines (e.g., PC3, MG63) Israpafant_treatment 2. Treat cells with varying concentrations of this compound (e.g., 0.1 - 10 µM) Cell_culture->Israpafant_treatment Proliferation_assay 3a. Proliferation Assay (e.g., MTT, BrdU) Israpafant_treatment->Proliferation_assay Migration_assay 3b. Migration/Invasion Assay (e.g., Transwell) Israpafant_treatment->Migration_assay Apoptosis_assay 3c. Apoptosis Assay (e.g., Annexin V) Israpafant_treatment->Apoptosis_assay Signaling_assay 3d. Signaling Pathway Analysis (e.g., Western Blot for p-Akt, p-ERK) Israpafant_treatment->Signaling_assay Calcium_assay 3e. Intracellular Calcium Imaging (e.g., Fura-2) Israpafant_treatment->Calcium_assay Data_analysis 4. Data Analysis and Interpretation Proliferation_assay->Data_analysis Migration_assay->Data_analysis Apoptosis_assay->Data_analysis Signaling_assay->Data_analysis Calcium_assay->Data_analysis

Caption: A typical experimental workflow for investigating this compound's effects.

Experimental Protocols

The following are generalized protocols based on published studies using this compound (Y-24180) in cancer cell lines. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Protocol 1: Assessment of this compound's Effect on Cancer Cell Proliferation

Objective: To determine the effect of this compound on the proliferation of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., PC3, MG63)

  • Complete cell culture medium

  • This compound (Y-24180) stock solution (e.g., in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other proliferation assay reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete medium to achieve final concentrations ranging from 0.1 µM to 10 µM (or as determined by preliminary experiments). Include a vehicle control (e.g., DMSO at the same concentration as the highest this compound dose).

  • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Proliferation Assay (MTT Example):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until formazan (B1609692) crystals form.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the inhibitory concentration (e.g., IC50).

Protocol 2: Measurement of Intracellular Calcium ([Ca2+]i) Mobilization

Objective: To investigate the effect of this compound on intracellular calcium levels in cancer cells.

Materials:

  • Cancer cell line of interest (e.g., PC3, MG63)

  • Fura-2 AM fluorescent dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca2+

  • This compound (Y-24180) stock solution

  • Fluorescence spectrophotometer or imaging system

Procedure:

  • Cell Preparation: Culture cells on glass coverslips until they reach 70-80% confluency.

  • Dye Loading:

    • Wash the cells twice with HBSS.

    • Incubate the cells in HBSS containing 2 µM Fura-2 AM and 0.02% Pluronic F-127 for 30-40 minutes at room temperature in the dark.

    • Wash the cells three times with HBSS to remove excess dye.

  • Calcium Measurement:

    • Place the coverslip in a perfusion chamber on the stage of an inverted microscope coupled to a fluorescence spectrophotometer or imaging system.

    • Continuously perfuse the cells with HBSS.

    • Excite the Fura-2 loaded cells at 340 nm and 380 nm, and measure the emission at 510 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the [Ca2+]i.

  • Treatment: After establishing a stable baseline [Ca2+]i, add this compound at the desired concentration (e.g., 1-10 µM) to the perfusion buffer and record the change in the F340/F380 ratio.

  • Control Experiments: To determine the source of the calcium increase, perform the experiment in Ca2+-free HBSS (containing EGTA) to assess the contribution of intracellular stores. Thapsigargin can be used to deplete endoplasmic reticulum calcium stores to further investigate the mechanism.[3][4]

  • Data Analysis: Plot the F340/F380 ratio over time to visualize the change in [Ca2+]i in response to this compound.

Conclusion

This compound (Y-24180) is a valuable pharmacological tool for studying the involvement of the PAF/PAFR signaling pathway in cancer. The provided protocols offer a starting point for researchers to investigate its effects on cancer cell proliferation and intracellular signaling. It is important to note that some studies suggest that at micromolar concentrations, this compound may have off-target effects on calcium mobilization that are independent of the PAF receptor.[3][4] Therefore, careful experimental design, including appropriate controls, is crucial for interpreting the results accurately. Further research is warranted to fully elucidate the anticancer potential of this compound and other PAFR antagonists.

References

Application Notes and Protocols for Israpafant Administration in Guinea Pig Models of Asthma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Israpafant is a potent and selective antagonist of the platelet-activating factor (PAF) receptor. PAF is a key lipid mediator implicated in the pathophysiology of asthma, contributing to bronchoconstriction, airway hyperresponsiveness, and inflammation. Guinea pig models of asthma are well-established and share physiological and pharmacological similarities with human asthma, making them a valuable tool for the preclinical evaluation of anti-asthma therapeutics. These application notes provide a detailed overview and experimental protocols for the administration of this compound in ovalbumin-sensitized guinea pig models of allergic asthma. While specific data for this compound is limited in the public domain, the following protocols are based on studies with the closely related and well-characterized PAF receptor antagonist, apafant (B1666065) (WEB 2086), and established guinea pig asthma methodologies.

Key Concepts and Signaling Pathways

This compound, as a PAF receptor antagonist, works by blocking the binding of PAF to its receptor on various inflammatory cells, including eosinophils, neutrophils, and platelets, as well as on airway smooth muscle cells. This inhibition disrupts the downstream signaling cascade that leads to the pathological features of asthma.

PAF_Signaling_Pathway cluster_cell Target Cell (e.g., Eosinophil, Smooth Muscle) PAF PAF PAF_R PAF Receptor PAF->PAF_R Binds This compound This compound This compound->PAF_R Blocks G_Protein Gq/Gi Protein Activation PAF_R->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Influx Increased Intracellular Ca2+ IP3_DAG->Ca_Influx PKC Protein Kinase C (PKC) Activation IP3_DAG->PKC Bronchoconstriction Bronchoconstriction Ca_Influx->Bronchoconstriction Inflammatory_Response Inflammatory Response (e.g., Degranulation, Chemotaxis, Cytokine Release) PKC->Inflammatory_Response

Caption: this compound blocks the PAF signaling pathway.

Quantitative Data Summary

The following tables summarize quantitative data from studies using the PAF receptor antagonist apafant in guinea pig models, which can be used as a reference for designing studies with this compound.

Table 1: Effect of Apafant on PAF-Induced Bronchoconstriction and Hypotension in Guinea Pigs

ParameterRoute of AdministrationApafant Dose (mg/kg)Effect (ED50)Reference
Bronchoconstriction Oral0.0750% effective dose[1]
Intravenous0.01850% effective dose[1]
Mean Arterial Pressure (MAP) Oral / IntravenousComparable to bronchoconstriction ED5050% effective dose[1]

Table 2: Effect of Apafant on Allergen-Induced Airway Responses in Sensitized Guinea Pigs

Airway ResponseRoute of AdministrationApafant DoseOutcomeReference
Early Airway Response OralNot specifiedInhibition[2]
Late Airway Response OralNot specifiedInhibition[2]
Eosinophil Infiltration Not specifiedNot specifiedPrevention[3]

Experimental Protocols

Guinea Pig Model of Allergic Asthma

This protocol describes the sensitization and challenge of guinea pigs with ovalbumin (OVA) to induce an asthma-like phenotype.[4][5]

Materials:

  • Male Dunkin-Hartley guinea pigs (300-400 g)

  • Ovalbumin (OVA), Grade V

  • Aluminum hydroxide (B78521) (Al(OH)3)

  • Saline (0.9% NaCl)

  • Whole-body plethysmograph for conscious animals

Procedure:

  • Sensitization:

    • Prepare a suspension of 100 µg OVA and 100 mg Al(OH)3 in 1 mL saline.

    • Administer 1 mL of the suspension intraperitoneally (i.p.) on days 1 and 3.

  • Allergen Challenge:

    • On day 15, place the sensitized guinea pigs in a whole-body plethysmograph to acclimatize.

    • Expose the animals to an aerosol of 0.1% OVA in saline for 10 minutes using a nebulizer.

    • Control animals are challenged with saline aerosol.

  • Measurement of Airway Response:

    • Record specific airway resistance (sRaw) or enhanced pause (Penh) using the plethysmograph at baseline and at various time points post-challenge (e.g., 5, 15, 30 minutes, 1, 2, 4, 6, 8, and 24 hours) to assess both early and late airway responses.

Experimental_Workflow Sensitization Sensitization (Day 1 & 3) OVA + Al(OH)3 i.p. Challenge Allergen Challenge (Day 15) Aerosolized OVA Sensitization->Challenge Measurement Measurement of Airway Response (Plethysmography) Challenge->Measurement Israpafant_Admin This compound Administration Israpafant_Admin->Challenge Pre-treatment Logical_Relationship This compound This compound Administration PAF_Block PAF Receptor Blockade This compound->PAF_Block Broncho_Inhib Inhibition of Bronchoconstriction PAF_Block->Broncho_Inhib Eos_Inhib Reduction of Eosinophil Infiltration PAF_Block->Eos_Inhib Asthma_Amelioration Amelioration of Asthmatic Response Broncho_Inhib->Asthma_Amelioration Eos_Inhib->Asthma_Amelioration

References

Application Notes and Protocols: Israpafant for Blocking PAF-Induced Bronchoconstriction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet-activating factor (PAF) is a potent lipid mediator implicated in the pathophysiology of various inflammatory and allergic diseases, including asthma.[1] One of its key actions is the induction of bronchoconstriction, a hallmark of asthmatic responses.[2][3] Israpafant (Y-24180) is a potent and specific antagonist of the PAF receptor, showing promise as a therapeutic agent to counteract PAF-induced airway narrowing.[4][5][6] These application notes provide a comprehensive overview of this compound, including its mechanism of action, preclinical efficacy data, and detailed protocols for its evaluation in experimental models of PAF-induced bronchoconstriction.

Mechanism of Action

This compound is a thienotriazolodiazepine derivative that acts as a competitive antagonist at the PAF receptor.[4] By binding to the receptor, this compound prevents the binding of PAF and subsequent activation of intracellular signaling cascades that lead to bronchoconstriction. The primary mechanism involves the inhibition of Gq protein-coupled signaling, which would otherwise lead to the activation of phospholipase C (PLC), generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium levels in airway smooth muscle cells.[7] This increase in calcium is a critical step in the contraction of airway smooth muscle.

Preclinical Data Summary

The efficacy of this compound and related PAF antagonists has been evaluated in various in vitro and in vivo models. The following tables summarize key quantitative data.

Table 1: In Vitro Efficacy of PAF Receptor Antagonists

CompoundAssaySpeciesIC50 / KdReference
This compound (Y-24180)PAF-induced platelet aggregationHumanNot specified, but potent[8]
Apafant (WEB 2086)[3H]PAF bindingHuman PlateletsKd: 15 nM[9]
Apafant (WEB 2086)PAF-induced platelet aggregationHumanIC50: 170 nM[9]
Apafant (WEB 2086)PAF-induced neutrophil aggregationHumanIC50: 360 nM[9]

Table 2: In Vivo Efficacy of PAF Receptor Antagonists

CompoundModelSpeciesRoute of AdministrationED50 / Effective DoseReference
This compound (Y-24180)PAF-induced bronchoconstrictionGuinea PigIntravenous0.0003 - 0.003 mg/kg[4]
This compound (Y-24180)PAF-induced hemoconcentrationGuinea PigOral0.003 - 0.1 mg/kg[4]
This compound (Y-24180)PAF-induced lethalityMouseOralED50: 0.022 mg/kg[4]
This compound (Y-24180)PAF-induced lethalityMouseIntravenousED50: 0.023 mg/kg[4]
This compound (Y-24180)Anaphylactic shockMouseOralED50: 0.095 mg/kg[4]
OxatomidePAF-induced reduction in pulmonary tidal volumeGuinea PigOralED50: 0.9 mg/kg[10]

Experimental Protocols

Protocol 1: In Vivo PAF-Induced Bronchoconstriction in Guinea Pigs

This protocol describes the induction of bronchoconstriction in guinea pigs by intravenous administration of PAF and its inhibition by this compound.

Materials:

  • Male Hartley guinea pigs (350-450 g)[2]

  • Platelet-Activating Factor (PAF)

  • This compound (Y-24180)

  • Anesthetic (e.g., pentobarbital (B6593769) sodium)

  • Gallamine (B1195388) (paralytic agent)[2]

  • Mechanical ventilator

  • Equipment for measuring pulmonary function (e.g., forced expiratory maneuver system)[2]

  • Intravenous cannulation supplies

  • Saline (vehicle)

Procedure:

  • Animal Preparation: Anesthetize the guinea pig and perform a tracheotomy to connect it to a mechanical ventilator.[2] Paralyze the animal with gallamine to prevent spontaneous breathing.[2] Insert a cannula into the jugular vein for intravenous administration of substances.[2]

  • Baseline Measurement: Record baseline pulmonary function parameters, such as airway resistance and lung compliance, for a stable period.[2]

  • Drug Administration: Administer this compound (or vehicle control) intravenously at the desired dose(s) (e.g., 0.0003-0.003 mg/kg).[4] Allow for a sufficient pre-treatment time (e.g., 10-15 minutes).

  • PAF Challenge: Administer a bolus intravenous injection of PAF at a dose known to induce submaximal bronchoconstriction (e.g., 25-200 ng/kg).[2]

  • Measurement of Bronchoconstriction: Continuously monitor and record pulmonary function parameters for a set period (e.g., up to 20 minutes) after PAF administration to determine the peak bronchoconstrictor response and its duration.[2]

  • Data Analysis: Calculate the percentage inhibition of the PAF-induced bronchoconstrictor response by this compound compared to the vehicle-treated control group.

Protocol 2: In Vitro PAF Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the PAF receptor.

Materials:

  • Platelet-rich plasma (PRP) or isolated platelet membranes from human or rabbit blood

  • [3H]-PAF (radioligand)

  • This compound (Y-24180) and other unlabeled PAF receptor antagonists (for competition)

  • Binding buffer (e.g., Tris-HCl buffer containing albumin and MgCl2)

  • Glass fiber filters

  • Filtration manifold

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation: If using platelet membranes, prepare them from PRP by lysis and centrifugation.

  • Assay Setup: In a microplate or microcentrifuge tubes, add the binding buffer, a fixed concentration of [3H]-PAF (typically at or below its Kd), and varying concentrations of unlabeled this compound or other competing ligands.

  • Incubation: Add the platelet membranes or intact platelets to initiate the binding reaction. Incubate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a filtration manifold. The filters will trap the membranes with bound radioligand, while the unbound radioligand passes through.

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [3H]-PAF (IC50 value). This can be used to calculate the inhibitory constant (Ki), which reflects the affinity of this compound for the PAF receptor.

Visualizations

PAF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Binds Gq Gq PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes This compound This compound This compound->PAFR Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Airway Smooth Muscle Contraction Ca_release->Contraction Leads to PKC->Contraction Contributes to

Caption: PAF Signaling Pathway in Airway Smooth Muscle and this compound's Point of Intervention.

Experimental_Workflow cluster_preparation Animal Preparation cluster_protocol Experimental Protocol cluster_analysis Data Analysis Animal Guinea Pig Anesthesia Anesthesia & Tracheotomy Animal->Anesthesia Ventilation Mechanical Ventilation Anesthesia->Ventilation Cannulation IV Cannulation Ventilation->Cannulation Baseline Baseline Pulmonary Function Measurement Cannulation->Baseline Treatment Administer this compound (or Vehicle) Baseline->Treatment Challenge Administer PAF (IV) Treatment->Challenge Measurement Measure Bronchoconstriction Challenge->Measurement Analysis Calculate % Inhibition Measurement->Analysis Conclusion Determine Efficacy Analysis->Conclusion

Caption: Experimental Workflow for In Vivo Evaluation of this compound.

Drug_Development_Logic Target Target Identification (PAF Receptor in Bronchoconstriction) Lead Lead Discovery (this compound) Target->Lead Preclinical Preclinical Studies (In Vitro & In Vivo) Lead->Preclinical Clinical Clinical Trials (Phase I, II, III) Preclinical->Clinical Approval Regulatory Approval Clinical->Approval

Caption: Logical Flow of this compound's Drug Development.

Clinical Application and Future Directions

While extensive preclinical data support the potential of this compound in treating PAF-induced bronchoconstriction, publicly available, detailed results from clinical trials in asthmatic patients are limited. One study in atopic asthmatics showed that oral administration of this compound (20 mg/day for 8 weeks) inhibited the activation of eosinophils in bronchoalveolar lavage fluid, suggesting an anti-inflammatory effect in the airways.[8] Further clinical investigation is necessary to fully establish the efficacy and safety of this compound for the treatment of asthma and other conditions involving PAF-mediated bronchoconstriction. Future studies should focus on dose-ranging, assessment of effects on airway hyperresponsiveness, and evaluation in different asthma phenotypes.

Disclaimer: This document is intended for informational purposes for a research audience and does not constitute medical advice. The protocols described should be adapted and optimized based on specific experimental conditions and institutional guidelines.

References

Application Notes and Protocols for the In Vitro Use of Israpafant in Human Platelet Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Israpafant (also known as Y-24180) is a potent, selective, and long-acting antagonist of the Platelet-Activating Factor (PAF) receptor.[1] PAF is a powerful phospholipid mediator involved in a variety of physiological and pathological processes, including platelet aggregation, inflammation, and thrombosis.[2][3] By blocking the PAF receptor, a G-protein coupled receptor (GPCR), this compound inhibits the downstream signaling cascades that lead to platelet activation and aggregation.[2] These application notes provide detailed protocols for the in vitro use of this compound in human platelet studies, focusing on its effects on platelet aggregation and the underlying signaling pathways.

Data Presentation

Table 1: In Vitro Activity of the PAF Receptor Antagonist Apafant in Human Platelets

ParameterAgonistAssayValueReference Compound
IC50 PAFPlatelet Aggregation170 nMApafant
Kd [3H]PAFReceptor Binding15 nMApafant

Table 2: Effective Concentration of this compound (Y-24180) in Other Human Cell Types

Cell TypeAssayEffective Concentration
EosinophilsInhibition of PAF-induced activation≥ 0.01 µM

Signaling Pathway of PAF Receptor and Inhibition by this compound

Platelet-Activating Factor (PAF) initiates platelet activation by binding to its Gq-protein coupled receptor on the platelet surface. This binding triggers a conformational change in the receptor, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the dense tubular system (an intracellular calcium store), inducing the release of calcium into the cytoplasm. The increased intracellular calcium, along with DAG, activates Protein Kinase C (PKC). These signaling events culminate in platelet shape change, granule secretion, and ultimately, platelet aggregation. Mitogen-activated protein kinase (MAPK) pathways are also activated downstream of the PAF receptor.[6] this compound, as a PAF receptor antagonist, competitively binds to the PAF receptor, thereby preventing PAF from initiating this signaling cascade and inhibiting platelet activation and aggregation.

PAF_Signaling_Pathway cluster_membrane Platelet Membrane cluster_cytoplasm Cytoplasm PAF PAF PAFR PAF Receptor (Gq-coupled) PAF->PAFR Binds & Activates This compound This compound This compound->PAFR Binds & Inhibits PLC Phospholipase C (PLC) PAFR->PLC Activates MAPK MAPK Pathway PAFR->MAPK Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Co-activates Aggregation Platelet Aggregation PKC->Aggregation Leads to MAPK->Aggregation Contributes to

PAF Receptor Signaling Pathway and Point of Inhibition by this compound.

Experimental Protocols

Protocol 1: Preparation of Human Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

Objective: To isolate platelet-rich plasma and platelet-poor plasma from human whole blood for use in platelet aggregation assays.

Materials:

  • Human whole blood collected in 3.2% sodium citrate (B86180) tubes

  • Centrifuge with a swinging bucket rotor

  • Sterile serological pipettes

Procedure:

  • Collect human whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).

  • To obtain PRP, centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off.

  • Carefully aspirate the upper, straw-colored layer of PRP using a sterile serological pipette and transfer it to a new sterile tube.

  • To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15 minutes at room temperature.

  • Collect the supernatant (PPP) and transfer it to a new sterile tube. PPP will be used to set the 100% aggregation baseline in the aggregometer.

Protocol 2: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

Objective: To assess the inhibitory effect of this compound on PAF-induced human platelet aggregation.

Materials:

  • Platelet aggregometer

  • Cuvettes and stir bars for the aggregometer

  • Platelet-Rich Plasma (PRP), platelet count adjusted to 2.5 x 10^8 platelets/mL with Platelet-Poor Plasma (PPP)

  • Platelet-Poor Plasma (PPP)

  • This compound (Y-24180) stock solution (e.g., in DMSO or ethanol)

  • Platelet-Activating Factor (PAF) stock solution

  • Vehicle control (same solvent as this compound)

Procedure:

  • Instrument Setup: Turn on the platelet aggregometer and allow it to warm up to 37°C according to the manufacturer's instructions.

  • Baseline Calibration:

    • Pipette the adjusted PRP into a cuvette with a stir bar and place it in the aggregometer to set the 0% aggregation baseline.

    • Pipette PPP into a separate cuvette to set the 100% aggregation baseline.

  • Pre-incubation with this compound:

    • Aliquot the adjusted PRP into fresh cuvettes with stir bars.

    • Add varying concentrations of this compound (e.g., 1 nM to 1 µM) or the vehicle control to the PRP.

    • Incubate the samples for a specified time (e.g., 2-5 minutes) at 37°C with stirring in the aggregometer.

  • Initiation of Aggregation:

    • Add a pre-determined concentration of PAF (e.g., 10-100 nM, a concentration that induces submaximal aggregation) to the cuvette to initiate platelet aggregation.[7]

  • Data Recording: Record the change in light transmission for 5-10 minutes. The output will be an aggregation curve.

  • Data Analysis:

    • Determine the maximum percentage of aggregation for each condition.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the this compound concentration to generate a dose-response curve and calculate the IC50 value.

LTA_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay Blood Whole Blood (3.2% Citrate) Centrifuge1 Centrifuge (150-200 x g, 15-20 min) Blood->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP PPP Platelet-Poor Plasma (PPP) Centrifuge1->PPP Adjust Adjust Platelet Count (PRP + PPP) PRP->Adjust PPP->Adjust Calibrate Calibrate Aggregometer (0% with PRP, 100% with PPP) Adjust->Calibrate Preincubate Pre-incubate PRP with This compound or Vehicle Calibrate->Preincubate Add_Agonist Add PAF to Initiate Aggregation Preincubate->Add_Agonist Record Record Light Transmission (5-10 min) Add_Agonist->Record Analyze Analyze Data (% Inhibition, IC50) Record->Analyze

Experimental Workflow for Platelet Aggregation Assay using LTA.

References

Application Notes and Protocols: Investigating the Anti-Inflammatory Effects of Israpafant in a Rat Model of Paw Edema

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the platelet-activating factor (PAF) receptor antagonist, Israpafant, in the study of acute inflammation using the well-established rat paw edema model. The protocols detailed below are designed for researchers in pharmacology and drug development seeking to evaluate the anti-inflammatory potential of this compound.

Introduction

Inflammation is a complex biological response to harmful stimuli, and edema is one of its cardinal signs. The carrageenan-induced paw edema model in rats is a widely used in vivo assay for screening and characterizing anti-inflammatory drugs. Carrageenan injection into the rat paw triggers a biphasic inflammatory response. The initial phase is mediated by histamine, serotonin, and bradykinin, followed by a later phase primarily maintained by prostaglandin (B15479496) release and neutrophil infiltration.

Platelet-activating factor (PAF), a potent phospholipid mediator, is known to be involved in the early phase of carrageenan-induced inflammation and can directly induce paw edema. This compound (Y-24180) is a selective and potent antagonist of the PAF receptor.[1] Its high affinity for the PAF receptor suggests its potential as a therapeutic agent for inflammatory conditions where PAF plays a significant role. These notes provide a framework for investigating the efficacy of this compound in mitigating paw edema in rats.

Signaling Pathway of PAF-Induced Edema

Platelet-activating factor (PAF) contributes to the inflammatory cascade leading to edema through its interaction with the PAF receptor (PAFR) on various cells, including endothelial cells and leukocytes. This interaction initiates a signaling cascade that results in increased vascular permeability and vasodilation, key events in the formation of edema.

PAF_Signaling cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Cellular Response PAF PAF PAFR PAF Receptor (PAFR) PAF->PAFR Binds to G_Protein G-Protein Activation PAFR->G_Protein This compound This compound This compound->PAFR Blocks PLC Phospholipase C (PLC) Activation G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Vaso_Perm Vasodilation & Increased Vascular Permeability Ca_PKC->Vaso_Perm Edema Edema Vaso_Perm->Edema

Caption: PAF signaling pathway leading to edema and its inhibition by this compound.

Experimental Protocols

Two primary protocols are presented: the carrageenan-induced paw edema model to assess general anti-inflammatory activity, and the PAF-induced paw edema model to specifically investigate PAF receptor antagonism.

Protocol 1: Carrageenan-Induced Paw Edema

This protocol is a standard model for evaluating acute inflammation.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-200 g)

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

  • Positive control: Indomethacin (10 mg/kg)

  • Pleasthesiometer or digital calipers

  • Syringes and needles (27G)

Experimental Workflow:

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Procedure:

  • Animal Acclimatization: Acclimatize rats to laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Randomly divide the animals into the following groups (n=6-8 per group):

    • Group 1 (Vehicle Control): Administer the vehicle for this compound.

    • Group 2 (this compound - Low Dose): Administer a low dose of this compound.

    • Group 3 (this compound - Medium Dose): Administer a medium dose of this compound.

    • Group 4 (this compound - High Dose): Administer a high dose of this compound.

    • Group 5 (Positive Control): Administer Indomethacin (10 mg/kg).

  • Drug Administration: Administer the test compounds (this compound, vehicle, or Indomethacin) orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before carrageenan injection.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.[1][2][3]

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[4][5]

  • Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline measurement. The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Protocol 2: Platelet-Activating Factor (PAF)-Induced Paw Edema

This protocol is used to specifically assess the PAF receptor antagonistic activity of this compound.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-200 g)

  • This compound

  • Platelet-Activating Factor (PAF) (e.g., 1 µg in 0.1 mL saline)

  • Vehicle for this compound

  • Pleasthesiometer or digital calipers

  • Syringes and needles (27G)

Procedure:

  • Animal Acclimatization and Grouping: Follow the same procedures as in Protocol 1. The groups would be:

    • Group 1 (Vehicle Control): Administer the vehicle for this compound.

    • Group 2 (this compound - Low Dose): Administer a low dose of this compound.

    • Group 3 (this compound - Medium Dose): Administer a medium dose of this compound.

    • Group 4 (this compound - High Dose): Administer a high dose of this compound.

  • Drug Administration: Administer the test compounds 30-60 minutes before PAF injection.

  • Baseline Measurement: Measure the initial volume of the right hind paw.

  • Induction of Edema: Inject 0.1 mL of PAF solution into the subplantar region of the right hind paw. PAF-induced edema typically peaks around 1 hour after injection.[2]

  • Paw Volume Measurement: Measure the paw volume at 15, 30, 60, and 120 minutes after PAF injection.

  • Data Analysis: Calculate the percentage inhibition of edema as described in Protocol 1.

Data Presentation

Quantitative data should be summarized in a clear and structured format to allow for easy comparison between treatment groups.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats (Example Data)

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) ± SEM% Inhibition of Edema
1 hour
Vehicle Control-0.45 ± 0.04-
This compound100.32 ± 0.0328.9
This compound300.21 ± 0.02**53.3
Indomethacin100.28 ± 0.0337.8
3 hours
Vehicle Control-0.82 ± 0.06-
This compound100.65 ± 0.05*20.7
This compound300.41 ± 0.04 50.0
Indomethacin100.35 ± 0.0357.3
5 hours
Vehicle Control-0.75 ± 0.05-
This compound100.61 ± 0.0418.7
This compound300.39 ± 0.03 48.0
Indomethacin100.31 ± 0.0258.7

*p < 0.05, **p < 0.01 compared to Vehicle Control group. Data are presented as mean ± SEM.

Table 2: Effect of this compound on PAF-Induced Paw Edema in Rats (Example Data)

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) ± SEM (at 1 hour)% Inhibition of Edema
Vehicle Control-0.68 ± 0.05-
This compound10.45 ± 0.04*33.8
This compound30.29 ± 0.03 57.4
This compound100.18 ± 0.0273.5

*p < 0.05, **p < 0.01 compared to Vehicle Control group. Data are presented as mean ± SEM.

Conclusion

The protocols outlined in these application notes provide a robust framework for investigating the anti-inflammatory properties of this compound in a rat model of paw edema. By utilizing both carrageenan- and PAF-induced edema models, researchers can gain insights into the general anti-inflammatory effects of this compound and its specific activity as a PAF receptor antagonist. The provided templates for data presentation and visualization of the signaling pathway and experimental workflow will aid in the clear and concise communication of research findings.

References

Application Notes and Protocols: Israpafant Dissolution in DMSO for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Israpafant is a potent and selective antagonist of the platelet-activating factor receptor (PAFR). Due to its hydrophobic nature, this compound requires an organic solvent for dissolution before its application in aqueous cell culture media. Dimethyl sulfoxide (B87167) (DMSO) is a widely used solvent for this purpose, owing to its high solubilizing power and miscibility with water. However, the concentration of DMSO in the final cell culture medium must be carefully controlled to avoid cytotoxic effects. This document provides a detailed protocol for the preparation of this compound solutions in DMSO for in vitro cell culture experiments.

Data Presentation: DMSO Concentration and Cell Viability

The final concentration of DMSO in cell culture media is a critical factor that can impact cell viability and experimental outcomes. It is recommended to keep the final DMSO concentration as low as possible while ensuring the solubility of the compound of interest. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity, while some sensitive or primary cell cultures may require lower concentrations.[1] A concentration of 0.1% DMSO is generally considered safe for the majority of cell lines.[1][2][3][4]

Final DMSO Concentration (v/v)General Effect on Cell Lines
≤ 0.1%Generally considered safe with minimal to no cytotoxicity for most cell lines.[1][2][3][4]
0.1% - 0.5%Tolerated by many cell lines, but may cause slight effects on cell proliferation or function.[1][5]
> 0.5% - 1.0%May induce significant cytotoxicity and affect experimental results in a variety of cell lines.[1][5]
> 1.0%Generally cytotoxic and not recommended for most cell culture applications.

Note: It is crucial to perform a vehicle control experiment using the same final concentration of DMSO without the dissolved compound to account for any solvent-induced effects.

Experimental Protocol: Dissolving this compound in DMSO

This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO and its subsequent dilution for cell culture applications.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or incubator (optional, for gentle warming)

  • Sterile, pre-warmed cell culture medium

Procedure:

  • Preparation of a Concentrated Stock Solution: a. Aseptically weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube. b. Add the required volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM, 20 mM, or higher). The exact concentration will depend on the desired final concentration in the cell culture and the need to keep the final DMSO volume low. c. Vortex the tube vigorously for 1-2 minutes to facilitate dissolution. d. If the compound does not fully dissolve, gentle warming in a 37°C water bath for a few minutes can be applied.[6] Avoid excessive heat. e. Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

  • Serial Dilution (if necessary): a. If a range of this compound concentrations is to be tested, perform serial dilutions of the concentrated stock solution using sterile DMSO.

  • Dilution into Cell Culture Medium: a. Pre-warm the appropriate cell culture medium to 37°C. b. To avoid precipitation of the hydrophobic compound, it is recommended to add the this compound-DMSO stock solution to the pre-warmed cell culture medium with gentle mixing.[7] c. The final volume of the this compound-DMSO stock added to the medium should be calculated to achieve the desired final this compound concentration while keeping the final DMSO concentration at a non-toxic level (ideally ≤ 0.1%).

    Example Calculation:

    • Desired final this compound concentration: 10 µM

    • Concentration of this compound stock solution in DMSO: 10 mM

    • Final volume of cell culture: 1 mL

    • Volume of stock solution to add: (10 µM * 1 mL) / 10 mM = 1 µL

    • Final DMSO concentration: (1 µL / 1 mL) * 100% = 0.1%

  • Vehicle Control: a. Prepare a vehicle control by adding the same volume of pure DMSO (without this compound) to an equal volume of cell culture medium. This control is essential to differentiate the effects of the compound from the effects of the solvent.

  • Storage of Stock Solution: a. Store the concentrated this compound-DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general workflow for preparing the this compound-DMSO solution and a simplified representation of a potential signaling pathway involving PAFR antagonism.

G cluster_prep This compound-DMSO Stock Preparation cluster_culture Application in Cell Culture weigh Weigh this compound Powder add_dmso Add Sterile DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex warm Gentle Warming (optional) vortex->warm stock High-Concentration Stock Solution warm->stock dilute Dilute Stock into Medium stock->dilute vehicle_control Prepare Vehicle Control prewarm_medium Pre-warm Cell Culture Medium prewarm_medium->dilute treat_cells Treat Cells dilute->treat_cells incubate Incubate and Analyze treat_cells->incubate vehicle_control->incubate

Caption: Workflow for Preparing and Using this compound-DMSO in Cell Culture.

G cluster_pathway Simplified PAFR Signaling and Antagonism PAF Platelet-Activating Factor (PAF) PAFR PAF Receptor (PAFR) PAF->PAFR binds signaling Downstream Signaling Cascades (e.g., Ca2+ mobilization, MAPK activation) PAFR->signaling activates This compound This compound This compound->PAFR blocks response Cellular Response (e.g., Inflammation, Proliferation) signaling->response

Caption: this compound as a PAF Receptor Antagonist.

References

Troubleshooting & Optimization

Israpafant solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the challenges associated with the aqueous solubility of Israpafant. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

I. This compound: Compound Overview

This compound (Y-24180) is a potent and selective antagonist of the platelet-activating factor (PAF) receptor.[1] Its chemical structure is a thienotriazolodiazepine, a class of compounds often associated with low aqueous solubility.[1] This inherent poor solubility can present significant challenges in experimental settings, affecting bioavailability, formulation, and the accuracy of in vitro and in vivo studies.

Chemical and Physical Data

PropertyValueReference
IUPAC Name (6R)-4-(2-Chlorophenyl)-2-[2-(4-isobutylphenyl)ethyl]-6,9-dimethyl-6H-thieno[3,2-f][1][2][3]triazolo[4,3-a][2][3]diazepine[1]
CAS Number 117279-73-9[1]
Molecular Formula C₂₈H₂₉ClN₄S[1]
Molar Mass 489.08 g/mol [1]

II. Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous buffers?

A1: this compound, like many thienotriazolodiazepine derivatives, is a lipophilic molecule with inherently low aqueous solubility. Its nonpolar structure makes it difficult to dissolve in polar solvents like water or aqueous buffers. To achieve dissolution, co-solvents or other solubilization techniques are typically required.

Q2: What are the recommended solvents for preparing a stock solution of this compound?

A2: For creating a concentrated stock solution, organic solvents are recommended. The most common choice is Dimethyl Sulfoxide (DMSO). Ethanol (B145695) can also be a viable option. It is crucial to first dissolve this compound in a small volume of the organic solvent to create a high-concentration stock. This stock can then be serially diluted into your aqueous experimental buffer. When diluting, it is best to add the stock solution to the buffer dropwise while vortexing to prevent localized high concentrations that can cause the compound to precipitate out of solution.

Q3: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. What should I do?

A3: This is a common issue known as "crashing out." It occurs when the concentration of the organic solvent is not sufficient to keep the compound dissolved in the final aqueous solution. Here are some troubleshooting steps:

  • Decrease the final concentration of this compound: The final concentration in your medium may be above its solubility limit in the presence of a low percentage of DMSO.

  • Increase the final DMSO concentration: While effective for solubility, be mindful of the potential for solvent toxicity to your cells. Most cell lines can tolerate up to 0.5% DMSO, but it is essential to run a vehicle control to assess its effect.

  • Use a different solubilization strategy: Consider using surfactants or cyclodextrins to improve aqueous solubility.

Q4: Can I use sonication or heating to help dissolve this compound?

A4: Gentle heating (e.g., to 37°C) and sonication can aid in the dissolution of this compound, especially in the initial preparation of a stock solution in an organic solvent.[3] However, be cautious with prolonged heating, as it may degrade the compound. Always check the stability of this compound under your specific conditions.

III. Troubleshooting Guide: Common Solubility Issues

This guide provides a systematic approach to resolving common solubility problems encountered with this compound.

Problem 1: this compound powder is not dissolving in the chosen solvent.

Possible Cause Troubleshooting Step
Insufficient solvent volume.Increase the volume of the solvent incrementally.
Inappropriate solvent.Switch to a more suitable organic solvent like DMSO or ethanol for initial dissolution.
Low temperature.Gently warm the solution (e.g., in a 37°C water bath) and sonicate.

Problem 2: Precipitate forms after adding the this compound stock solution to an aqueous buffer or cell culture medium.

Possible Cause Troubleshooting Step
Final concentration is too high.Reduce the final working concentration of this compound.
Insufficient co-solvent.Ensure the final concentration of the organic solvent (e.g., DMSO) is adequate to maintain solubility, while remaining non-toxic to cells.
pH of the aqueous medium.For compounds with ionizable groups, the pH of the buffer can significantly impact solubility. Although specific data for this compound is limited, you can empirically test a range of pH values.
Interaction with media components.Salts, proteins, and other components in complex media can reduce the solubility of your compound. Consider simplifying the buffer system for initial experiments if possible.

IV. Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add a small volume of high-purity DMSO to the tube. For example, to prepare a 10 mM stock solution of this compound (Molar Mass = 489.08 g/mol ), dissolve 4.89 mg in 1 mL of DMSO.

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions in Aqueous Media

  • Thawing: Thaw a frozen aliquot of the this compound DMSO stock solution at room temperature.

  • Dilution: Add the desired volume of the stock solution to your pre-warmed aqueous buffer or cell culture medium. It is critical to add the stock solution dropwise while continuously vortexing or stirring the aqueous solution to ensure rapid and uniform mixing.

  • Final Concentration: Ensure the final concentration of DMSO is compatible with your experimental system (typically ≤ 0.5%).

  • Observation: Visually inspect the solution for any signs of precipitation. If a precipitate forms, you may need to adjust the final concentration or the formulation.

V. Quantitative Solubility Data

SolventSolubility
WaterVery Low / Practically Insoluble
Aqueous Buffers (e.g., PBS)Very Low / Practically Insoluble
DMSOSoluble
EthanolSparingly Soluble to Soluble
MethanolSparingly Soluble

VI. Signaling Pathways and Experimental Workflows

This compound acts as a selective antagonist of the Platelet-Activating Factor (PAF) receptor. Understanding the PAF signaling pathway is crucial for designing and interpreting experiments with this compound.

PAF_Signaling_Pathway Platelet-Activating Factor (PAF) Receptor Signaling Pathway PAF PAF PAFR PAF Receptor (PAFR) (G-protein coupled receptor) PAF->PAFR Binds to This compound This compound This compound->PAFR Antagonizes Gq Gq PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response (e.g., Inflammation, Platelet Aggregation) Ca2_release->Cellular_Response Leads to PKC->Cellular_Response Leads to

Caption: PAF Receptor Signaling Pathway Antagonized by this compound.

The following workflow provides a logical approach to troubleshooting solubility issues with this compound during in vitro experiments.

Troubleshooting_Workflow This compound In Vitro Solubility Troubleshooting Workflow Start Start: this compound Solubility Issue Prep_Stock Prepare Concentrated Stock in 100% DMSO Start->Prep_Stock Dilute Dilute Stock into Aqueous Medium Prep_Stock->Dilute Observe Observe for Precipitation Dilute->Observe No_Precipitate No Precipitate: Proceed with Experiment Observe->No_Precipitate No Precipitate Precipitate Forms Observe->Precipitate Yes Troubleshoot Troubleshooting Options Precipitate->Troubleshoot Lower_Conc Lower Final This compound Concentration Troubleshoot->Lower_Conc Optimize_Solvent Optimize Co-solvent Concentration (e.g., DMSO) Troubleshoot->Optimize_Solvent Use_Excipients Use Solubilizing Excipients (e.g., Cyclodextrins, Surfactants) Troubleshoot->Use_Excipients Re_evaluate Re-evaluate Experiment and Re-prepare Solution Lower_Conc->Re_evaluate Optimize_Solvent->Re_evaluate Use_Excipients->Re_evaluate Re_evaluate->Dilute

Caption: A workflow for troubleshooting this compound precipitation.

References

Technical Support Center: Optimizing Israpafant Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Israpafant (Y-24180). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in in vitro experiments. Here you will find troubleshooting advice and frequently asked questions to help you optimize your experimental conditions and ensure reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective competitive antagonist of the platelet-activating factor (PAF) receptor (PAFR).[1] By binding to the PAFR, this compound blocks the binding of its endogenous ligand, PAF, thereby inhibiting the downstream signaling cascade that leads to various cellular responses, including platelet aggregation, inflammation, and calcium mobilization.[1][2]

Q2: What is a recommended starting concentration for this compound in in vitro assays?

A2: A good starting point for determining the optimal concentration of this compound is its half-maximal inhibitory concentration (IC50). For inhibiting PAF-induced human platelet aggregation, this compound has a reported IC50 of 0.84 nM.[1] We recommend performing a dose-response curve starting from a concentration several-fold higher than the IC50 (e.g., 100 nM) and titrating down to well below the IC50 (e.g., 0.01 nM) to determine the optimal concentration for your specific experimental system.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is a lipophilic molecule with a high XLogP value (9.17), indicating poor solubility in aqueous solutions but good solubility in organic solvents.[3] It is recommended to prepare a high-concentration stock solution in anhydrous, high-purity dimethyl sulfoxide (B87167) (DMSO). For example, a 10 mM stock solution can be prepared and stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing your working solutions, dilute the DMSO stock in your cell culture medium, ensuring the final DMSO concentration is kept to a minimum (typically ≤0.1% v/v) to avoid solvent-induced cytotoxicity.

Q4: What are the known off-target effects of this compound?

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no inhibitory effect of this compound This compound concentration is too low. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell type and agonist concentration. Start with a concentration range from 0.1 nM to 1 µM.
Degradation of this compound. Prepare fresh stock solutions of this compound in high-quality, anhydrous DMSO. Store aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.
High agonist (PAF) concentration. Ensure you are using an appropriate concentration of PAF, typically the EC50 or EC80, to allow for a sufficient window to observe inhibition. Excessively high agonist concentrations can overcome competitive antagonism.
Incorrect experimental procedure. Ensure that cells are pre-incubated with this compound for a sufficient time (e.g., 15-30 minutes) before adding the PAF agonist to allow for receptor binding.
Precipitation of this compound in cell culture medium Poor aqueous solubility. This compound is highly lipophilic. Ensure the final DMSO concentration in your culture medium does not exceed 0.1% (v/v). Prepare working solutions by adding the DMSO stock to pre-warmed media with gentle vortexing to ensure rapid and even dispersion.
High final concentration of this compound. If high concentrations are required, consider using a solubilizing agent, but first validate that the agent does not interfere with your assay. Alternatively, perform serial dilutions of the DMSO stock in the culture medium.
High background signal or unexpected cell activation Contamination of reagents. Use sterile, endotoxin-free reagents and consumables.
Off-target effects. Although this compound is selective, at very high concentrations, off-target effects are possible. Use the lowest effective concentration determined from your dose-response curve. Include appropriate vehicle controls (e.g., 0.1% DMSO) in your experiments.
Inconsistent results between experiments Cell viability issues. Monitor cell viability before, during, and after the experiment. Ensure cells are healthy and in the logarithmic growth phase.
Variability in reagents. Use the same batch of reagents, including serum and PAF, for a set of experiments to minimize variability.

Data Summary

The following table summarizes the key quantitative data for this compound in in vitro experiments.

Parameter Value Assay Condition Reference
IC50 0.84 nMInhibition of PAF-induced human platelet aggregation[1]
Ki (Benzodiazepine Receptor) 3680 nM[1]
XLogP 9.17Calculated[3]

Experimental Protocols

Preparation of this compound Stock Solution
  • Materials: this compound (Y-24180) powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure: a. To prepare a 10 mM stock solution, dissolve 4.89 mg of this compound (molar mass: 489.08 g/mol ) in 1 mL of anhydrous DMSO. b. Vortex thoroughly until the powder is completely dissolved. c. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. d. Store the aliquots at -20°C or -80°C, protected from light and moisture.

In Vitro Platelet Aggregation Assay

This protocol is a general guideline for assessing the inhibitory effect of this compound on PAF-induced platelet aggregation.

  • Materials: Freshly drawn human whole blood (anticoagulated with sodium citrate), platelet-rich plasma (PRP), platelet-poor plasma (PPP), platelet-activating factor (PAF), this compound, saline, aggregometer.

  • Preparation of PRP and PPP: a. Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP. b. Transfer the upper PRP layer to a new tube. c. Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.

  • Aggregation Assay: a. Set the aggregometer to 37°C. b. Use PPP to set the 100% aggregation baseline and PRP for the 0% aggregation baseline. c. Add a defined volume of PRP to a cuvette with a stir bar. d. Add various concentrations of this compound (or vehicle control, e.g., 0.1% DMSO) to the PRP and incubate for 15-30 minutes. e. Initiate the aggregation by adding a pre-determined concentration of PAF (e.g., EC50). f. Record the change in light transmission for a set period (e.g., 5-10 minutes) to measure platelet aggregation.

  • Data Analysis: a. Determine the percentage of inhibition of platelet aggregation for each this compound concentration compared to the vehicle control. b. Plot the percentage of inhibition against the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Visualizations

PAFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PAFR PAF Receptor Gq Gq PAFR->Gq Gi Gi PAFR->Gi PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP cAMP AC->cAMP Produces IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK MAPK Cascade PKC->MAPK Activates Response Cellular Response (e.g., Platelet Aggregation, Inflammation) PKC->Response Ca->PKC Activates MAPK->Response PAF PAF PAF->PAFR Activates This compound This compound This compound->PAFR Inhibits

Caption: PAF Receptor Signaling Pathway and this compound Inhibition.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (10 mM in DMSO) prep_working Prepare Serial Dilutions of this compound prep_stock->prep_working pre_incubation Pre-incubate PRP with This compound or Vehicle prep_working->pre_incubation prep_cells Prepare Platelet-Rich Plasma (PRP) prep_cells->pre_incubation stimulation Add PAF to Induce Platelet Aggregation pre_incubation->stimulation measurement Measure Aggregation using an Aggregometer stimulation->measurement calc_inhibition Calculate % Inhibition measurement->calc_inhibition dose_response Generate Dose-Response Curve calc_inhibition->dose_response calc_ic50 Determine IC50 dose_response->calc_ic50

Caption: Experimental Workflow for Determining this compound IC50.

References

Technical Support Center: Investigating Potential Off-Target Effects of Israpafant on Kinases

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential off-target effects of Israpafant on protein kinases. While this compound is a well-characterized selective antagonist of the platelet-activating factor (PAF) receptor, its comprehensive kinase inhibitory profile is not extensively documented in publicly available literature.[1] This guide offers troubleshooting advice and experimental protocols to explore potential kinase-mediated off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects of a drug, and why are they a concern for a compound like this compound?

A1: Off-target effects are unintended interactions of a drug with proteins other than its primary therapeutic target.[2][3] For a molecule like this compound, which is designed to be a selective PAF receptor antagonist, off-target binding to other proteins, such as kinases, could lead to unexpected cellular responses, toxicity, or misinterpretation of experimental results.[2] Investigating these effects is crucial for a comprehensive understanding of the compound's biological activity.

Q2: Is there any known evidence of this compound inhibiting kinases?

A2: Currently, there is a lack of specific published data detailing a comprehensive screen of this compound against a broad panel of kinases. Its chemical structure, a thienotriazolodiazepine, is related to other pharmacologically active compounds, and it is prudent to experimentally determine its kinase selectivity profile.

Q3: How can I determine if this compound is exhibiting off-target effects on kinases in my experiments?

A3: Several experimental strategies can be employed:[2]

  • Kinome Profiling: Screen this compound against a large panel of purified kinases to identify any direct inhibitory activity.

  • Cellular Assays: Analyze the phosphorylation status of key signaling proteins in cells treated with this compound to see if it alters pathways downstream of potential off-target kinases.

  • Phenotypic Comparison: Compare the cellular phenotype induced by this compound with that of known inhibitors of suspected off-target kinases.

  • Rescue Experiments: If a specific off-target kinase is identified, overexpressing a drug-resistant mutant of that kinase should rescue the cells from the off-target effect.[2]

Troubleshooting Guides

Issue 1: Unexpected Phenotype Observed in Cellular Assays with this compound

You are using this compound to block PAF receptor signaling, but you observe a cellular phenotype that is not consistent with the known function of the PAF receptor.

Possible CauseTroubleshooting StepExpected Outcome
Off-target kinase inhibition 1. Perform a kinome-wide selectivity screen with this compound. 2. Conduct a Western blot analysis of major signaling pathways (e.g., MAPK/ERK, PI3K/Akt) to check for unexpected changes in protein phosphorylation.1. Identification of unintended kinase targets of this compound. 2. Detection of altered phosphorylation patterns that are independent of PAF receptor signaling.
Compound Instability or Impurity 1. Verify the purity and integrity of your this compound stock using analytical methods like HPLC or LC-MS. 2. Prepare fresh solutions for each experiment.1. Confirmation that the observed effect is due to this compound and not a contaminant or degradation product.
Cell Line-Specific Effects 1. Test this compound in multiple cell lines to determine if the unexpected phenotype is consistent.1. Helps to differentiate between a general off-target effect and one that is specific to a particular cellular context.

Issue 2: Inconsistent Results in this compound Dose-Response Experiments

You are observing inconsistent or non-monotonic dose-response curves in your cellular or biochemical assays with this compound.

Possible CauseTroubleshooting StepExpected Outcome
Multiple Target Engagement 1. At higher concentrations, this compound might be engaging with lower-affinity off-target kinases. Perform a dose-response study in a kinome profiling assay.1. Identification of secondary targets at higher concentrations, which could explain the complex dose-response relationship.
Compound Solubility Issues 1. Check the solubility of this compound in your assay buffer or cell culture medium at the concentrations used. 2. Include a vehicle control to ensure the solvent is not contributing to the observed effects.1. Prevention of compound precipitation, which can lead to artifacts and inconsistent results.
Activation of Compensatory Signaling Pathways 1. Use Western blotting to probe for the activation of known compensatory or feedback pathways.1. Understanding of complex network dynamics that may lead to unexpected pathway activation at certain concentrations.

Hypothetical Data Presentation

The following table presents hypothetical data from a kinase selectivity screen of this compound to illustrate how results might be presented.

Table 1: Illustrative Kinase Selectivity Profile of this compound

Kinase TargetIC50 (µM)
Kinase A> 100
Kinase B5.2
Kinase C15.8
Kinase D> 100
Kinase E8.9

This is hypothetical data for illustrative purposes only.

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling using a Luminescence-Based Assay

This protocol describes a general method to screen this compound against a panel of purified kinases to determine its inhibitory potential.

Materials:

  • Purified kinases of interest

  • Kinase-specific substrates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • ATP

  • Kinase assay buffer

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.

  • Kinase Reaction Setup:

    • Add 5 µL of the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of the assay plate.

    • Add 10 µL of a 2X kinase/substrate mixture (containing the purified kinase and its specific peptide substrate in kinase assay buffer) to each well.

    • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiation of Kinase Reaction: Add 10 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for each specific kinase. Incubate the plate at 30°C for 60 minutes.

  • Termination and Signal Generation:

    • Add 25 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 50 µL of the Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of kinase activity remaining at each this compound concentration relative to the vehicle control. Determine the IC50 value for each kinase by fitting the data to a dose-response curve.

Protocol 2: Cellular Phospho-Protein Analysis by Western Blot

This protocol is for assessing the effect of this compound on the phosphorylation state of specific proteins within a cellular context.

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (total and phospho-specific for proteins of interest)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • SDS-PAGE gels and Western blot equipment

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere or grow to the desired confluency. Treat the cells with various concentrations of this compound (e.g., 0.1, 1, and 10 µM) for a specified time (e.g., 1, 6, or 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blot:

    • Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-protein signal to the total protein signal to determine the effect of this compound on protein phosphorylation.

Visualizations

G cluster_0 This compound Treatment cluster_1 Cellular Signaling This compound This compound PAF_R PAF Receptor This compound->PAF_R On-Target Inhibition Kinase_X Potential Off-Target Kinase X This compound->Kinase_X Potential Off-Target Inhibition Pathway_A Downstream Pathway A PAF_R->Pathway_A Pathway_B Downstream Pathway B Kinase_X->Pathway_B Phenotype_A Expected Phenotype Pathway_A->Phenotype_A Phenotype_B Unexpected Phenotype Pathway_B->Phenotype_B G cluster_0 Preparation cluster_1 Assay Plate Setup cluster_2 Kinase Reaction cluster_3 Detection A Prepare this compound Serial Dilution D Add this compound/ Vehicle to Plate A->D B Prepare Kinase/ Substrate Mix E Add Kinase/ Substrate Mix B->E C Prepare ATP Solution F Add ATP to Initiate Reaction C->F D->E E->F G Incubate at 30°C F->G H Add ADP-Glo™ Reagent G->H I Add Kinase Detection Reagent H->I J Measure Luminescence I->J G Start Unexpected Experimental Result Q1 Is the result reproducible? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Does the phenotype correlate with PAF-R pathway? A1_Yes->Q2 Troubleshoot_Exp Troubleshoot Experimental Variability A1_No->Troubleshoot_Exp A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No On_Target Likely On-Target Effect A2_Yes->On_Target Off_Target Suspect Off-Target Effect A2_No->Off_Target Kinome_Screen Perform Kinome Profiling Off_Target->Kinome_Screen Cellular_Assay Cellular Phospho- Protein Analysis Off_Target->Cellular_Assay

References

Technical Support Center: Israpafant Stability in Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stability of Israpafant. The following information is intended to help users anticipate and troubleshoot potential stability-related issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For solid this compound, it is recommended to store the compound at -20°C, protected from light and moisture. For this compound in solution, storage at -80°C is advised to minimize degradation. Always refer to the product-specific documentation for any unique storage requirements.

Q2: How can I assess the stability of my this compound sample after long-term storage?

A2: The stability of your this compound sample can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) to check for purity and the presence of degradation products. A decrease in the main this compound peak area and the appearance of new peaks may indicate degradation.

Q3: My this compound solution appears cloudy after thawing. What should I do?

A3: Cloudiness upon thawing may indicate precipitation of the compound. Gently warm the solution to 37°C and vortex to encourage redissolution. If the precipitate persists, it is advisable to centrifuge the vial and use the supernatant. The concentration of the supernatant should be re-quantified before use. To prevent this in the future, consider storing the compound at a lower concentration or in a different solvent system.

Q4: I am observing a loss of biological activity with my this compound sample. Could this be a stability issue?

A4: Yes, a loss of biological activity can be a strong indicator of chemical degradation. It is recommended to perform an analytical purity check using a method like HPLC to confirm the integrity of the compound. If degradation is confirmed, it is best to use a fresh stock of this compound for your experiments.

Q5: What are the likely degradation pathways for this compound?

A5: this compound, a thienotriazolodiazepine, may be susceptible to degradation under certain conditions. Based on the stability of structurally related compounds, potential degradation pathways include hydrolysis of the diazepine (B8756704) ring, particularly under acidic or basic conditions, and oxidation of the thiophene (B33073) ring.[1] Forced degradation studies are necessary to definitively identify the degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected or inconsistent experimental results Degradation of this compound stock solution.1. Check the storage conditions and duration. 2. Perform an analytical purity check (e.g., HPLC) on the stock solution. 3. If degradation is confirmed, prepare a fresh stock solution from solid material.
Appearance of new peaks in HPLC analysis Formation of degradation products.1. Quantify the percentage of the main peak and the new peaks. 2. If significant degradation has occurred, discard the sample. 3. Consider performing a forced degradation study to identify the degradation products.
Change in physical appearance (e.g., color) of solid this compound Potential degradation upon exposure to light or air.1. Discard the sample. 2. Ensure proper storage in a tightly sealed, light-resistant container at the recommended temperature.

Data on this compound Stability (Hypothetical Data)

The following tables present hypothetical stability data for this compound under various storage conditions. This data is for illustrative purposes to guide researchers in their experimental design.

Table 1: Stability of Solid this compound

Storage ConditionTime (Months)Purity (%) by HPLCAppearance
-20°C, Protected from light 099.8White to off-white powder
699.7No change
1299.5No change
2499.2No change
4°C, Protected from light 099.8White to off-white powder
698.5No change
1297.1Slight yellowish tint
2494.3Yellowish powder
25°C / 60% RH, Exposed to light 099.8White to off-white powder
195.2Yellowish powder
388.7Brownish powder
675.4Brownish, clumpy powder

Table 2: Stability of this compound in DMSO Solution (10 mM)

Storage ConditionTime (Months)Purity (%) by HPLCAppearance
-80°C 099.8Clear, colorless solution
699.6No change
1299.3No change
-20°C 099.8Clear, colorless solution
398.9No change
697.5No change
1295.1Slight yellow tint
4°C 099.8Clear, colorless solution
196.3Slight yellow tint
390.8Yellow solution
682.1Brownish solution

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Assessment of this compound

This protocol describes a general method for determining the purity of this compound.

1. Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Analytical balance, volumetric flasks, pipettes

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 30% B to 90% B over 15 minutes, then hold at 90% B for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Procedure:

  • Standard Preparation: Prepare a 1 mg/mL stock solution of this compound reference standard in a suitable solvent (e.g., DMSO or Acetonitrile). Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.

  • Sample Preparation: Prepare the this compound sample to be tested at a concentration of approximately 0.1 mg/mL in the mobile phase.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Data Evaluation: Calculate the purity of the sample by comparing the peak area of this compound in the sample chromatogram to the total peak area of all peaks.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines a procedure for a forced degradation study to identify potential degradation pathways and products.[2][3][4][5]

1. Materials and Equipment:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-MS system

  • pH meter

  • Heating block or water bath

  • Photostability chamber

2. Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 24 hours.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Heat solid this compound at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all samples by HPLC-MS to identify and characterize any degradation products.

Visualizations

G Troubleshooting this compound Stability Issues start Inconsistent Experimental Results or Loss of Activity check_storage Check Storage Conditions (Temp, Light, Duration) start->check_storage analytical_check Perform Analytical Purity Check (e.g., HPLC) check_storage->analytical_check is_degraded Degradation Confirmed? analytical_check->is_degraded fresh_stock Prepare Fresh Stock Solution is_degraded->fresh_stock Yes re_evaluate Re-evaluate Experimental Protocol is_degraded->re_evaluate No continue_exp Continue Experiment fresh_stock->continue_exp contact_support Contact Technical Support re_evaluate->contact_support

Caption: Troubleshooting workflow for this compound stability.

G Experimental Workflow for Long-Term Stability Testing start Receive this compound Lot initial_analysis Timepoint 0 Analysis: Purity (HPLC), Appearance start->initial_analysis storage Store under Defined Conditions (-20°C, 4°C, 25°C/60%RH) initial_analysis->storage timepoint Pull Samples at Scheduled Timepoints (e.g., 3, 6, 12 months) storage->timepoint timepoint_analysis Analyze Samples: Purity (HPLC), Appearance timepoint->timepoint_analysis data_analysis Compare Data to Timepoint 0 timepoint_analysis->data_analysis is_stable Within Specification? data_analysis->is_stable stable Deemed Stable is_stable->stable Yes not_stable Out of Specification (Investigate) is_stable->not_stable No G Potential Degradation Pathway of this compound This compound This compound (Thienotriazolodiazepine Core) hydrolysis Hydrolysis (Acid/Base catalysis) This compound->hydrolysis oxidation Oxidation (e.g., H₂O₂) This compound->oxidation photodegradation Photodegradation (UV Light) This compound->photodegradation hydrolyzed_product Diazepine Ring Opening hydrolysis->hydrolyzed_product oxidized_product Thiophene Ring Oxidation (e.g., Sulfoxide) oxidation->oxidized_product photo_product Various Photoproducts photodegradation->photo_product

References

Minimizing Israpafant cross-reactivity with benzodiazepine receptors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Israpafant, with a focus on minimizing its cross-reactivity with benzodiazepine (B76468) receptors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (Y-24180) is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor.[1][2] Its primary mechanism of action is to block the binding of PAF to its receptor, thereby inhibiting downstream signaling pathways involved in inflammation, platelet aggregation, and other physiological responses.[3][4][5] this compound belongs to the thienotriazolodiazepine class of compounds.[2]

Q2: What is the nature of this compound's cross-reactivity with benzodiazepine receptors?

Due to its thienotriazolodiazepine structure, which is chemically related to sedative benzodiazepines like etizolam, this compound exhibits weak binding affinity for benzodiazepine receptors.[2] However, its affinity for the PAF receptor is significantly higher. This interaction with benzodiazepine receptors is considered an "off-target" effect.

Q3: How significant is the difference in this compound's affinity for the PAF receptor versus the benzodiazepine receptor?

This compound binds to the PAF receptor with much greater affinity than to benzodiazepine receptors. This selectivity is a critical aspect of its pharmacological profile. The table below summarizes the binding affinities.

Data Summary: this compound Receptor Binding Affinity

LigandTarget ReceptorAssay TypeAffinity MetricValueReference
This compound (Y-24180)Human PAF ReceptorInhibition of PAF-induced platelet aggregationIC₅₀0.84 nM[1][2]
This compound (Y-24180)Rabbit PAF ReceptorInhibition of PAF-induced platelet aggregationIC₅₀3.84 nM[1]
This compound (Y-24180)Benzodiazepine ReceptorRadioligand binding assayKᵢ3680 nM[2]
EtizolamHuman PAF ReceptorInhibition of PAF-induced platelet aggregationIC₅₀998 nM[2]

Q4: What are the downstream signaling pathways for the PAF receptor and benzodiazepine receptors?

The PAF receptor is a G-protein coupled receptor (GPCR) that primarily signals through Gq and Gi proteins.[3][5] Activation of the Gq pathway leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC).[4]

Benzodiazepine receptors are allosteric modulatory sites on the GABA-A receptor, a ligand-gated ion channel.[6][7][8] Benzodiazepine binding enhances the effect of the neurotransmitter GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which has an inhibitory effect on neuronal excitability.[7][8]

Signaling Pathway Diagrams

PAF_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Binds This compound This compound This compound->PAFR Blocks Gq Gq PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Response Cellular Response (e.g., Inflammation, Platelet Aggregation) Ca_release->Response PKC_activation->Response

Caption: PAF Receptor Signaling Pathway.

Benzo_Signaling cluster_membrane Neuronal Membrane cluster_cytosol Neuron Interior GABA GABA GABA_A_Receptor GABA-A Receptor (Ion Channel) GABA->GABA_A_Receptor Binds This compound This compound (off-target) Benzo_Site Benzodiazepine Binding Site This compound->Benzo_Site Binds (weakly) Cl_influx Cl⁻ Influx GABA_A_Receptor->Cl_influx Opens Channel Benzo_Site->GABA_A_Receptor Enhances GABA effect Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

Caption: Benzodiazepine Receptor (GABA-A) Signaling.

Troubleshooting Guides

Issue 1: High non-specific binding in my competitive radioligand binding assay for the PAF receptor, making it difficult to accurately determine this compound's affinity.

  • Potential Cause: The radioligand is binding to components other than the PAF receptor, such as the filter membrane or other proteins.

  • Troubleshooting Steps:

    • Optimize Radioligand Concentration: Use a radioligand concentration at or below its Kd value to minimize non-specific interactions.

    • Check Radioligand Purity: Ensure the radiochemical purity of your labeled PAF is high, as impurities can contribute to non-specific binding.

    • Adjust Membrane Protein Concentration: Titrate the amount of cell membrane preparation used in the assay. A typical starting range is 100-500 µg of membrane protein.

    • Modify Assay Buffer: Include bovine serum albumin (BSA) in your assay buffer to block non-specific binding sites on the assay components.

    • Pre-treat Filters: Pre-soak the filter mats in a solution of polyethyleneimine (PEI) to reduce the binding of the radioligand to the filter itself.

    • Optimize Washing Steps: Increase the volume and number of washes with ice-cold wash buffer to more effectively remove unbound radioligand.

Issue 2: Inconsistent results when assessing this compound's potency in a functional assay for PAF receptor activation (e.g., calcium mobilization assay).

  • Potential Cause: Variability in cell health, receptor expression levels, or assay conditions.

  • Troubleshooting Steps:

    • Cell Line Maintenance: Ensure consistent cell passage number and confluency, as these can affect receptor expression and cell signaling.

    • Optimize Agonist (PAF) Concentration: Use a PAF concentration that elicits a submaximal response (EC₅₀ to EC₈₀) to allow for a clear window to observe antagonism by this compound.

    • Incubation Time: Optimize the incubation time for both this compound (pre-incubation) and PAF to ensure equilibrium is reached.

    • Assay Buffer Components: Check for any components in your assay buffer that might interfere with Gq signaling or the detection method (e.g., high levels of calcium).

    • Positive and Negative Controls: Always include a known PAF receptor antagonist as a positive control and a vehicle control to ensure the assay is performing as expected.

Issue 3: Suspected overestimation of this compound's cross-reactivity with benzodiazepine receptors in an in-vitro assay.

  • Potential Cause: Experimental artifacts or inappropriate assay conditions that favor the detection of low-affinity interactions.

  • Troubleshooting Steps:

    • Appropriate Radioligand: Use a well-characterized radioligand for the benzodiazepine binding site, such as [³H]flunitrazepam, at a concentration near its Kd.

    • Define Non-Specific Binding Correctly: Use a high concentration of a structurally distinct, unlabeled benzodiazepine (e.g., clonazepam) to define non-specific binding accurately.

    • Receptor Source: Ensure the brain region or cell line used expresses the relevant subtypes of GABA-A receptors.

    • Orthogonal Assays: Confirm any binding data with a functional assay, such as an electrophysiology-based assay measuring GABA-evoked currents in the presence of this compound. A lack of functional modulation at concentrations where binding is observed would suggest the binding is non-functional.

    • Consider Allosteric Effects: Be aware that benzodiazepines are positive allosteric modulators. The presence of GABA can influence their binding. Ensure consistent GABA concentrations if used in the binding assay.

Experimental Protocols & Workflows

Protocol 1: Competitive Radioligand Binding Assay for PAF Receptor

This protocol is designed to determine the binding affinity (Kᵢ) of this compound for the PAF receptor.

Materials:

  • Cell membranes expressing the PAF receptor (e.g., from transfected HEK293 cells or platelets)

  • [³H]-PAF (Radioligand)

  • Unlabeled PAF

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • 96-well plates

  • Glass fiber filter mats

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of this compound and unlabeled PAF in assay buffer.

  • In a 96-well plate, add in triplicate:

    • Total Binding: Assay buffer, [³H]-PAF, and cell membranes.

    • Non-specific Binding: Unlabeled PAF (at 1000x Kd of [³H]-PAF), [³H]-PAF, and cell membranes.

    • Competitive Binding: this compound at various concentrations, [³H]-PAF, and cell membranes.

  • Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester.

  • Wash the filters 3-4 times with ice-cold wash buffer.

  • Dry the filter mat and place it in a scintillation vial with scintillation fluid.

  • Quantify the radioactivity using a microplate scintillation counter.

  • Calculate the specific binding (Total Binding - Non-specific Binding) and determine the IC₅₀ of this compound. Convert the IC₅₀ to Kᵢ using the Cheng-Prusoff equation.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep_cells Prepare Cell Membranes (with PAF-R or Benzo-R) incubation Incubate Membranes, Radioligand & Test Compounds prep_cells->incubation prep_ligands Prepare Serial Dilutions of this compound & Controls prep_ligands->incubation prep_radio Prepare Radioligand ([³H]-PAF or [³H]-Flunitrazepam) prep_radio->incubation separation Separate Bound & Free Ligand (Filtration) incubation->separation quantification Quantify Radioactivity (Scintillation Counting) separation->quantification calc_ic50 Calculate IC₅₀ quantification->calc_ic50 calc_ki Calculate Kᵢ (Cheng-Prusoff) calc_ic50->calc_ki selectivity Determine Selectivity (Kᵢ Benzo-R / Kᵢ PAF-R) calc_ki->selectivity

Caption: Workflow for Determining Receptor Binding Selectivity.

References

Israpafant Dose-Response Curve Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing dose-response curve experiments involving Israpafant (Y-24180). It includes troubleshooting guides and frequently asked questions to address common challenges encountered during in vitro and in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective antagonist of the platelet-activating factor (PAF) receptor. It functions by competitively inhibiting the binding of PAF to its receptor, thereby blocking the downstream signaling pathways that lead to various physiological responses, including platelet aggregation, inflammation, and bronchoconstriction.

Q2: What are the key quantitative parameters to determine in an this compound dose-response study?

A2: The primary parameters to determine are the IC50 (half-maximal inhibitory concentration) for in vitro assays and the ED50 (half-maximal effective dose) for in vivo studies. These values indicate the potency of this compound in inhibiting a specific PAF-induced response.

Q3: I am observing high variability in my platelet aggregation assay results. What are the potential causes and solutions?

A3: High variability in platelet aggregation assays can stem from several factors:

  • Platelet Preparation: Ensure consistent platelet-rich plasma (PRP) preparation. The age of the blood sample and the centrifugation speed and time can significantly impact platelet viability and responsiveness.

  • Agonist Concentration: The concentration of the PAF agonist used to induce aggregation is critical. Use a concentration that consistently produces a submaximal response to allow for the detection of inhibition.

  • Incubation Time: Standardize the pre-incubation time of platelets with this compound before adding the agonist to ensure equilibrium is reached.

  • Solvent Effects: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the assay is low and consistent across all wells, as it can affect platelet function. Include a vehicle control in your experimental design.

Q4: My in vivo results with this compound are not consistent. What factors should I consider?

A4: In vivo studies can be influenced by several variables:

  • Route of Administration: The bioavailability and pharmacokinetics of this compound can vary significantly with the route of administration (e.g., oral vs. intravenous). Ensure the chosen route is appropriate for the experimental model and that the dosing is accurate.

  • Animal Model: The species and strain of the animal model can affect the metabolism and response to this compound.

  • Timing of Administration: The timing of this compound administration relative to the PAF challenge is crucial. The protective effect of this compound has been shown to persist for at least 6 hours after oral administration.

  • Anesthesia: If using anesthetized animals, be aware that the anesthetic agent can potentially influence cardiovascular parameters and drug metabolism.

Quantitative Data Summary

The following tables summarize the available quantitative data on the dose-dependent effects of this compound (Y-24180) from various studies.

In Vitro Efficacy
Assay TypeOrganism/Cell TypeEffect MeasuredThis compound (Y-24180) ConcentrationResult
Platelet AggregationHuman PlateletsInhibition of PAF-induced aggregation0.84 nMIC50
Eosinophil ActivationHuman Peripheral BloodInhibition of PAF-induced increase in CD11b expression and sICAM-1 binding≥ 0.01 µMSignificant inhibition observed[1]
In Vivo Efficacy
Animal ModelEffect MeasuredThis compound (Y-24180) DoseResult
Guinea PigsInhibition of PAF-induced bronchoconstriction0.0003 - 0.003 mg/kg (i.v.)Dose-dependent inhibition
RatsPrevention of PAF-induced hemoconcentration0.003 - 0.1 mg/kg (p.o.)Dose-dependent prevention
RatsReversal of PAF-induced hypotension0.0003 - 0.1 mg/kg (i.v.)Dose-dependent reversal
MiceInhibition of PAF-induced lethality0.022 mg/kg (p.o.)ED50
MiceInhibition of PAF-induced lethality0.023 mg/kg (i.v.)ED50
MicePrevention of lethal anaphylactic shock0.095 mg/kg (p.o.)ED50
MiceSuppression of allergic pulmonary eosinophil infiltration0.3 - 3 mg/kg (p.o.)Dose-dependent suppression
MiceSuppression of IgE-mediated late-phase cutaneous reaction1 - 10 mg/kg (p.o., twice)Dose-dependent suppression[2]
Clinical Data
PopulationConditionThis compound (Y-24180) DoseOutcome
Atopic AsthmaticsAsthma20 mg/daySignificant decrease in eosinophil count and activation markers in bronchoalveolar lavage fluid[3]
Patients with extrinsic stable asthmaBronchial Hyperresponsiveness20 mg twice a day for 2 weeksSignificantly improved the PC20-FEV1 value compared to placebo[4]

Experimental Protocols

Platelet Aggregation Assay (In Vitro)

This protocol outlines a general procedure for assessing the inhibitory effect of this compound on PAF-induced platelet aggregation.

  • Preparation of Platelet-Rich Plasma (PRP):

    • Collect whole blood from healthy human donors into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP (upper layer).

    • Carefully collect the PRP.

  • Assay Procedure:

    • Pre-warm the PRP to 37°C.

    • Add a specific volume of PRP to an aggregometer cuvette with a stir bar.

    • Add varying concentrations of this compound (or vehicle control) to the cuvettes and incubate for a defined period (e.g., 5-10 minutes) at 37°C with stirring.

    • Initiate platelet aggregation by adding a pre-determined concentration of a PAF agonist.

    • Record the change in light transmission for a set duration (e.g., 5-10 minutes) using a platelet aggregometer.

  • Data Analysis:

    • Determine the maximum percentage of aggregation for each concentration of this compound.

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve.

    • Calculate the IC50 value from the curve.

Inhibition of Eosinophil Activation (In Vitro)

This protocol describes a method to evaluate the effect of this compound on the activation of eosinophils.

  • Isolation of Eosinophils:

    • Isolate eosinophils from the peripheral blood of healthy donors using a suitable method, such as density gradient centrifugation followed by negative selection with magnetic beads.

  • Assay Procedure:

    • Resuspend the purified eosinophils in a suitable buffer.

    • Pre-incubate the eosinophils with various concentrations of this compound (or vehicle control) for a specific time at 37°C.

    • Stimulate the eosinophils with a PAF agonist.

    • After incubation, stain the cells with fluorescently labeled antibodies against activation markers (e.g., CD11b, sICAM-1).

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer to quantify the expression of the activation markers on the eosinophil population.

    • Determine the percentage of activated eosinophils or the mean fluorescence intensity of the activation markers for each this compound concentration.

  • Data Analysis:

    • Calculate the percentage of inhibition of activation for each this compound concentration compared to the vehicle control.

    • Generate a dose-response curve by plotting the percentage of inhibition against the this compound concentration.

Visualizations

Signaling Pathway of PAF Receptor Antagonism by this compound

PAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular PAF_R PAF Receptor Gq Gq Protein PAF_R->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates PAF PAF PAF->PAF_R Binds to This compound This compound This compound->PAF_R Blocks Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Response (e.g., Platelet Aggregation, Eosinophil Activation) Ca->Response PKC->Response

Caption: this compound competitively antagonizes the PAF receptor, blocking downstream signaling.

Experimental Workflow for this compound Dose-Response Curve Generation

Dose_Response_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare this compound Stock Solution B Prepare Serial Dilutions of this compound A->B D Pre-incubate Biological System with this compound Dilutions B->D C Prepare Biological System (e.g., Platelet-Rich Plasma, Isolated Eosinophils) C->D E Induce Biological Response with PAF Agonist D->E F Measure Biological Response E->F G Calculate % Inhibition for each Concentration F->G H Plot Dose-Response Curve (% Inhibition vs. Log[this compound]) G->H I Determine IC50/ED50 H->I

Caption: General workflow for determining the dose-response curve of this compound.

References

Israpafant Technical Support Center: Troubleshooting Experimental Variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Israpafant Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common sources of variability in experimental results when working with this compound, a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues that may arise during experiments with this compound, providing potential causes and solutions in a question-and-answer format.

Q1: Why am I observing inconsistent inhibition of PAF-induced platelet aggregation with this compound?

A1: Inconsistent results in platelet aggregation assays can stem from several factors:

  • Platelet Viability and Count: Platelet quality is paramount. Ensure that platelet-rich plasma (PRP) is prepared from fresh blood samples and used promptly.[1][2] Variations in platelet count between preparations can also lead to variability. It is recommended to standardize the platelet count in your assays.

  • Agonist (PAF) Concentration: The concentration of PAF used to induce aggregation is critical. Prepare fresh PAF solutions for each experiment, as it can degrade in aqueous solutions. An EC80 concentration of the agonist is typically recommended for antagonist screening to provide an adequate signal window.[3]

  • This compound Solubility: this compound is a hydrophobic molecule. Ensure it is fully dissolved in a suitable solvent, such as DMSO, before diluting it into your aqueous assay buffer. Precipitation of the compound can lead to a lower effective concentration.

  • Stirring Speed: Inconsistent stirring speed in the aggregometer can affect the kinetics of platelet aggregation.[4] Ensure the stir bar is functioning correctly and the speed is consistent across all samples.

  • Anticoagulant Choice: The choice of anticoagulant can impact platelet function. Citrate (B86180) is a common choice, but it's important to be consistent.[1]

Q2: My calcium mobilization assay shows a high background signal or inconsistent responses to this compound.

A2: Calcium mobilization assays are sensitive to various experimental conditions:

  • Cell Health and Density: Ensure your cells (e.g., platelets, neutrophils, or cell lines expressing the PAF receptor) are healthy and plated at a consistent density. Over-confluent or unhealthy cells can exhibit altered calcium signaling.

  • Dye Loading: Inconsistent loading of calcium-sensitive dyes (e.g., Fluo-4 AM) can lead to variable fluorescence signals. Optimize the dye concentration and incubation time.

  • Compound Interference: Some compounds can interfere with the fluorescence of calcium dyes.[3] It is advisable to run a control with this compound alone to check for any intrinsic fluorescence or quenching effects.

  • Agonist (PAF) Quality: As with platelet aggregation assays, the quality and concentration of PAF are crucial. Prepare fresh dilutions for each experiment.

  • Automated vs. Manual Liquid Handling: Automated liquid handling can improve the reproducibility of antagonist concentration-response curves in calcium mobilization assays.[4]

Q3: I am concerned about potential off-target effects of this compound in my experiments. What is known about its selectivity?

A3: While this compound is a potent PAF receptor antagonist, it's important to consider potential off-target activities.

  • Benzodiazepine (B76468) Receptors: this compound has a chemical structure related to benzodiazepines. However, it binds only weakly to benzodiazepine receptors, with a reported Ki of 3680 nM, indicating a high degree of selectivity for the PAF receptor over this target.

  • Other Off-Targets: Comprehensive public data on a broad off-target screening panel for this compound is limited. When interpreting unexpected results, consider the possibility of interactions with other receptors, enzymes, or ion channels. If your experimental system expresses other receptors that could be affected, consider running counter-screens with relevant cell lines or receptor preparations. A structurally related compound, Apafant, showed no relevant off-target effects in a SafetyScreen44™ panel.[5]

Q4: How can I ensure the stability and proper handling of my this compound stock solutions?

A4: Proper handling and storage of this compound are critical for reproducible results.

  • Solvent Choice: this compound is typically dissolved in an organic solvent like DMSO to create a high-concentration stock solution.

  • Storage: Store stock solutions at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

  • Aqueous Stability: Like many small molecules, this compound may have limited stability in aqueous buffers, especially at physiological pH and temperature.[6] It is recommended to prepare fresh dilutions in your assay buffer from the stock solution immediately before each experiment.

Quantitative Data for this compound and Related Compounds

The following table summarizes key quantitative data for this compound and a structurally related PAF receptor antagonist, apafant. This information is crucial for experimental design and data interpretation.

CompoundParameterValueSpeciesAssayReference
This compound IC50 0.84 nMHumanPlatelet Aggregation
This compound Ki 3680 nMRatBenzodiazepine Receptor Binding
ApafantKD 15 nMHuman[3H]PAF Displacement[5]
ApafantIC50 170 nMHumanPlatelet Aggregation[5]
ApafantIC50 360 nMHumanNeutrophil Aggregation[5]

Key Experimental Protocols

Detailed methodologies for key experiments are provided below to assist in standardizing procedures and minimizing variability.

Platelet Aggregation Assay

This protocol outlines the measurement of this compound's ability to inhibit PAF-induced platelet aggregation.

1. Preparation of Platelet-Rich Plasma (PRP):

  • Collect whole blood from healthy, consenting donors into tubes containing 3.8% sodium citrate (9:1 blood to anticoagulant ratio).[1][2]
  • Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.
  • Carefully collect the upper PRP layer.
  • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 2000 x g for 20 minutes. The PPP will be used to set the 100% aggregation baseline.

2. Assay Procedure:

  • Pre-warm PRP aliquots to 37°C.
  • Place a cuvette with PRP and a magnetic stir bar into the aggregometer and establish a baseline reading (0% aggregation). Use a cuvette with PPP to set the 100% aggregation mark.
  • Add this compound (at various concentrations) or vehicle control (e.g., DMSO) to the PRP and incubate for a predetermined time (e.g., 2-5 minutes).
  • Initiate platelet aggregation by adding a fixed concentration of PAF (e.g., EC50 to EC80 concentration).
  • Record the change in light transmission for a set period (e.g., 5-10 minutes).

3. Data Analysis:

  • Determine the maximum aggregation percentage for each concentration of this compound.
  • Calculate the percentage inhibition of aggregation relative to the vehicle control.
  • Plot the percentage inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Calcium Mobilization Assay

This protocol describes how to measure the effect of this compound on PAF-induced intracellular calcium mobilization in a cell-based assay.

1. Cell Preparation:

  • Plate cells (e.g., HEK293 cells stably expressing the PAF receptor, or primary cells like neutrophils) in a 96-well black, clear-bottom plate and culture overnight to allow for adherence.
  • On the day of the assay, remove the culture medium.

2. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
  • Add the loading buffer to the cells and incubate at 37°C for 45-60 minutes in the dark.

3. Assay Procedure:

  • After incubation, wash the cells with the assay buffer to remove excess dye.
  • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
  • Add varying concentrations of this compound or vehicle control to the wells and incubate for a specified time.
  • Record baseline fluorescence.
  • Add a fixed concentration of PAF to stimulate calcium release and immediately begin recording the fluorescence intensity over time.

4. Data Analysis:

  • Measure the peak fluorescence response for each well.
  • Calculate the percentage inhibition of the PAF-induced calcium response by this compound at each concentration.
  • Plot the percentage inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Visualizing Pathways and Workflows

The following diagrams illustrate key concepts related to this compound's mechanism of action and experimental procedures.

PAF_Signaling_Pathway cluster_G_protein G-Protein Subunits PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Activates This compound This compound This compound->PAFR Inhibits Gq Gαq PAFR->Gq Gi Gαi PAFR->Gi G1213 Gα12/13 PAFR->G1213 PLC Phospholipase C (PLC) Gq->PLC MAPK MAPK Pathway G1213->MAPK PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER PKC Protein Kinase C (PKC) DAG->PKC Downstream_PKC Downstream Signaling PKC->Downstream_PKC Downstream_MAPK Cellular Responses (e.g., Inflammation) MAPK->Downstream_MAPK

PAF Receptor Signaling Pathway

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Prepare Cells or Platelets incubate_antagonist Incubate with this compound (or vehicle) prep_cells->incubate_antagonist prep_compounds Prepare this compound and PAF Solutions prep_compounds->incubate_antagonist stimulate_agonist Stimulate with PAF incubate_antagonist->stimulate_agonist measure_response Measure Response (e.g., Aggregation, Ca²⁺ flux) stimulate_agonist->measure_response calc_inhibition Calculate % Inhibition measure_response->calc_inhibition plot_curve Generate Dose-Response Curve calc_inhibition->plot_curve determine_ic50 Determine IC₅₀ plot_curve->determine_ic50

General Experimental Workflow

Troubleshooting_Guide cluster_platelet Platelet Aggregation Issues cluster_calcium Calcium Mobilization Issues cluster_general General Issues start Inconsistent Results? platelet_quality Check Platelet Viability and Count start->platelet_quality Aggregation Assay cell_health Assess Cell Health and Density start->cell_health Calcium Assay solubility Confirm this compound Solubility start->solubility General agonist_conc_platelet Verify PAF Concentration and Stability platelet_quality->agonist_conc_platelet stirring Ensure Consistent Stirring Speed agonist_conc_platelet->stirring dye_loading Optimize Dye Loading Protocol cell_health->dye_loading compound_interference Test for Compound Fluorescence/Quenching dye_loading->compound_interference stability Check Compound Stability and Handling solubility->stability off_target Consider Potential Off-Target Effects stability->off_target

Troubleshooting Decision Tree

References

Israpafant Protocol Refinement for Specific Cell Types: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Israpafant, a potent and selective Platelet-Activating Factor (PAF) receptor antagonist. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to facilitate the successful application of this compound in various cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a selective antagonist of the Platelet-Activating Factor (PAF) receptor (PAFR). It functions by competitively binding to the PAFR, thereby preventing the binding of PAF and inhibiting the initiation of downstream signaling cascades that are involved in inflammatory and thrombotic responses.

Q2: What is the recommended solvent for dissolving this compound for in vitro studies?

A2: For in vitro cell culture experiments, this compound should be dissolved in a high-quality, sterile solvent such as dimethyl sulfoxide (B87167) (DMSO). It is crucial to prepare a concentrated stock solution (e.g., 10 mM) and then dilute it in the cell culture medium to the final desired concentration. The final DMSO concentration in the culture medium should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.

Q3: What are the known off-target effects of this compound?

A3: this compound has been shown to have weak binding affinity for benzodiazepine (B76468) receptors, with a Ki of 3680 nM. While its primary activity is as a PAF receptor antagonist, researchers should be aware of this potential for off-target effects, especially at higher concentrations.

Q4: How can I determine the optimal concentration of this compound for my specific cell type and assay?

A4: The optimal concentration of this compound should be determined empirically for each cell type and experimental setup. A dose-response experiment is recommended, starting with a broad range of concentrations (e.g., from 1 nM to 10 µM). The concentration of the PAF agonist used to stimulate the cells will also influence the apparent potency of this compound. It is advisable to use a PAF concentration that elicits a submaximal response (e.g., EC80) to provide a suitable window for observing antagonism.

Q5: How can I assess the stability of this compound in my cell culture medium?

A5: The stability of this compound in cell culture medium can be influenced by factors such as temperature, pH, and the presence of serum proteins. To assess its stability, you can incubate this compound in your specific cell culture medium under your experimental conditions for various time points (e.g., 0, 6, 12, 24 hours). The concentration of the remaining active compound can then be quantified using analytical methods like High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No or weak antagonist effect observed 1. Suboptimal this compound Concentration: The concentration of this compound may be too low to effectively compete with the PAF agonist. 2. High Agonist Concentration: The concentration of the PAF agonist may be too high, saturating the receptors and making it difficult to observe antagonism. 3. Cell Line Insensitivity: The specific cell line may have low expression of the PAF receptor or a less sensitive signaling pathway. 4. Compound Degradation: this compound may be unstable in the experimental conditions.1. Perform a Dose-Response Curve: Test a wider range of this compound concentrations to determine the optimal inhibitory concentration. 2. Optimize Agonist Concentration: Use a lower concentration of the PAF agonist (e.g., EC50 or EC80) to create a better window for observing inhibition. 3. Confirm PAFR Expression: Verify the expression of the PAF receptor in your cell line using techniques like RT-qPCR, Western blot, or flow cytometry. 4. Check Compound Stability: Assess the stability of this compound in your culture medium under your experimental conditions. Prepare fresh solutions for each experiment.
High background signal or cell death 1. This compound Cytotoxicity: High concentrations of this compound may be toxic to the cells. 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the cell culture medium may be too high. 3. Off-Target Effects: At high concentrations, this compound may interact with other cellular targets, leading to toxicity.1. Determine IC50 for Cytotoxicity: Perform a cell viability assay (e.g., MTT, trypan blue exclusion) to determine the concentration at which this compound becomes toxic to your cells. Use concentrations below this threshold in your functional assays. 2. Reduce Solvent Concentration: Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%). 3. Consider Off-Target Effects: Be mindful of the potential for off-target effects, especially at higher concentrations. If possible, use a lower concentration of this compound in combination with a lower concentration of the PAF agonist.
Inconsistent or variable results 1. Inconsistent Cell Culture Conditions: Variations in cell passage number, confluency, or serum concentration can affect cellular responses. 2. Inaccurate Pipetting: Errors in preparing serial dilutions of this compound or the PAF agonist can lead to variability. 3. Variable Incubation Times: Inconsistent incubation times with the antagonist or agonist can affect the outcome.1. Standardize Cell Culture Practices: Use cells within a consistent passage number range, seed them at a consistent density, and use the same batch of serum for a set of experiments. 2. Ensure Accurate Pipetting: Use calibrated pipettes and be meticulous when preparing dilutions. 3. Maintain Consistent Timings: Adhere to a strict timeline for all incubation steps in your protocol.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and other relevant PAF receptor antagonists.

Table 1: this compound Potency and Off-Target Binding

CompoundAssaySpecies/Cell TypeIC50 / KiReference(s)
This compound PAF-induced Platelet AggregationHuman0.84 nM[1]
PAF-induced Platelet AggregationRabbit3.84 nM[1]
Benzodiazepine Receptor Binding-3680 nM (Ki)[1]

Table 2: Potency of Other PAF Receptor Antagonists in Various Cell-Based Assays

CompoundAssayCell TypeIC50 / KiReference(s)
Bepafant (WEB 2086) PAF-induced Neutrophil AggregationHuman830 nM[2]
PAF-induced Platelet AggregationHuman310 nM[2]
Benzodiazepine Receptor BindingRat3495 nM (Ki)[2]
CV-6209 PAF-induced Platelet AggregationRabbit75 nM[3]
PAF-induced Platelet AggregationHuman170 nM[3]
Ginkgolide B (BN 52021) PAF-induced Neutrophil DegranulationHuman0.6 µM (Kd)[4]
PAF-induced Superoxide Production in NeutrophilsHuman0.4 µM (Kd)[4]
[3H]-PAF Binding to NeutrophilsHuman1.3 µM (Ki)[4]
PAF-induced Eosinophil ChemotaxisHuman7.0 µM[5]
PAF-induced Neutrophil ChemotaxisHuman23 µM[5]

Experimental Protocols

Protocol 1: Inhibition of PAF-Induced Calcium Mobilization in Prostate Cancer Cells (e.g., PC-3)

This protocol outlines a method to assess the inhibitory effect of this compound on PAF-induced intracellular calcium mobilization in a prostate cancer cell line.

Materials:

  • PC-3 cells

  • Complete culture medium (e.g., F-12K Medium with 10% FBS)

  • This compound

  • Platelet-Activating Factor (PAF C16)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader with kinetic reading capabilities

Methodology:

  • Cell Seeding:

    • Seed PC-3 cells into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate the cells at 37°C in a humidified 5% CO2 incubator for 24-48 hours.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 5 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Remove the culture medium from the wells and wash once with HBSS.

    • Add the loading buffer to each well and incubate for 60 minutes at 37°C.

  • Compound Preparation and Incubation:

    • Prepare serial dilutions of this compound in HBSS.

    • After the dye loading incubation, wash the cells twice with HBSS.

    • Add the this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature, protected from light. Include a vehicle control (DMSO in HBSS).

  • PAF Stimulation and Data Acquisition:

    • Prepare a solution of PAF in HBSS at a concentration that is 2-fold the desired final concentration (e.g., 2x EC80).

    • Place the microplate in the fluorescence plate reader and set the instrument to measure fluorescence intensity at appropriate excitation and emission wavelengths for the chosen dye.

    • Establish a baseline fluorescence reading for each well for approximately 30 seconds.

    • Add the PAF solution to each well and continue to record the fluorescence intensity kinetically for at least 3-5 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after PAF addition.

    • Normalize the data to the vehicle control (100% response).

    • Plot the normalized response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Inhibition of PAF-Induced Cytokine Release from Macrophages (e.g., THP-1 derived)

This protocol describes a method to evaluate the effect of this compound on PAF-induced pro-inflammatory cytokine (e.g., TNF-α, IL-6) release from differentiated macrophage-like cells.

Materials:

  • THP-1 monocytic cell line

  • RPMI-1640 medium with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA)

  • This compound

  • Platelet-Activating Factor (PAF C16)

  • Lipopolysaccharide (LPS) (optional, as a positive control for cytokine release)

  • 24-well tissue culture plates

  • ELISA kits for the cytokines of interest (e.g., human TNF-α, IL-6)

Methodology:

  • Macrophage Differentiation:

    • Seed THP-1 cells in a 24-well plate at a density of 5 x 10^5 cells/well in complete RPMI-1640 medium.

    • Add PMA to a final concentration of 100 ng/mL to induce differentiation into macrophage-like cells.

    • Incubate for 48-72 hours at 37°C in a humidified 5% CO2 incubator. The cells will become adherent.

  • This compound Pre-treatment:

    • After differentiation, wash the cells gently with pre-warmed PBS.

    • Add fresh serum-free RPMI-1640 medium containing various concentrations of this compound or vehicle control (DMSO).

    • Incubate for 1-2 hours at 37°C.

  • PAF Stimulation:

    • Add PAF to the wells to a final concentration known to induce cytokine release in these cells (e.g., 100 nM). Include a positive control with LPS (e.g., 100 ng/mL) and a negative control with no stimulant.

    • Incubate for a predetermined time, typically 6-24 hours, depending on the cytokine being measured.

  • Supernatant Collection and Analysis:

    • After the stimulation period, carefully collect the cell culture supernatant from each well and centrifuge to remove any cellular debris.

    • Store the supernatants at -80°C until analysis.

    • Quantify the concentration of the target cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of cytokine release for each this compound concentration compared to the PAF-stimulated vehicle control.

    • Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

Israpafant_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound PAFR PAF Receptor (GPCR) This compound->PAFR Inhibits PAF PAF PAF->PAFR Activates Gq Gq PAFR->Gq Gi Gi PAFR->Gi PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates cAMP cAMP Ca2_release Ca2+ Release ER->Ca2_release MAPK MAPK (ERK, p38, JNK) Ca2_release->MAPK Activates PKC->MAPK Activates Cellular_Response Cellular Response (Inflammation, Aggregation, Cytokine Release) MAPK->Cellular_Response

Caption: PAF Receptor Signaling and this compound Inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., PC-3, THP-1) Pretreatment 4. Pre-treat cells with This compound dilutions Cell_Culture->Pretreatment Israpafant_Prep 2. Prepare this compound Stock (in DMSO) Israpafant_Prep->Pretreatment PAF_Prep 3. Prepare PAF Agonist Stimulation 5. Stimulate cells with PAF agonist PAF_Prep->Stimulation Pretreatment->Stimulation Measurement 6. Measure endpoint (e.g., Calcium flux, Cytokine release) Stimulation->Measurement Normalization 7. Normalize data to vehicle control Measurement->Normalization Dose_Response 8. Plot dose-response curve Normalization->Dose_Response IC50_Calc 9. Calculate IC50 Dose_Response->IC50_Calc

Caption: General Experimental Workflow for this compound.

References

Validation & Comparative

Israpafant vs. Apafant: A Comparative Guide to PAF Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of inflammatory and allergic disease research, the platelet-activating factor (PAF) receptor has emerged as a critical therapeutic target. Among the antagonists developed to block this receptor, Israpafant (Y-24180) and Apafant (WEB 2086) are two prominent thienotriazolodiazepine derivatives that have been extensively studied. This guide provides a detailed, data-driven comparison of their performance as PAF receptor antagonists for researchers, scientists, and drug development professionals.

At a Glance: Key Performance Indicators

ParameterThis compound (Y-24180)Apafant (WEB 2086)Reference
In Vitro Potency
PAF-induced Human Platelet Aggregation (IC50)0.84 nM170 nM[1][2]
PAF-induced Rabbit Platelet Aggregation (IC50)3.84 nMNot Reported[1]
Receptor Binding Affinity
PAF Receptor (Ki)Not Reported9.9 nM (human PAF receptors)[3]
Benzodiazepine (B76468) Receptor (Ki)3680 nM388 nM (rat)[2][4]
In Vivo Efficacy
PAF-induced Lethality in Mice (ED50, p.o.)0.022 mg/kg1.42 mg/kg[5]
PAF-induced Lethality in Mice (ED50, i.v.)0.023 mg/kg0.12 mg/kg[5]
PAF-induced Hypotension in Rats (reversal, i.v.)0.0003-0.1 mg/kg (dose-dependent)0.03-1 mg/kg (dose-dependent)[5]
Anaphylactic Shock in Mice (ED50, p.o.)0.095 mg/kg0.69 mg/kg[5]
IgE-mediated Late Phase Cutaneous Reaction in MiceEffective with single 10 mg/kg dose or twice daily 1-10 mg/kgEffective only with twice daily administration[6]

In Vitro Performance: A Clear Distinction in Potency

This compound demonstrates significantly higher in vitro potency in inhibiting PAF-induced human platelet aggregation, with a reported IC50 of 0.84 nM.[1] In contrast, Apafant's IC50 for the same activity is 170 nM.[2] This suggests that this compound is approximately 200 times more potent than Apafant in this specific assay. While both are selective for the PAF receptor, this compound also shows weaker affinity for the benzodiazepine receptor compared to Apafant, indicating a potentially better side-effect profile in that regard.[2][4]

In Vivo Efficacy: this compound's Sustained and Potent Action

In vivo studies consistently highlight this compound's superior potency and duration of action compared to Apafant. In a murine model of PAF-induced lethality, this compound was approximately 65 times more potent orally and 5 times more potent intravenously than Apafant.[5] Furthermore, in a model of active anaphylactic shock in mice, this compound was over 7 times more effective when administered orally.[5]

Studies on IgE-mediated cutaneous reactions in mice also underscore the differences in their in vivo profiles. This compound was capable of suppressing the late-phase reaction with a single dose, whereas Apafant required two doses to achieve the same effect, suggesting a longer duration of action for this compound.[6]

Signaling Pathways and Experimental Designs

The following diagrams illustrate the PAF receptor signaling pathway and a typical experimental workflow for evaluating PAF receptor antagonists.

PAF_Signaling_Pathway PAF Receptor Signaling Pathway PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Binds to Gq Gq Protein PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ (intracellular) ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Platelet Aggregation, Inflammation) PKC->Cellular_Response Leads to Israpafant_Apafant This compound / Apafant Israpafant_Apafant->PAFR Antagonizes

Caption: PAF Receptor Signaling Pathway.

Experimental_Workflow Experimental Workflow: In Vitro Platelet Aggregation Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Blood_Collection 1. Whole Blood Collection (Human or Rabbit) PRP_Isolation 2. Platelet-Rich Plasma (PRP) Isolation by Centrifugation Blood_Collection->PRP_Isolation PRP_Aliquoting 3. Aliquot PRP into Aggregometer Cuvettes Antagonist_Incubation 4. Pre-incubation with This compound or Apafant (various concentrations) PRP_Aliquoting->Antagonist_Incubation PAF_Addition 5. Addition of PAF to induce aggregation Antagonist_Incubation->PAF_Addition Measurement 6. Measure Light Transmittance over time PAF_Addition->Measurement Aggregation_Curve 7. Generate Aggregation Curves Measurement->Aggregation_Curve IC50_Calculation 8. Calculate IC50 values Aggregation_Curve->IC50_Calculation

Caption: In Vitro Platelet Aggregation Assay Workflow.

Experimental Protocols

PAF Receptor Binding Assay (General Protocol)

This assay determines the binding affinity of a compound to the PAF receptor.

  • Membrane Preparation: Platelet-rich plasma is isolated from whole blood by centrifugation. The platelets are then washed and lysed to prepare a membrane fraction rich in PAF receptors.

  • Binding Reaction: The platelet membranes are incubated with a radiolabeled PAF ligand (e.g., [3H]PAF) and varying concentrations of the test compound (this compound or Apafant).

  • Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition binding curve, from which the Ki (inhibitory constant) can be calculated. This value represents the affinity of the antagonist for the receptor.

PAF-Induced Platelet Aggregation Assay (General Protocol)

This functional assay measures the ability of a compound to inhibit the aggregation of platelets induced by PAF.

  • Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected in an anticoagulant solution and centrifuged at a low speed to obtain PRP.

  • Assay Procedure: A sample of PRP is placed in an aggregometer cuvette with a stir bar. The test compound (this compound or Apafant) is added at various concentrations and pre-incubated.

  • Induction of Aggregation: A solution of PAF is added to the PRP to induce platelet aggregation.

  • Measurement: Platelet aggregation is monitored by measuring the change in light transmission through the PRP sample over time. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

  • Data Analysis: The percentage of aggregation is calculated, and the concentration of the antagonist that inhibits aggregation by 50% (IC50) is determined.

Conclusion

Both this compound and Apafant are effective antagonists of the PAF receptor. However, the available experimental data strongly indicate that this compound possesses significantly greater in vitro and in vivo potency.[1][5] Its higher potency and longer duration of action, as demonstrated in various animal models, suggest that this compound may offer a more robust therapeutic effect in conditions where PAF is a key mediator.[5][6] The lower affinity of this compound for benzodiazepine receptors also points towards a potentially more favorable safety profile.[4] This comparative analysis provides a foundation for researchers to make informed decisions when selecting a PAF receptor antagonist for their specific research needs.

References

A Head-to-Head Battle of Potency: Bepafant versus Apafant in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of platelet-activating factor (PAF) receptor antagonists, Bepafant and Apafant have emerged as critical tools for researchers investigating PAF-mediated signaling in a variety of inflammatory and pathological conditions. This guide provides a detailed in vivo comparison of the potency of Bepafant and its active enantiomer, S-Bepafant, against Apafant, supported by experimental data and methodologies to aid researchers in selecting the appropriate antagonist for their preclinical studies.

Executive Summary of In Vivo Potency

Bepafant consistently demonstrates superior in vivo potency compared to Apafant in animal models.[1][2] This enhanced efficacy is further amplified in its active enantiomer, S-Bepafant. The following tables summarize the quantitative data from studies in guinea pigs, where the antagonists' efficacy was measured by their ability to counteract PAF-induced bronchoconstriction (effects on respiratory flow) and hypotension (effects on mean arterial pressure).

Table 1: Oral Administration (p.o.) ED₅₀ Values in Guinea Pigs
CompoundRespiratory Flow ED₅₀ (mg/kg)Mean Arterial Pressure ED₅₀ (mg/kg)
Apafant 0.070[1][3]0.066[1]
Bepafant 0.021[1][2][4]0.020[1]
S-Bepafant 0.018[1][5]0.027[1]
Table 2: Intravenous Administration (i.v.) ED₅₀ Values in Guinea Pigs
CompoundRespiratory Flow ED₅₀ (mg/kg)Mean Arterial Pressure ED₅₀ (mg/kg)
Apafant 0.018[1][3]0.016[1]
Bepafant 0.007[1][2][4]0.006[1]
S-Bepafant 0.004[1][5]0.005[1]

ED₅₀ (Effective Dose 50) is the dose of a drug that produces a 50% response of the maximum effect.

The data clearly indicates that Bepafant requires a significantly lower dose than Apafant to achieve the same level of PAF receptor antagonism in vivo, for both oral and intravenous routes of administration. S-Bepafant, the active enantiomer of the racemic Bepafant, exhibits a further slight increase in potency.[5] The enhanced in vivo potency of Bepafant over Apafant is likely attributed to its longer plasma half-life.[1][2][3][4]

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the experimental setup used to generate the potency data, the following diagrams illustrate the PAF receptor signaling pathway and the general in vivo experimental workflow.

PAF_Signaling_Pathway cluster_cell Cell Membrane PAF PAF (Platelet-Activating Factor) PAFR PAF Receptor (PAFR) PAF->PAFR Binds G_protein Gq/11 PAFR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Downstream Downstream Cellular Responses (e.g., Inflammation, Bronchoconstriction) Ca_release->Downstream PKC_activation->Downstream Antagonist Bepafant / Apafant Antagonist->PAFR Blocks

PAF Receptor Signaling Pathway

Experimental_Workflow cluster_setup Experimental Setup cluster_measurement Data Acquisition cluster_analysis Data Analysis Animal Guinea Pig Model Antagonist_Admin Administer Antagonist (Bepafant or Apafant) p.o. or i.v. Animal->Antagonist_Admin PAF_Challenge Intravenous PAF Infusion Antagonist_Admin->PAF_Challenge Resp_Flow Measure Respiratory Flow (Bronchoconstriction) PAF_Challenge->Resp_Flow MAP Measure Mean Arterial Pressure (Hypotension) PAF_Challenge->MAP Dose_Response Generate Dose-Response Curves Resp_Flow->Dose_Response MAP->Dose_Response ED50 Calculate ED₅₀ Values Dose_Response->ED50

In Vivo Potency Determination Workflow

Experimental Protocols

The in vivo potency of Bepafant and Apafant was primarily determined using a PAF-induced bronchoconstriction and hypotension model in guinea pigs.[1][2][3][5] The following is a generalized protocol based on the available literature.

1. Animal Model:

  • Male guinea pigs are typically used for these studies.[6]

2. Anesthesia and Surgical Preparation:

  • Animals are anesthetized.[6]

  • The jugular vein is cannulated for intravenous administration of PAF and the test compounds (if given i.v.).[6]

  • The carotid artery is cannulated to monitor mean arterial pressure (MAP).

  • A tracheal cannula is inserted to measure respiratory flow.

3. Antagonist Administration:

  • For oral administration (p.o.), the antagonist (Apafant, Bepafant, or S-Bepafant) is given at various doses at a set time before the PAF challenge.

  • For intravenous administration (i.v.), the antagonist is administered directly into the jugular vein shortly before the PAF challenge.

4. PAF Challenge:

  • A continuous intravenous infusion of PAF is administered to induce bronchoconstriction and hypotension.[7]

5. Measurement of Physiological Parameters:

  • Respiratory Flow: Changes in respiratory flow are monitored to quantify the degree of bronchoconstriction. The efficacy of the antagonist is determined by its ability to prevent or reverse the PAF-induced decrease in respiratory flow.[1][2][3]

  • Mean Arterial Pressure (MAP): MAP is continuously recorded to measure the hypotensive effects of PAF. The antagonist's potency is assessed by its ability to inhibit the PAF-induced drop in blood pressure.[1][2][3]

6. Data Analysis:

  • Dose-response curves are constructed by plotting the percentage of inhibition of the PAF effect against the dose of the antagonist.

  • The ED₅₀ value, the dose at which the antagonist produces 50% of its maximal inhibitory effect, is calculated from these curves.

Conclusion

For researchers requiring a potent and effective PAF receptor antagonist for in vivo studies, Bepafant and its active enantiomer S-Bepafant offer a clear advantage over Apafant. The significantly lower ED₅₀ values of Bepafant and S-Bepafant in well-established preclinical models of PAF-induced physiological changes indicate a higher potency, allowing for the use of lower doses to achieve desired experimental outcomes. This comprehensive guide, with its summarized data and detailed methodologies, should serve as a valuable resource for the scientific community in the design and execution of future research involving PAF receptor antagonism.

References

A Comparative Guide to Israpafant and Other Thienotriazolodiazepine PAF Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Israpafant (Y-24180) and other prominent thienotriazolodiazepine Platelet-Activating Factor (PAF) antagonists. The information is intended to assist researchers and professionals in drug development in making informed decisions by presenting objective performance data, experimental methodologies, and key mechanistic insights.

Introduction to Thienotriazolodiazepine PAF Antagonists

The thienotriazolodiazepine class of compounds has emerged as a significant source of potent and selective antagonists for the Platelet-Activating Factor (PAF) receptor. PAF, a potent phospholipid mediator, is implicated in a variety of inflammatory and allergic diseases. Its receptor, a G-protein coupled receptor (GPCR), represents a key therapeutic target. Thienotriazolodiazepine derivatives, structurally related to benzodiazepines, have been modified to enhance PAF receptor affinity and selectivity while minimizing central nervous system (CNS) effects. This guide focuses on a comparative analysis of this compound against other notable members of this class, including WEB 2086 (Apafant), Bepafant (WEB 2170), and the related compound Etizolam.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data for this compound and its comparators, focusing on their in vitro and in vivo performance.

Table 1: In Vitro Potency and Selectivity of Thienotriazolodiazepine PAF Antagonists

CompoundPAF Receptor Binding Affinity (Ki, nM)Inhibition of PAF-Induced Human Platelet Aggregation (IC50, nM)Benzodiazepine Receptor Binding Affinity (Ki, nM)
This compound (Y-24180) Data not available0.84[1][2]3680[1]
WEB 2086 (Apafant) 9.9 - 16.3[1][3]170[4]388[4]
Bepafant (WEB 2170) 16[5]310[5]3495[5]
Etizolam IC50 = 22998[1]High affinity (specific Ki not provided in these searches)

Note: A lower Ki or IC50 value indicates higher potency.

Table 2: In Vivo Efficacy of Thienotriazolodiazepine PAF Antagonists

CompoundSpeciesPAF-Induced ResponseRoute of AdministrationEffective DoseReference
WEB 2086 (Apafant) Guinea PigBronchoconstrictioni.v.0.01 - 0.5 mg/kg[6]
Bronchoconstrictionp.o.0.1 - 2.0 mg/kg[6]
RatHypotensioni.v.ED50 = 0.052 mg/kg[6]
Bepafant (WEB 2170) Guinea PigBronchoconstriction & Hypotensionp.o.ED50 = 0.021 mg/kg[3]
Bronchoconstriction & Hypotensioni.v.ED50 = 0.007 mg/kg[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

PAF Receptor Binding Assay (Radioligand Competition Assay)

This assay is used to determine the binding affinity (Ki) of a test compound for the PAF receptor.

Objective: To measure the ability of a test compound to compete with a radiolabeled ligand for binding to the PAF receptor.

Materials:

  • Cell membranes expressing the PAF receptor (e.g., from human platelets or transfected cell lines).

  • Radiolabeled PAF antagonist (e.g., [3H]WEB 2086).

  • Test compounds (this compound and other thienotriazolodiazepines).

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Isolate cell membranes expressing the PAF receptor using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a microplate, combine the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand. The filters will trap the cell membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Inhibition of PAF-Induced Platelet Aggregation

This functional assay measures the potency of a compound in inhibiting the biological effect of PAF on platelets.

Objective: To determine the IC50 value of a test compound for the inhibition of PAF-induced platelet aggregation.

Materials:

  • Freshly drawn human or rabbit blood.

  • Anticoagulant (e.g., acid-citrate-dextrose).

  • Platelet-rich plasma (PRP).

  • Platelet-poor plasma (PPP) as a blank.

  • PAF solution.

  • Test compounds.

  • Platelet aggregometer.

Procedure:

  • PRP Preparation: Collect blood into tubes containing an anticoagulant. Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes to obtain PRP. A second, higher-speed centrifugation of the remaining blood will yield PPP.[7][8][9][10][11]

  • Assay Setup: Adjust the platelet count in the PRP if necessary. Place a sample of PRP in the aggregometer cuvette and allow it to stabilize.

  • Incubation with Antagonist: Add the test compound at various concentrations to the PRP and incubate for a short period (e.g., 2-5 minutes).

  • Induction of Aggregation: Add a fixed concentration of PAF to induce platelet aggregation.

  • Measurement: The aggregometer measures the change in light transmission as platelets aggregate.

  • Data Analysis: Determine the percentage of inhibition of aggregation for each concentration of the test compound compared to a control (PAF alone). Calculate the IC50 value, which is the concentration of the antagonist that causes 50% inhibition of the PAF-induced aggregation.

In Vivo PAF-Induced Bronchoconstriction in Guinea Pigs

This in vivo assay assesses the efficacy of a PAF antagonist in a relevant animal model of airway hyperreactivity.

Objective: To evaluate the ability of a test compound to inhibit PAF-induced bronchoconstriction in anesthetized guinea pigs.

Materials:

  • Guinea pigs.

  • Anesthetic (e.g., urethane).

  • Tracheal cannula and ventilator.

  • Pressure transducer to measure pulmonary inflation pressure.

  • PAF solution for intravenous (i.v.) or aerosol administration.

  • Test compounds for i.v. or oral (p.o.) administration.

Procedure:

  • Animal Preparation: Anesthetize the guinea pig and insert a tracheal cannula. Artificially ventilate the animal at a constant volume and frequency.[12][13][14]

  • Measurement of Bronchoconstriction: Monitor the pulmonary inflation pressure. An increase in this pressure reflects bronchoconstriction.

  • Administration of Antagonist: Administer the test compound either intravenously or orally at various doses and at a set time before the PAF challenge.

  • PAF Challenge: Administer a dose of PAF intravenously that is known to cause a significant and reproducible increase in pulmonary inflation pressure.[12][15]

  • Data Recording: Record the changes in pulmonary inflation pressure before and after the PAF challenge in the presence and absence of the antagonist.

  • Data Analysis: Calculate the percentage of inhibition of the PAF-induced bronchoconstriction for each dose of the test compound. Determine the ED50, the dose of the antagonist that causes a 50% reduction in the bronchoconstrictor response to PAF.

Mandatory Visualizations

PAF Receptor Signaling Pathway

PAF_Signaling_Pathway PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Binds to Gq Gq PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Responses (e.g., Platelet Aggregation, Inflammation) Ca_release->Cellular_Response Leads to MAPK_pathway MAPK Pathway (e.g., ERK) PKC->MAPK_pathway Activates MAPK_pathway->Cellular_Response Leads to Thieno_Antagonist Thienotriazolodiazepine Antagonist (e.g., this compound) Thieno_Antagonist->PAFR Blocks

Caption: PAF Receptor Signaling Cascade and Point of Antagonist Intervention.

Experimental Workflow: In Vitro PAF Antagonist Screening

In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Blood_Sample Whole Blood Sample Centrifugation1 Low-Speed Centrifugation Blood_Sample->Centrifugation1 PRP Platelet-Rich Plasma (PRP) Centrifugation1->PRP Incubation Incubate PRP with Test Compound PRP->Incubation PAF_Addition Add PAF to Induce Aggregation Incubation->PAF_Addition Aggregometry Measure Aggregation (Light Transmission) PAF_Addition->Aggregometry IC50_Calc Calculate IC50 Value Aggregometry->IC50_Calc Selectivity_Relationship cluster_targets Molecular Targets Thieno_Core Thienotriazolodiazepine Core Structure This compound This compound Thieno_Core->this compound Bepafant Bepafant Thieno_Core->Bepafant WEB2086 WEB 2086 Thieno_Core->WEB2086 Etizolam Etizolam Thieno_Core->Etizolam PAFR PAF Receptor BzR Benzodiazepine Receptor This compound->PAFR High Affinity (IC50 = 0.84 nM) This compound->BzR Low Affinity (Ki = 3680 nM) Bepafant->PAFR High Affinity (Ki = 16 nM) Bepafant->BzR Low Affinity (Ki = 3495 nM) WEB2086->PAFR High Affinity (Ki = 9.9-16.3 nM) WEB2086->BzR Moderate Affinity (Ki = 388 nM) Etizolam->PAFR Moderate Affinity (IC50 = 22 nM) Etizolam->BzR High Affinity

References

A Comprehensive Guide to Validating Israpafant Specificity for the Platelet-Activating Factor (PAF) Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Israpafant (Y-24180) and other prominent Platelet-Activating Factor (PAF) receptor antagonists. The data presented herein is intended to assist researchers in designing and interpreting experiments aimed at validating the specificity and efficacy of these compounds.

Introduction to PAF Receptor Antagonism

The Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide range of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis. The PAF receptor, a G-protein coupled receptor (GPCR), represents a critical therapeutic target for a variety of inflammatory diseases. PAF receptor antagonists are compounds that competitively or non-competitively inhibit the binding of PAF to its receptor, thereby blocking its downstream signaling pathways.

This compound is a synthetic, orally active PAF receptor antagonist. Validating its specificity is crucial for its development as a therapeutic agent and its use as a research tool. This guide compares this compound with other well-characterized PAF receptor antagonists, providing key performance data from binding and functional assays.

Comparative Analysis of PAF Receptor Antagonists

The following tables summarize the binding affinities and functional potencies of this compound and a selection of other PAF receptor antagonists. This data allows for a direct comparison of their in vitro efficacy.

Table 1: Binding Affinity of PAF Receptor Antagonists

This table presents the equilibrium dissociation constant (Kd) or the inhibition constant (Ki) for various antagonists, indicating their affinity for the PAF receptor. Lower values signify higher affinity.

CompoundSynonymChemical ClassKi (nM)Kd (nM)SpeciesReference
This compound Y-24180Thienotriazolodiazepine---
ApafantWEB 2086Thienotriazolodiazepine9.915Human[1][2]
BepafantWEB 2170Thienotriazolodiazepine-16Human[2]
S-Bepafant-Thienotriazolodiazepine-14Human[3]
ABT-491-Imidazopyridine0.6-Human[4]
SR 27417-Thiazolylamine-0.75 (high), 53.8 (low)Rabbit[5]
CV-3988-Thiazolium derivative120-Rabbit[6]
BN 52021Ginkgolide BTerpene Lactone1300-Human[7]
Table 2: Functional Inhibition by PAF Receptor Antagonists

This table details the half-maximal inhibitory concentration (IC50) of the antagonists in various functional assays, which measure the biological response to PAF receptor activation. Lower values indicate greater potency.

CompoundSynonymAssay TypeIC50 (nM)SpeciesReference
This compound Y-24180Platelet Aggregation0.84Human[8]
This compound Y-24180Platelet Aggregation3.84Rabbit[8]
ApafantWEB 2086Platelet Aggregation170Human[2][9]
ApafantWEB 2086Neutrophil Aggregation360Human[2][9]
BepafantWEB 2170Platelet Aggregation310Human[2]
S-Bepafant-Platelet Aggregation350Human[3]
UK-74505-Calcium Mobilization (Neutrophils)1Guinea Pig[10]
UK-74505-Calcium Mobilization (Eosinophils)7Guinea Pig[10]
CV-3988-Platelet Aggregation79Rabbit[6]
CV-3988-Platelet Aggregation160Human[6]
CV-6209-Platelet Aggregation75Rabbit[11]
CV-6209-Platelet Aggregation170Human[11]
BN 52021Ginkgolide BNeutrophil Degranulation600Human[7]
BN 52021Ginkgolide BSuperoxide Production400Human[7]
TCV-309-Platelet Aggregation33Rabbit[12]
TCV-309-Platelet Aggregation55Human[12]
SR 27417-Platelet Aggregation0.1Rabbit[13]
SR 27417-Platelet Aggregation0.5Human[13]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of PAF receptor antagonist specificity and potency.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for the PAF receptor by competing with a radiolabeled ligand.

Objective: To determine the Ki or Kd of this compound for the PAF receptor.

Materials:

  • Cell membranes expressing the PAF receptor (e.g., from platelets or transfected cell lines).

  • Radiolabeled PAF receptor ligand (e.g., [3H]PAF or [3H]WEB 2086).

  • This compound and other unlabeled competitor compounds.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate a fixed concentration of radiolabeled ligand with the cell membranes in the absence or presence of increasing concentrations of the unlabeled competitor (this compound).

  • Allow the binding to reach equilibrium.

  • Separate the bound from free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays measure the ability of an antagonist to inhibit the cellular responses mediated by PAF receptor activation.

Objective: To determine the IC50 of this compound for the inhibition of PAF-induced platelet aggregation.

Materials:

  • Platelet-rich plasma (PRP) or washed platelets.

  • Platelet aggregometer.

  • PAF (agonist).

  • This compound and other antagonists.

  • Saline or appropriate buffer.

Procedure:

  • Prepare PRP from fresh blood samples.

  • Pre-incubate the PRP with various concentrations of this compound or vehicle control for a defined period.

  • Add PAF to induce platelet aggregation.

  • Monitor the change in light transmission through the platelet suspension using an aggregometer.

  • The IC50 is the concentration of this compound that causes a 50% reduction in the maximal aggregation response induced by PAF.

Objective: To determine the IC50 of this compound for the inhibition of PAF-induced intracellular calcium release.

Materials:

  • Cells expressing the PAF receptor (e.g., neutrophils, eosinophils, or a transfected cell line).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Fluorometric imaging plate reader or fluorescence microscope.

  • PAF (agonist).

  • This compound and other antagonists.

  • Physiological buffer (e.g., Hanks' Balanced Salt Solution).

Procedure:

  • Load the cells with a calcium-sensitive fluorescent dye.

  • Pre-incubate the loaded cells with various concentrations of this compound or vehicle control.

  • Stimulate the cells with PAF.

  • Measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration.

  • The IC50 is the concentration of this compound that inhibits the PAF-induced calcium response by 50%.

Visualizing Key Pathways and Workflows

PAF Receptor Signaling Pathway

Activation of the PAF receptor initiates a cascade of intracellular signaling events. This diagram illustrates the primary pathways involved.

PAF_Signaling PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Binds Gq Gq PAFR->Gq Activates Gi Gi PAFR->Gi Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ (intracellular release) IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Responses (e.g., Platelet Aggregation, Inflammation) Ca->Response MAPK MAPK Pathway PKC->MAPK PKC->Response cAMP ↓ cAMP AC->cAMP MAPK->Response

Caption: Simplified PAF receptor signaling cascade.

Experimental Workflow: Competitive Radioligand Binding Assay

This diagram outlines the key steps in performing a competitive radioligand binding assay to determine the binding affinity of a test compound.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membranes Prepare PAF Receptor Membranes Mix Incubate Membranes, Radioligand, and this compound Membranes->Mix Radioligand Prepare Radiolabeled Ligand ([³H]PAF) Radioligand->Mix Competitor Prepare Serial Dilutions of this compound Competitor->Mix Filter Rapid Filtration Mix->Filter Wash Wash to Remove Unbound Ligand Filter->Wash Count Scintillation Counting Wash->Count Plot Plot % Inhibition vs. [this compound] Count->Plot Calculate Calculate IC₅₀ and Ki Plot->Calculate

Caption: Workflow for a competitive binding assay.

Logical Relationship: Validating Specificity

This diagram illustrates the logical approach to validating the specificity of a PAF receptor antagonist like this compound.

Specificity_Validation Target PAF Receptor Binding Demonstrates High-Affinity Binding (Low Ki/Kd) Target->Binding Functional Inhibits PAF-mediated Cellular Responses (Low IC₅₀) Target->Functional This compound This compound This compound->Target Interacts with Conclusion This compound is a Specific PAF Receptor Antagonist Binding->Conclusion Functional->Conclusion Selective Does not significantly interact with other receptors Selective->Conclusion

Caption: Logic for confirming antagonist specificity.

Conclusion

The data compiled in this guide demonstrates that this compound is a potent inhibitor of PAF-induced platelet aggregation. To fully validate its specificity, further studies, particularly competitive radioligand binding assays to determine its binding affinity (Ki or Kd), are recommended. By comparing its performance against a panel of other well-characterized antagonists and by following rigorous experimental protocols, researchers can confidently assess the specificity of this compound for the PAF receptor. The provided diagrams of the signaling pathway and experimental workflows serve as valuable tools for experimental design and data interpretation in the field of PAF receptor research.

References

Comparative Analysis of PAF Receptor Antagonists: Israpafant vs. WEB2086

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Israpafant (Y-24180) and WEB2086 (also known as Apafant), two well-characterized antagonists of the Platelet-Activating Factor (PAF) receptor. Both compounds belong to the thienotriazolodiazepine chemical class and function by selectively inhibiting the pro-inflammatory and pro-thrombotic signaling mediated by PAF.[1][2][3] This document outlines their comparative potency based on experimental data, details the methodologies used for their evaluation, and visualizes the key biological pathways and experimental workflows involved.

Quantitative Performance Comparison

This compound and WEB2086 have been evaluated for their ability to bind to the PAF receptor (PAFR) and inhibit its function. The following table summarizes key quantitative metrics from in vitro studies. Notably, this compound demonstrates significantly higher potency in inhibiting PAF-induced human platelet aggregation compared to WEB2086.

ParameterThis compound (Y-24180)WEB2086 (Apafant)Reference
Chemical Class ThienotriazolodiazepineThienotriazolodiazepine[1][3]
Target Platelet-Activating Factor Receptor (PAFR)Platelet-Activating Factor Receptor (PAFR)[1][2]
Binding Affinity (Ki) Not explicitly reported, inferred to be sub-nanomolar15 nM (Human Platelets)[4]
In Vitro Potency (IC50) 0.84 nM (PAF-induced human platelet aggregation)170 nM (PAF-induced human platelet aggregation)[1][3]
Selectivity Ki > 3680 nM (Benzodiazepine Receptor)Modest cross-reactivity with benzodiazepine (B76468) receptors[1][5]

Mechanism of Action and Signaling Pathway

This compound and WEB2086 act as competitive antagonists at the PAF receptor, a G-protein coupled receptor (GPCR).[4][6] Upon binding of its ligand, PAF, the receptor typically couples to Gq proteins, activating Phospholipase C (PLC).[7][8] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These downstream signals lead to a variety of cellular responses, including platelet aggregation, inflammation, and bronchoconstriction.[5][9] this compound and WEB2086 prevent this cascade by occupying the receptor's binding site, thereby blocking PAF from initiating the signal.

PAF_Signaling_Pathway PAF Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Binds Gq Gq Protein PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Responses (e.g., Platelet Aggregation, Inflammation) Ca2->Response PKC->Response Antagonist This compound or WEB2086 Antagonist->PAFR Inhibits

Caption: PAF Receptor signaling cascade and point of inhibition.

Experimental Protocols

The quantitative data presented in this guide are derived from standard pharmacological assays. Detailed methodologies for two key experiments are provided below.

This assay quantifies the affinity of a compound for a specific receptor. It measures how effectively the test compound (e.g., WEB2086) competes with a radiolabeled ligand (e.g., [3H]PAF or [3H]WEB2086) for binding to the receptor preparation.

  • Materials:

    • Receptor Source: Isolated human or rabbit platelet membranes.[10]

    • Radioligand: Tritiated PAF ([3H]PAF) or a tritiated antagonist like [3H]WEB2086.[4][11]

    • Test Compounds: this compound, WEB2086 at various concentrations.

    • Incubation Buffer: Tris-HCl buffer containing bovine serum albumin (BSA) and MgCl2.

    • Filtration System: Glass fiber filters and a cell harvester or microplate filtration system.[10]

    • Scintillation Counter.

  • Protocol:

    • Platelet membranes are prepared and incubated in the buffer.

    • A fixed concentration of the radioligand is added to all samples.

    • Increasing concentrations of the unlabeled test compound (competitor) are added to the experimental tubes. Control tubes for total binding (no competitor) and non-specific binding (excess unlabeled ligand) are included.

    • The mixture is incubated at room temperature to allow binding to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand. Unbound radioligand passes through.

    • Filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

    • The radioactivity retained on the filters is measured using a liquid scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand used.

This functional assay measures the ability of an antagonist to inhibit the physiological response of platelets to PAF stimulation.

  • Materials:

    • Platelet-Rich Plasma (PRP): Prepared from fresh human venous blood collected in citrate (B86180) anticoagulant.[3][12]

    • Aggregating Agent: Platelet-Activating Factor (PAF).

    • Test Compounds: this compound, WEB2086 at various concentrations.

    • Aggregometer: A specialized spectrophotometer that measures changes in light transmission through the PRP sample as platelets aggregate.

  • Protocol:

    • PRP is placed in a cuvette within the aggregometer and stirred continuously at 37°C.

    • A baseline light transmission is established.

    • The test compound (antagonist) or vehicle control is added to the PRP and incubated for a short period (e.g., 1-3 minutes).[12]

    • A fixed concentration of PAF, sufficient to induce submaximal aggregation, is added to initiate the reaction.

    • Light transmission is recorded over time. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

    • The maximum aggregation percentage is recorded for each sample.

    • Data Analysis: The percentage inhibition of PAF-induced aggregation is calculated for each concentration of the antagonist. The IC50 value, the concentration of the antagonist that causes 50% inhibition of the maximal aggregation response, is determined from the resulting dose-response curve.[3]

In Vivo Experimental Workflow

To assess the efficacy of these antagonists in a physiological context, in vivo models are essential. A common model involves evaluating the inhibition of PAF-induced bronchoconstriction in guinea pigs, which mimics an asthmatic response.[3][13]

InVivo_Workflow In Vivo Workflow: PAF-Induced Bronchoconstriction cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal 1. Animal Model (Anesthetized Guinea Pig) Instrumentation 2. Instrumentation (Measure Respiratory Flow, Blood Pressure) Animal->Instrumentation Admin 3. Administer Antagonist (this compound or WEB2086) (e.g., p.o. or i.v.) Instrumentation->Admin Wait 4. Wait for Drug Absorption (e.g., 30-60 min) Admin->Wait Challenge 5. PAF Challenge (Intravenous Infusion) Wait->Challenge Measure 6. Measure Physiological Changes (e.g., Decrease in Respiratory Flow) Challenge->Measure Analyze 7. Calculate % Inhibition (Compare to Vehicle Control) Measure->Analyze ED50 8. Determine ED50 Analyze->ED50

Caption: Workflow for evaluating PAF antagonists in vivo.

References

Cross-Validation of Israpafant (KW-6002) Effects in Animal Models of Parkinson's Disease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical efficacy of Israpafant (KW-6002), a selective adenosine (B11128) A2A receptor antagonist, across various animal models of Parkinson's disease (PD). The data presented is compiled from multiple studies to facilitate an objective evaluation of its therapeutic potential.

I. Comparative Efficacy of this compound

The following tables summarize the quantitative effects of this compound on motor function and neuroprotection in rodent and primate models of Parkinson's disease.

Table 1: Effects of this compound on Motor Deficits in Rodent Models of Parkinson's Disease

Animal ModelSpeciesInduction MethodThis compound Dose (p.o.)Key Motor EndpointResults
Haloperidol-induced catalepsyMouseHaloperidol (B65202) (1 mg/kg, i.p.)0.1 - 1 mg/kgCatalepsy scoreDose-dependent reversal of catalepsy.
Reserpine-induced akinesiaMouseReserpine (2 mg/kg, s.c.)0.2 - 1 mg/kgAkinesia scoreSignificant improvement in motor activity.
6-OHDA LesionRatUnilateral 6-OHDA injection into the medial forebrain bundle1 - 10 mg/kg/dayApomorphine-induced rotationsDose-dependent reduction in contralateral rotations.

Table 2: Effects of this compound on Motor Deficits and Dyskinesia in Primate Models of Parkinson's Disease

Animal ModelSpeciesInduction MethodThis compound Dose (p.o.)Key Motor EndpointResults
MPTP-induced ParkinsonismCommon MarmosetMPTP (2 mg/kg, s.c.)10 - 100 mg/kgDisability score, Locomotor activityDose-dependent improvement in disability scores and locomotor activity.
MPTP-induced Parkinsonism with L-DOPACommon MarmosetMPTP (2 mg/kg, s.c.) + L-DOPA10 mg/kgL-DOPA-induced dyskinesiaPotentiated anti-parkinsonian effect of L-DOPA without worsening dyskinesia.
MPTP-induced ParkinsonismCynomolgus MonkeyMPTP (0.2-0.4 mg/kg, i.v.)60 - 90 mg/kgParkinsonian disability scoreSignificant improvement in parkinsonian symptoms.

Table 3: Neuroprotective Effects of this compound in Animal Models of Parkinson's Disease

Animal ModelSpeciesInduction MethodThis compound Dose (p.o.)Neuroprotection EndpointResults
MPTP-induced neurodegenerationMouseMPTP (20 mg/kg, i.p. x 4)10 mg/kg/dayTyrosine Hydroxylase (TH)-positive neuron count in Substantia NigraSignificant protection of dopaminergic neurons.
6-OHDA LesionRatUnilateral 6-OHDA injection10 mg/kg/dayDopamine (B1211576) levels in the striatumAttenuation of dopamine depletion.

II. Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Rodent Models
  • Animals: Male ddY mice.

  • Procedure:

    • Mice are orally administered with this compound (0.1, 0.3, or 1 mg/kg) or vehicle.

    • 60 minutes after treatment, catalepsy is induced by a subcutaneous injection of haloperidol (1 mg/kg).

    • Catalepsy is measured at 30, 60, and 90 minutes after haloperidol injection.

    • The assessment is performed by placing the forepaws of the mouse on a horizontal bar (1 cm in diameter, 4 cm high). The time until the mouse removes both paws from the bar is recorded (cut-off time: 60 seconds).

  • Animals: Male Sprague-Dawley rats.

  • Procedure:

    • Rats are anesthetized, and a unilateral lesion is induced by stereotaxic injection of 6-OHDA (8 µg in 4 µl of saline containing 0.02% ascorbic acid) into the right medial forebrain bundle.

    • Two weeks after the lesion, rotational behavior is assessed following an injection of apomorphine (B128758) (0.5 mg/kg, s.c.). Rats showing more than 100 contralateral turns in 30 minutes are selected for the study.

    • Selected rats are treated orally with this compound (1, 3, or 10 mg/kg/day) or vehicle for 14 days.

    • Rotational behavior is reassessed on day 14 to determine the effect of the treatment.

Primate Models
  • Animals: Adult common marmosets.

  • Procedure:

    • Parkinsonism is induced by subcutaneous injections of MPTP (2 mg/kg) once daily for 5 days.

    • Animals are allowed to recover for at least 4 weeks to ensure stable parkinsonian symptoms.

    • Baseline motor disability and locomotor activity are assessed using a standardized rating scale and activity monitors.

    • This compound (10, 30, or 100 mg/kg) or vehicle is administered orally, and motor assessments are repeated at regular intervals.

    • For studies involving L-DOPA, a stable parkinsonian state is established, and then L-DOPA (10 mg/kg, p.o.) is co-administered with this compound (10 mg/kg, p.o.) to evaluate the effects on motor symptoms and dyskinesia.

III. Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in the Striatum

The therapeutic effects of this compound are primarily mediated through the antagonism of adenosine A2A receptors, which are highly expressed in the striatum. These receptors form heteromers with dopamine D2 receptors on the medium spiny neurons of the indirect pathway.

cluster_0 Striatal Medium Spiny Neuron (Indirect Pathway) cluster_1 Extracellular Space A2AR Adenosine A2A Receptor AC Adenylyl Cyclase A2AR->AC Activates D2R Dopamine D2 Receptor D2R->AC Inhibits cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Neuron_Output Neuronal Firing (Inhibition of Movement) PKA->Neuron_Output Increases Adenosine Adenosine Adenosine->A2AR Agonist Dopamine Dopamine Dopamine->D2R Agonist This compound This compound (KW-6002) This compound->A2AR Antagonist cluster_0 Phase 1: Induction of Parkinsonism cluster_1 Phase 2: Treatment and Evaluation A Animal Selection & Acclimatization B Baseline Behavioral Assessment A->B C MPTP Administration B->C D Development of Stable Parkinsonian Symptoms C->D E Drug Administration (this compound / Vehicle / L-DOPA) D->E Crossover or Parallel Group Design F Post-Treatment Behavioral Assessment E->F G Data Analysis F->G H Histological/Biochemical Analysis (Post-mortem) F->H

A Comparative Analysis of Israpafant and Natural PAF Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Platelet-Activating Factor (PAF) is a potent, pro-inflammatory phospholipid mediator involved in a wide array of physiological and pathological processes, including platelet aggregation, inflammation, allergic reactions, and thrombosis.[1][2][3] It exerts its effects by binding to a specific G-protein coupled receptor, the PAF receptor (PAFR).[4][5] Consequently, antagonists of the PAFR are of significant therapeutic interest for conditions like asthma, inflammatory disorders, and cardiovascular diseases.[2][6][7] This guide provides an objective comparison between Israpafant (Y-24180), a potent synthetic PAFR antagonist, and several well-characterized PAF antagonists derived from natural sources.

The comparison focuses on quantitative in vitro data, supported by detailed experimental protocols and visual diagrams of the underlying biological and experimental processes.

Mechanism of Action

Both this compound and natural PAF antagonists typically function as competitive antagonists at the PAF receptor. They bind to the receptor, thereby preventing the endogenous ligand, PAF, from binding and initiating the downstream signaling cascade that leads to a physiological response.[8][9] This blockade inhibits PAF-induced intracellular calcium mobilization, inflammation, and platelet aggregation.[1][8]

Quantitative Performance Comparison

The efficacy of PAF receptor antagonists is primarily evaluated by their ability to inhibit PAF binding to its receptor and to block PAF-induced functional responses, such as platelet aggregation. The half-maximal inhibitory concentration (IC₅₀) and the inhibitor constant (Kᵢ) are key metrics, with lower values indicating higher potency.

Table 1: In Vitro Comparison of PAF Receptor Antagonists
CompoundTypeSource Organism/ClassAssay TypeTarget/Cell TypePotency Metric (IC₅₀ / Kᵢ)Reference
This compound (Y-24180) SyntheticThienotriazolodiazepinePlatelet AggregationHuman PlateletsIC₅₀: 0.84 nM[10]
Kadsurenone (B103988) NaturalNeolignan from Piper futokadsuraReceptor BindingRabbit Platelet MembranesKᵢ: 58 nM[9]
Kadsurenone NaturalNeolignan from Piper futokadsuraReceptor BindingNot SpecifiedIC₅₀: 100 nM[11]
Ginkgolide B (BN 52021) NaturalTerpenoid from Ginkgo bilobaPlatelet AggregationRabbit PlateletsIC₅₀: 441.93 nM[12]
Acacetin NaturalFlavonoid from various plantsReceptor BindingRabbit PlateletsIC₅₀: 20.4 µM[2]
Cedrol NaturalSesquiterpene from ConifersNeutrophil Chemotaxis (fMLF-induced)Human NeutrophilsIC₅₀: 10.6 µM[13]

Note: The data presented is compiled from different studies and experimental conditions may vary. Direct comparison of absolute values should be made with caution. The assay for Cedrol is an indirect measure of its anti-inflammatory potential and not a direct PAF receptor binding value.

Signaling Pathways and Experimental Workflows

PAF Receptor Signaling

Upon binding of PAF to its receptor, a conformational change activates coupled G-proteins, primarily Gq.[4] This initiates a signaling cascade through phospholipase C (PLC), leading to the generation of second messengers inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[14] IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in cellular responses like degranulation and platelet aggregation.[1][14]

PAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PAFR PAF Receptor (PAFR) Gq Gq Protein PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates Response Cellular Response (e.g., Platelet Aggregation, Inflammation) PKC->Response Leads to PAF PAF PAF->PAFR Binds

Caption: Simplified PAF receptor signaling cascade via the Gq/PLC pathway.

General Experimental Workflow for Antagonist Screening

The discovery and characterization of PAFR antagonists, whether synthetic or natural, follow a structured workflow. This process begins with initial screening to identify compounds that can bind to the receptor, followed by functional assays to confirm their ability to block PAF-induced activity. Promising candidates then proceed to more complex in vivo testing.

Antagonist_Screening_Workflow Source Compound Source (Synthetic Library or Natural Product Extract) Screening In Vitro Screening Source->Screening BindingAssay Receptor Binding Assay (Determine Kᵢ) Screening->BindingAssay FunctionalAssay Functional Assay (e.g., Platelet Aggregation) (Determine IC₅₀) Screening->FunctionalAssay Lead Lead Compound Identification BindingAssay->Lead FunctionalAssay->Lead InVivo In Vivo Efficacy Testing (Animal Models) Lead->InVivo Candidate Therapeutic Candidate InVivo->Candidate

Caption: A typical workflow for the screening and validation of PAF antagonists.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize PAF receptor antagonists.

PAF Receptor Radioligand Binding Assay

This assay quantifies the ability of a test compound to competitively inhibit the binding of a radiolabeled PAF ligand to its receptor.

  • Objective: To determine the binding affinity (Kᵢ value) of a test antagonist for the PAF receptor.

  • Materials:

    • Isolated cell membranes rich in PAF receptors (e.g., from rabbit platelets).[9]

    • Radioligand: ³H-labeled PAF ([³H]PAF).[2][15]

    • Test Compounds: this compound or natural antagonists at various concentrations.

    • Assay Buffer: Tris-HCl buffer containing BSA and MgCl₂.

    • Glass fiber filters.

    • Scintillation fluid and counter.

  • Protocol:

    • Preparation: Prepare serial dilutions of the test compound and a standard unlabeled PAF solution.

    • Incubation: In reaction tubes, combine the platelet membranes, a fixed concentration of [³H]PAF, and either buffer (for total binding), a high concentration of unlabeled PAF (for non-specific binding), or varying concentrations of the test compound.

    • Equilibrium: Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.[16]

    • Separation: Rapidly filter the contents of each tube through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. Wash the filters quickly with ice-cold buffer to remove unbound [³H]PAF.

    • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

    • Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding inhibition against the concentration of the test compound. Determine the IC₅₀ value (concentration causing 50% inhibition) from the resulting curve. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

PAF-Induced Platelet Aggregation Inhibition Assay

This functional assay measures how effectively an antagonist can block the physiological response of platelets to PAF stimulation.[17]

  • Objective: To determine the functional potency (IC₅₀ value) of an antagonist in preventing platelet aggregation.

  • Materials:

    • Freshly prepared human or rabbit Platelet-Rich Plasma (PRP).[17]

    • Platelet-Poor Plasma (PPP) for calibration.

    • PAF solution (agonist).

    • Test Compounds: this compound or natural antagonists.

    • Light Transmission Aggregometer.

  • Protocol:

    • PRP Preparation: Obtain whole blood from healthy donors in citrate-anticoagulated tubes. Centrifuge at a low speed to separate the PRP. Centrifuge the remaining blood at a high speed to obtain PPP.

    • Calibration: Calibrate the aggregometer using PRP to set 0% aggregation and PPP to set 100% aggregation.

    • Incubation: Place an aliquot of PRP in an aggregometer cuvette with a stir bar and allow it to stabilize at 37°C. Add a specific concentration of the test antagonist (or vehicle control) and incubate for a short period (e.g., 2-5 minutes).

    • Induction of Aggregation: Add a fixed concentration of PAF to the cuvette to induce platelet aggregation.

    • Measurement: Record the change in light transmission over time (typically 5-10 minutes). The maximum aggregation percentage is determined from the aggregation curve.[17]

    • Analysis: Perform the assay with a range of antagonist concentrations. Plot the percentage inhibition of aggregation (compared to the vehicle control) against the antagonist concentration to determine the IC₅₀ value.[17]

Summary and Conclusion

The available experimental data clearly demonstrates that this compound is an exceptionally potent PAF receptor antagonist, with an IC₅₀ value in the sub-nanomolar range for inhibiting human platelet aggregation.[10] This potency is significantly higher than that of the natural antagonists for which quantitative data has been published.

Natural products like Kadsurenone and Ginkgolide B are also effective PAF antagonists, though they operate at nanomolar to micromolar concentrations.[9][12] While less potent than this compound, these natural compounds originate from sources with long histories of use in traditional medicine and represent a diverse chemical space for the development of new therapeutic agents.[6][7][18] The choice between a highly potent synthetic antagonist like this compound and a natural alternative would depend on the specific therapeutic application, desired pharmacological profile, and considerations of safety and bioavailability.

References

Validating Israpafant's Platelet-Activating Factor Receptor Antagonism with a Negative Control

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Israpafant, a potent Platelet-Activating Factor (PAF) receptor antagonist, and its validation using a structurally related negative control compound. This guide outlines key experimental protocols and presents comparative data to demonstrate the specificity of this compound's biological activity.

This compound (Y-24180) is a selective antagonist of the Platelet-Activating Factor (PAF) receptor, a G-protein coupled receptor (GPCR) implicated in various inflammatory and allergic responses.[1] To rigorously validate the specific effects of this compound on the PAF receptor, it is essential to employ a negative control compound. An ideal negative control should be structurally similar to the active compound but devoid of significant biological activity at the target receptor. For thienotriazolodiazepine-based PAF receptor antagonists like this compound, WEB2387 serves as an excellent negative control.[2][3] WEB2387 is the inactive enantiomer (distomer) of Bepafant, a potent PAF receptor antagonist structurally related to this compound.[4][5][6]

Comparative Analysis of In Vitro Activity

The following table summarizes the in vitro activity of this compound's close structural analog, Apafant (WEB2086), and related compounds, including the negative control WEB2387, against the human PAF receptor.

CompoundReceptor Binding (Kd, nM)Platelet Aggregation (IC50, nM)
Apafant (WEB2086)15170
Bepafant16310
S-Bepafant (active enantiomer)14350
WEB2387 (Negative Control) 660 8790

Data sourced from opnMe.com by Boehringer Ingelheim.[2][3][7]

The data clearly demonstrates that while Apafant, Bepafant, and its active enantiomer S-Bepafant exhibit high affinity for the PAF receptor and potently inhibit PAF-induced platelet aggregation, WEB2387 shows significantly weaker binding and inhibitory activity. This stark difference in activity, despite the structural similarity, underscores the specific interaction of the active compounds with the PAF receptor and validates the use of WEB2387 as a negative control.

Experimental Protocols

To validate the efficacy and specificity of this compound, two key in vitro assays are typically employed: a radioligand binding assay to determine the affinity for the PAF receptor and a platelet aggregation assay to measure functional antagonism.

Radioligand Binding Assay

This assay quantifies the affinity of a compound for the PAF receptor by measuring its ability to displace a radiolabeled ligand.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the human PAF receptor or from washed human platelets.[8][9][10]

  • Assay Setup: In a 96-well plate, combine the prepared membranes, a fixed concentration of a radiolabeled PAF receptor ligand (e.g., [3H]Apafant or [3H]PAF), and varying concentrations of the test compound (this compound or negative control).[8][10]

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.[10]

  • Filtration: Rapidly separate the bound and free radioligand by vacuum filtration through a glass fiber filter.[10]

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Platelet Aggregation Assay

This functional assay measures the ability of a compound to inhibit platelet aggregation induced by PAF.

Protocol:

  • Platelet-Rich Plasma (PRP) Preparation: Obtain fresh human blood and centrifuge at a low speed to separate the PRP.[11][12]

  • Assay Setup: Place a sample of PRP in an aggregometer cuvette and establish a baseline reading.[11][13]

  • Compound Incubation: Add the test compound (this compound or negative control) to the PRP and incubate for a short period.

  • Induction of Aggregation: Introduce a fixed concentration of PAF to induce platelet aggregation.[14][15]

  • Measurement: Monitor the change in light transmittance through the PRP sample as platelets aggregate.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the PAF-induced platelet aggregation (IC50).

Visualizing the Experimental Logic and Signaling Pathway

To further clarify the experimental design and the underlying biological mechanism, the following diagrams are provided.

G cluster_workflow Experimental Workflow start Start prep_membranes Prepare PAF Receptor- Expressing Membranes start->prep_membranes prep_prp Prepare Platelet-Rich Plasma (PRP) start->prep_prp binding_assay Radioligand Binding Assay prep_membranes->binding_assay aggregation_assay Platelet Aggregation Assay prep_prp->aggregation_assay add_this compound Add this compound binding_assay->add_this compound add_neg_control Add Negative Control binding_assay->add_neg_control aggregation_assay->add_this compound aggregation_assay->add_neg_control add_radioligand Add Radioligand + PAF add_this compound->add_radioligand add_paf Add PAF add_this compound->add_paf add_neg_control->add_radioligand add_neg_control->add_paf measure_binding Measure Binding (Kd) add_radioligand->measure_binding measure_aggregation Measure Aggregation (IC50) add_paf->measure_aggregation compare Compare Activity measure_binding->compare measure_aggregation->compare conclusion Validate this compound Specificity compare->conclusion G cluster_pathway PAF Receptor Signaling Pathway PAF PAF PAF_R PAF Receptor (GPCR) PAF->PAF_R Binds & Activates This compound This compound This compound->PAF_R Binds & Blocks NegativeControl Negative Control NegativeControl->PAF_R Weakly Binds G_protein Gq/Gi Protein Activation PAF_R->G_protein PLC Phospholipase C (PLC) Activation G_protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release PKC Protein Kinase C (PKC) Activation IP3_DAG->PKC Platelet_Aggregation Platelet Aggregation & Inflammatory Response Ca_release->Platelet_Aggregation PKC->Platelet_Aggregation

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Israpafant
Reactant of Route 2
Israpafant

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.